molecular formula C14H19NO5 B10764556 Harzianopyridone

Harzianopyridone

Número de catálogo: B10764556
Peso molecular: 281.30 g/mol
Clave InChI: FPYAYFJAGDIMEX-HQZHTGGTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

4-hydroxy-5,6-dimethoxy-3-[(E,2R)-2-methylhex-4-enoyl]-1H-pyridin-2-one is a synthetic analogue of the natural product Salinosporamide A (Marizomib), a potent and irreversible proteasome inhibitor. This compound is of significant interest in chemical biology and oncology research for its potential to target the 20S proteasome, a critical complex for intracellular protein degradation. Its core structure, featuring a β-lactone ring that is prone to ring-opening, is designed to covalently bind to the catalytic threonine residues of the proteasome's active sites, primarily inhibiting the chymotrypsin-like activity. Researchers utilize this and related analogues to study the structural determinants of proteasome inhibition and to investigate the downstream effects of proteasomal blockade, such as the accumulation of misfolded proteins, cell cycle arrest, and the induction of apoptosis in malignant cells. The specific modifications on the pyrrolidinone and pyridinone rings are explored to fine-tune pharmacological properties, including potency, selectivity, and bioavailability, making it a valuable tool for developing next-generation anticancer therapeutics and for probing the ubiquitin-proteasome pathway in disease models. The compound's mechanism is closely related to that of the clinically investigated drug Marizomib, which has been studied in clinical trials for glioblastoma and other cancers.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-hydroxy-5,6-dimethoxy-3-[(E,2R)-2-methylhex-4-enoyl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-5-6-7-8(2)10(16)9-11(17)12(19-3)14(20-4)15-13(9)18/h5-6,8H,7H2,1-4H3,(H2,15,17,18)/b6-5+/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPYAYFJAGDIMEX-HQZHTGGTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCC(C)C(=O)C1=C(C(=C(NC1=O)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C[C@@H](C)C(=O)C1=C(C(=C(NC1=O)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Chemical Architecture and Biological Profile of Harzianopyridone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Harzianopyridone, a natural product isolated from the fungus Trichoderma harzianum, has garnered significant interest within the scientific community for its potent biological activities. This technical guide provides a comprehensive overview of the chemical structure of this compound, its primary mechanism of action as a mitochondrial complex II inhibitor, and its antifungal properties. Detailed experimental protocols for its isolation, and for conducting key biological assays are presented to facilitate further research and development.

Chemical Structure and Properties

This compound is a pyridone alkaloid with a distinct chemical architecture.[1] Its systematic IUPAC name is 4-hydroxy-5,6-dimethoxy-3-[(2R,E)-2-methylhex-4-enoyl]pyridin-2(1H)-one. The molecule possesses a central 4-hydroxy-2-pyridone core, which is substituted with two methoxy groups and an acyl side chain containing a chiral center and a double bond.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C₁₄H₁₉NO₅[2]
Molecular Weight 281.30 g/mol [2]
IUPAC Name 4-hydroxy-5,6-dimethoxy-3-[(2R,E)-2-methylhex-4-enoyl]pyridin-2(1H)-one[2]
CAS Number 126637-69-2[3]
Canonical SMILES C/C=C/C--INVALID-LINK--C(=O)C1=C(C(=C(NC1=O)OC)OC)O
Appearance White solid
Solubility Soluble in methanol, chloroform, ethyl acetate, acetone, DMSO, acetonitrile. Insoluble in water and hexane.

Mechanism of Action: Inhibition of Mitochondrial Complex II

The primary mechanism of action of this compound is the potent and specific inhibition of mitochondrial complex II, also known as succinate dehydrogenase (SDH) or succinate:ubiquinone oxidoreductase (SQR). This enzyme complex is a crucial component of both the tricarboxylic acid (TCA) cycle and the electron transport chain, playing a vital role in cellular respiration.

By inhibiting complex II, this compound disrupts the transfer of electrons from succinate to ubiquinone, thereby impeding ATP production. This disruption of cellular energy metabolism is the basis for its observed biological activities.

cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain Succinate Succinate Complex_II Mitochondrial Complex II (SDH) Succinate->Complex_II Oxidation Ubiquinone Ubiquinone (CoQ) Complex_II->Ubiquinone e- transfer ATP_Production_Inhibited ATP Production Inhibited Complex_III Complex III Ubiquinone->Complex_III This compound This compound This compound->Complex_II Inhibition

References

Harzianopyridone: A Technical Guide to its Antifungal Mechanism of Action Against Phytopathogens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Harzianopyridone, a secondary metabolite produced by the biocontrol fungus Trichoderma harzianum, exhibits potent antifungal activity against a broad spectrum of phytopathogens. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning its efficacy. The primary modes of action identified are the inhibition of the mitochondrial respiratory chain and the sequestration of essential iron, both of which are critical for fungal growth, development, and virulence. This document summarizes key quantitative data on its antifungal activity, provides detailed experimental protocols for its assessment, and visualizes the core mechanisms and experimental workflows through signaling pathway and process flow diagrams.

Core Mechanisms of Action

This compound employs a dual-pronged attack to suppress the growth of phytopathogenic fungi. These mechanisms are not mutually exclusive and likely act synergistically to exert a potent fungistatic and, in some cases, fungicidal effect.

Inhibition of Mitochondrial Complex II

The primary and most direct mechanism of action of this compound is the inhibition of mitochondrial complex II, also known as succinate dehydrogenase (SDH) or succinate:ubiquinone oxidoreductase (SQR).[1][2][3][4][5] This enzyme complex is a crucial component of both the electron transport chain and the tricarboxylic acid (TCA) cycle.

By binding to and inactivating mitochondrial complex II, this compound disrupts cellular respiration, leading to a cascade of detrimental effects within the fungal cell:

  • Reduced ATP Synthesis: The inhibition of the electron transport chain severely curtails the production of ATP, the primary energy currency of the cell. This energy deficit impacts all energy-dependent cellular processes, including growth, sporulation, and pathogenesis.

  • Disruption of the TCA Cycle: As a key enzyme in the TCA cycle, the inhibition of succinate dehydrogenase leads to an accumulation of succinate and a depletion of downstream intermediates, further disrupting cellular metabolism.

  • Generation of Reactive Oxygen Species (ROS): The blockage of the electron transport chain can lead to an increase in the production of ROS, which can cause oxidative damage to cellular components such as lipids, proteins, and DNA.

Iron Chelation

This compound is a member of the 2-pyridone class of compounds, which are known to possess iron-chelating properties. Iron is an essential micronutrient for fungi, acting as a cofactor for numerous enzymes involved in vital cellular processes, including respiration and DNA synthesis. By sequestering iron from the environment, this compound effectively creates an iron-deficient condition for the phytopathogen, thereby limiting its growth and proliferation. This mechanism is a form of microbial competition known as antibiosis.

Quantitative Antifungal Activity

The efficacy of this compound has been quantified against a range of economically important phytopathogens. The following table summarizes the available data on its half-maximal effective concentration (EC50) and minimum inhibitory concentration (MIC) values.

PhytopathogenHost Plant(s)DiseaseEC50 (µg/mL)MIC (µg/mL)Reference(s)
Rhizoctonia solaniPotato, Rice, etc.Black scurf, Sheath blight35.9-
Sclerotium rolfsiiVariousSouthern blight42.2-
Fusarium oxysporumVariousFusarium wilt50.2-
Macrophomina phaseolinaVariousCharcoal rot60.4-
Botrytis cinereaGrape, Strawberry, etc.Gray mold--
Pythium ultimumVariousDamping-off--
Gaeumannomyces graminis var. triticiWheatTake-all disease--

Note: The absence of a value indicates that specific data was not available in the cited literature. Further research is needed to establish a more comprehensive profile of this compound's activity.

Experimental Protocols

This section provides detailed methodologies for the assessment of this compound's antifungal and iron-chelating activities.

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of filamentous fungi.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a target phytopathogen.

Materials:

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Target phytopathogen culture

  • Sterile 96-well flat-bottom microtiter plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Spectrophotometer or microplate reader

  • Sterile, inert solvent for this compound (e.g., DMSO)

  • Positive control antifungal (e.g., a commercial fungicide)

  • Negative control (medium only)

Procedure:

  • Inoculum Preparation:

    • Grow the fungal pathogen on a suitable agar medium until sporulation is observed.

    • Harvest spores by flooding the plate with sterile saline or phosphate-buffered saline (PBS) and gently scraping the surface.

    • Adjust the spore suspension to a concentration of 0.5-2.5 x 10^4 colony-forming units (CFU)/mL using a hemocytometer or spectrophotometer.

  • Preparation of Microtiter Plates:

    • Prepare a serial two-fold dilution of the this compound stock solution in RPMI-1640 medium directly in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should be sufficient to determine the MIC.

    • Include wells with the positive control antifungal, also in serial dilution.

    • Include wells with the solvent control to ensure the solvent has no inhibitory effect at the concentrations used.

    • Include wells with medium only (sterility control) and wells with medium and inoculum (growth control).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well (except the sterility control wells).

    • Seal the plates and incubate at a temperature and duration optimal for the growth of the target pathogen (e.g., 25-28°C for 48-72 hours).

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction) compared to the growth control.

    • Growth inhibition can be assessed visually or by measuring the optical density (OD) at a suitable wavelength (e.g., 530 nm) using a microplate reader.

Iron Chelation Activity: Chrome Azurol S (CAS) Agar Assay

This protocol is a widely used method for detecting siderophore production and iron-chelating activity.

Objective: To qualitatively assess the iron-chelating ability of this compound.

Materials:

  • This compound solution

  • Chrome Azurol S (CAS) agar plates

  • Sterile filter paper discs

  • Positive control (e.g., a known siderophore like deferoxamine)

  • Negative control (solvent used to dissolve this compound)

Procedure:

  • Preparation of CAS Agar Plates:

    • Prepare the CAS agar medium according to standard protocols. The medium is typically blue in color due to the iron-CAS complex.

  • Assay:

    • Place sterile filter paper discs onto the surface of the CAS agar plates.

    • Apply a known amount of the this compound solution to a disc.

    • Apply the positive and negative controls to separate discs on the same plate.

    • Incubate the plates at room temperature or an appropriate temperature for the stability of the compound.

  • Observation and Interpretation:

    • Iron chelation is indicated by a color change of the agar from blue to orange or yellow around the disc.

    • The diameter of the halo is proportional to the iron-chelating activity of the substance.

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanisms and experimental processes described in this guide.

mechanism_of_action cluster_this compound This compound cluster_pathogen Phytopathogen Cell cluster_mitochondrion Mitochondrion cluster_iron Iron Metabolism This compound This compound complex_II Mitochondrial Complex II (SDH) This compound->complex_II Inhibits fe3 Extracellular Fe³⁺ This compound->fe3 Chelates etc Electron Transport Chain complex_II->etc e- transfer tca TCA Cycle complex_II->tca part of atp ATP Synthesis growth Fungal Growth & Virulence etc->atp drives ros ROS Production etc->ros leakage leads to uptake Iron Uptake fe3->uptake uptake->growth essential for antifungal_workflow start Start: Fungal Culture inoculum Prepare Spore Suspension start->inoculum inoculate Inoculate Microtiter Plate inoculum->inoculate dilution Serial Dilution of This compound in Plate dilution->inoculate incubate Incubate Plate inoculate->incubate read Read Results (Visual/Spectrophotometer) incubate->read end Determine MIC read->end iron_chelation_workflow start Start: Prepare CAS Agar discs Place Sterile Discs on Agar start->discs apply Apply this compound & Controls to Discs discs->apply incubate Incubate at Room Temperature apply->incubate observe Observe Color Change incubate->observe end Qualitative Assessment of Iron Chelation observe->end signaling_disruption This compound This compound complex_II Mitochondrial Complex II Inhibition This compound->complex_II atp_depletion ATP Depletion complex_II->atp_depletion energy_stress Cellular Energy Stress atp_depletion->energy_stress camp_pathway cAMP/PKA Pathway energy_stress->camp_pathway Modulates mapk_pathway MAPK Pathways energy_stress->mapk_pathway Modulates downstream Downregulation of Virulence, Growth, & Stress Response Genes camp_pathway->downstream mapk_pathway->downstream

References

Initial Screening of Harzianopyridone's Antifungal Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial screening methodologies and known antifungal properties of Harzianopyridone, a secondary metabolite produced by fungi of the Trichoderma genus. This document outlines its efficacy against various fungal pathogens, details relevant experimental protocols for its evaluation, and illustrates the key signaling pathways likely involved in its mechanism of action.

Quantitative Antifungal Activity of this compound

This compound has demonstrated significant inhibitory activity against a range of phytopathogenic fungi. The following tables summarize the available quantitative data from initial screening studies.

Table 1: Antifungal Spectrum of this compound

Fungal SpeciesActivityReference
Rhizoctonia solaniStrong inhibition[1][2]
Sclerotium rolfsiiStrong inhibition[3]
Fusarium oxysporumStrong inhibition[3]
Botrytis cinereaSignificant activity[1]
Pythium ultimumStrong activity
Gaeumannomyces graminis var. triticiStrong activity
Macrophomina phaseolinaSignificant activity
Phytophthora cinnamomiActive
Leptosphaeria maculansActive

Table 2: EC₅₀ Values of this compound Against Phytopathogenic Fungi

Fungal SpeciesEC₅₀ (µg/mL)Reference
Rhizoctonia solani35.9
Sclerotium rolfsii42.2
Fusarium oxysporum50.2
Macrophomina phaseolina60.4

Experimental Protocols

Detailed methodologies are crucial for the reproducible screening of antifungal compounds. The following protocols are adapted from standard antifungal susceptibility testing methods and are suitable for the initial evaluation of this compound.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Fungal culture in logarithmic growth phase

  • Appropriate sterile broth medium (e.g., Potato Dextrose Broth, RPMI-1640)

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture the target fungus on a suitable agar medium until sufficient sporulation is observed.

    • Harvest spores by flooding the plate with sterile saline or phosphate-buffered saline (PBS) containing a wetting agent (e.g., Tween 80).

    • Adjust the spore suspension to a final concentration of 1 x 10⁵ to 5 x 10⁵ CFU/mL in the appropriate broth medium.

  • Serial Dilution of this compound:

    • In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in the broth medium to achieve a range of desired concentrations.

    • Ensure the final solvent concentration in each well is consistent and does not exceed a level that affects fungal growth.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well containing the diluted this compound.

    • Include a positive control (inoculum without this compound) and a negative control (broth medium only).

    • Incubate the plate at the optimal temperature for the specific fungus (typically 25-30°C) for 24-72 hours, or until sufficient growth is observed in the positive control well.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density at a suitable wavelength (e.g., 600 nm).

Agar Diffusion Assay (Disk Diffusion or Well Diffusion)

This method provides a qualitative or semi-quantitative assessment of antifungal activity based on the size of the inhibition zone.

Materials:

  • This compound solution of known concentration

  • Sterile filter paper disks or a sterile cork borer

  • Petri dishes containing a suitable agar medium (e.g., Potato Dextrose Agar)

  • Fungal culture

  • Sterile swabs

  • Incubator

Procedure:

  • Preparation of Fungal Lawn:

    • Aseptically swab the surface of the agar plate with a standardized fungal spore suspension to create a uniform lawn.

  • Application of this compound:

    • Disk Diffusion: Aseptically place a sterile filter paper disk impregnated with a known amount of this compound onto the surface of the inoculated agar.

    • Well Diffusion: Create a well in the agar using a sterile cork borer and add a known volume of the this compound solution into the well.

  • Incubation:

    • Incubate the plates at the optimal temperature for the fungus for 24-72 hours.

  • Measurement of Inhibition Zone:

    • Measure the diameter of the clear zone of growth inhibition around the disk or well. The size of the zone is indicative of the antifungal activity.

Visualizing Potential Mechanisms of Action

The antifungal activity of this compound, as a secondary metabolite of Trichoderma, is likely to involve the disruption of key fungal signaling pathways responsible for sensing and responding to the environment. The following diagrams illustrate these generalized pathways.

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay Setup cluster_results Results Fungal Culture Fungal Culture Spore Suspension Spore Suspension Fungal Culture->Spore Suspension Inoculation Inoculation Spore Suspension->Inoculation This compound Stock This compound Stock Serial Dilution Serial Dilution This compound Stock->Serial Dilution Serial Dilution->Inoculation Incubation Incubation Inoculation->Incubation Visual/Spectrophotometric Reading Visual/Spectrophotometric Reading Incubation->Visual/Spectrophotometric Reading MIC Determination MIC Determination Visual/Spectrophotometric Reading->MIC Determination

Caption: Workflow for Broth Microdilution MIC Assay.

G_Protein_Signaling_Pathway This compound This compound GPCR G-Protein Coupled Receptor (GPCR) This compound->GPCR Interference G_Protein Heterotrimeric G-Protein (αβγ) GPCR->G_Protein Activation Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Regulation cAMP cAMP Adenylyl_Cyclase->cAMP Production PKA Protein Kinase A (PKA) cAMP->PKA Activation Transcription_Factors Transcription Factors PKA->Transcription_Factors Phosphorylation Cellular_Response Altered Gene Expression (e.g., growth, virulence) Transcription_Factors->Cellular_Response

Caption: Putative Interference with Fungal G-Protein Signaling.

MAPK_Signaling_Pathway This compound This compound Cell_Surface_Receptor Cell Surface Receptor This compound->Cell_Surface_Receptor Disruption MAPKKK MAP Kinase Kinase Kinase (MAPKKK) Cell_Surface_Receptor->MAPKKK Activation MAPKK MAP Kinase Kinase (MAPKK) MAPKKK->MAPKK Phosphorylation MAPK MAP Kinase (MAPK) MAPKK->MAPK Phosphorylation Transcription_Factors Transcription Factors MAPK->Transcription_Factors Phosphorylation Cellular_Response Stress Response, Altered Morphology, Inhibited Growth Transcription_Factors->Cellular_Response

Caption: Potential Disruption of the Fungal MAPK Cascade.

Conclusion

This compound exhibits promising broad-spectrum antifungal activity against several key plant pathogens. The provided experimental protocols offer a standardized framework for its initial screening and evaluation. While the precise molecular targets of this compound are yet to be fully elucidated, it is hypothesized to interfere with essential fungal signaling pathways, such as the G-protein and MAPK cascades, which are critical for fungal growth, development, and virulence. Further research is warranted to fully characterize its mechanism of action and to explore its potential as a lead compound in the development of novel antifungal agents.

References

A Comprehensive Review of Trichoderma harzianum Secondary Metabolites: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of the secondary metabolites produced by the filamentous fungus Trichoderma harzianum. This organism is a rich source of a diverse array of bioactive compounds with significant potential in agriculture, medicine, and biotechnology. This guide summarizes quantitative data, details experimental protocols for the isolation and characterization of these metabolites, and visualizes the key signaling pathways involved in their biosynthesis.

Overview of Secondary Metabolites from Trichoderma harzianum

Trichoderma harzianum is a well-known biocontrol agent that produces a wide range of secondary metabolites, which are crucial for its antagonistic activity against phytopathogens and for its interactions with plants.[1] These metabolites belong to various chemical classes, including polyketides, terpenoids, peptaibols, and pyrones.[1] The production of these compounds is influenced by various factors, including culture conditions and interactions with other microorganisms.

Quantitative Data on Secondary Metabolite Production

The yield of secondary metabolites from Trichoderma harzianum can vary significantly depending on the strain, culture medium, and fermentation conditions. While specific yields for every individual compound are not always reported, the following tables summarize available quantitative data for total secondary metabolite production and crude extract yields.

Table 1: Total Secondary Metabolite and Crude Extract Yields from Trichoderma harzianum

ParameterStrain/Culture ConditionsYieldReference
Total Secondary MetabolitesT. harzianum grown in Czapek Yeast Broth1840 mg/100 mL
Crude Extract (Ethyl Acetate)T. harzianum1.81% (w/w of dry biomass)
Crude Extract (n-Butanol)T. harzianum1.17% (w/w of dry biomass)

Experimental Protocols

This section provides detailed methodologies for the cultivation of Trichoderma harzianum, extraction of secondary metabolites, and purification of specific compounds.

Fungal Cultivation and Extraction of Secondary Metabolites

Objective: To cultivate T. harzianum and extract the crude mixture of secondary metabolites.

Materials:

  • Pure culture of Trichoderma harzianum

  • Potato Dextrose Agar (PDA) plates

  • Potato Dextrose Broth (PDB)

  • Erlenmeyer flasks

  • Shaking incubator

  • Ethyl acetate

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • Activation of Culture: Inoculate a PDA plate with the T. harzianum strain and incubate at 28°C for 5-7 days until the plate is covered with mycelium and green conidia.

  • Inoculum Preparation: Prepare a spore suspension by adding 10 mL of sterile water to the mature PDA plate and gently scraping the surface with a sterile loop to release the conidia.

  • Fermentation: Inoculate 1 L of sterile PDB in a 2 L Erlenmeyer flask with the spore suspension. Incubate the flask at 28°C on a rotary shaker at 150 rpm for 14-21 days.

  • Extraction: After incubation, separate the mycelium from the culture broth by filtration.

  • Transfer the culture filtrate to a separatory funnel and extract three times with an equal volume of ethyl acetate.

  • Pool the organic layers and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Purification of Harzianolide

Objective: To purify harzianolide from the crude extract using column chromatography.

Materials:

  • Crude extract of T. harzianum

  • Silica gel (for column chromatography)

  • Glass column

  • Hexane

  • Ethyl acetate

  • Thin Layer Chromatography (TLC) plates

  • UV lamp

Protocol:

  • Column Preparation: Pack a glass column with silica gel slurried in hexane.

  • Sample Loading: Dissolve the crude extract in a minimal amount of hexane and load it onto the column.

  • Elution: Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity by increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions of the eluate and monitor the separation by TLC.

  • TLC Analysis: Spot the collected fractions on a TLC plate and develop it in a suitable solvent system (e.g., hexane:ethyl acetate, 7:3 v/v). Visualize the spots under a UV lamp.

  • Pooling and Concentration: Pool the fractions containing harzianolide (identified by its specific Rf value and comparison with a standard if available) and concentrate them using a rotary evaporator to obtain the purified compound.

Purification of Peptaibols

Objective: To isolate and purify peptaibols from the fungal mycelium.

Materials:

  • Mycelium of T. harzianum

  • Methanol

  • Chloroform

  • Dichloromethane

  • Ethanol

  • Vacuum Liquid Chromatography (VLC) system with a diol-phase gel

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Protocol:

  • Extraction: Extract the fungal mycelium with a mixture of chloroform and methanol.

  • VLC Fractionation: Subject the crude extract to VLC on a diol-phase gel. Elute with a gradient of dichloromethane and ethanol to obtain fractions enriched in peptaibols.

  • HPLC Purification: Further purify the peptaibol-containing fractions by reversed-phase HPLC on a C18 column using a gradient of acetonitrile in water.

  • Analysis: Analyze the purified fractions by mass spectrometry to identify and characterize the different peptaibols.

Signaling Pathways in Secondary Metabolite Biosynthesis

The production of secondary metabolites in Trichoderma harzianum is a tightly regulated process involving complex signaling networks. The Mitogen-Activated Protein Kinase (MAPK) and the cyclic AMP (cAMP) signaling pathways are two of the major cascades that govern the expression of biosynthetic gene clusters in response to environmental cues.

MAPK Signaling Pathway

The MAPK pathway is a conserved signaling module in eukaryotes that transduces extracellular signals to the nucleus, leading to changes in gene expression. In Trichoderma, MAPK pathways are involved in regulating various processes, including mycoparasitism, conidiation, and secondary metabolism. Three distinct MAPK pathways have been identified in Trichoderma species, involving the kinases Tmk1, Tmk2, and Tmk3.[2] Tmk1 and Tmk3 have been specifically implicated in the regulation of secondary metabolite production.[2][3]

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Environmental Cues Environmental Cues GPCR G-Protein Coupled Receptor Environmental Cues->GPCR G_Protein G-Protein GPCR->G_Protein MAPKKK MAPK Kinase Kinase (e.g., Tbk1) G_Protein->MAPKKK MAPKK MAPK Kinase (e.g., Pbs2) MAPKKK->MAPKK MAPK MAPK (Tmk1, Tmk3) MAPKK->MAPK Transcription_Factors Transcription Factors MAPK->Transcription_Factors SM_Genes Secondary Metabolite Biosynthesis Genes Transcription_Factors->SM_Genes cAMP_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus External_Signal External_Signal GPCR G-Protein Coupled Receptor External_Signal->GPCR G_Protein Heterotrimeric G-Protein GPCR->G_Protein Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase cAMP cAMP Adenylate_Cyclase->cAMP ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A cAMP->PKA Transcription_Factors Transcription Factors PKA->Transcription_Factors SM_Genes Secondary Metabolite Biosynthesis Genes Transcription_Factors->SM_Genes

References

The Ecological Significance of Harzianopyridone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Harzianopyridone, a bioactive secondary metabolite produced by the filamentous fungus Trichoderma harzianum, plays a crucial role in the ecological interactions of its host. This pyridone derivative exhibits potent antifungal properties against a broad spectrum of phytopathogenic fungi, positioning it as a key mediator of the biocontrol capabilities of Trichoderma species. This technical guide provides an in-depth analysis of the ecological function of this compound, including its biological activities, biosynthetic pathway, and the signaling networks that likely regulate its production. Detailed experimental protocols and quantitative data are presented to support researchers in the fields of mycology, plant pathology, and natural product drug discovery.

Introduction

Trichoderma species are ubiquitous in soil and rhizosphere ecosystems and are well-documented for their ability to antagonize plant pathogenic fungi, thereby promoting plant health and growth[1][2][3]. This biocontrol activity is largely attributed to the production of a diverse arsenal of secondary metabolites and hydrolytic enzymes[2][4]. Among these, this compound stands out as a potent antifungal agent first isolated from Trichoderma harzianum in 1989.

Ecologically, this compound contributes to the competitive success of T. harzianum by inhibiting the growth of rival fungi, thus securing resources and niche dominance. Its production can be influenced by the presence of other microorganisms, suggesting a dynamic role in microbial community interactions. This guide delves into the multifaceted ecological role of this compound, providing a comprehensive resource for the scientific community.

Biological Activities of this compound

The primary ecological function of this compound is its antifungal activity. It has demonstrated significant inhibitory effects against a wide range of plant pathogenic fungi. Beyond its antifungal properties, this compound has also been reported to exhibit phytotoxic and weak antibacterial effects.

Antifungal Activity

This compound displays broad-spectrum antifungal activity. The racemic form, in particular, shows strong inhibition against several economically important plant pathogens. The levorotatory form, while also active, has been reported to have weaker antifungal and antibacterial properties. The production of this compound is notably enhanced when T. harzianum is co-cultivated with certain fungi like Rhizoctonia solani or Botrytis cinerea, indicating its role in direct antagonism.

Phytotoxicity

In addition to its antimicrobial effects, this compound has been shown to be phytotoxic. It can cause necrosis in plants such as corn, bean, and tobacco in a concentration-dependent manner. The (-)-harzianopyridone isomer was also found to be highly active in inhibiting the growth of etiolated wheat coleoptiles. This suggests that this compound may play a role in mediating plant-fungus interactions beyond simple pathogen inhibition.

Quantitative Data on Biological Activity

The efficacy of this compound as an antifungal agent has been quantified in several studies. The following tables summarize the available data on its inhibitory concentrations.

Table 1: Antifungal Activity of this compound (EC50 Values)

Target FungusEC50 (µg/mL)Reference
Rhizoctonia solani35.9
Sclerotium rolfsii42.2
Fusarium oxysporum50.2
Macrophomina phaseolina60.4

Table 2: Inhibition of Fungal Growth by this compound

Target FungusConcentration% InhibitionReference
Rhizoctonia solaniNot specified>90%
Fusarium oxysporumNot specified>90%
Sclerotium rolfsiiNot specified>90%
Leptosphaeria maculans1-10 µ g/plug Significant
Phytophthora cinnamomi1-10 µ g/plug Significant
Botrytis cinerea1-10 µ g/plug Significant

Table 3: Phytotoxicity of this compound

BioassayIsomerConcentration% InhibitionReference
Etiolated Wheat Coleoptile GrowthLaevorotatory10-3 M100%
Etiolated Wheat Coleoptile GrowthLaevorotatory10-4 M100%
Etiolated Wheat Coleoptile GrowthLaevorotatory10-5 M27%
Etiolated Wheat Coleoptile GrowthRacemic10-3 M100%
Etiolated Wheat Coleoptile GrowthRacemic10-4 M42%

Biosynthesis of this compound

The biosynthesis of this compound has been investigated through isotopic labeling studies. It is proposed to be synthesized from a tetraketide, with the potential involvement of aspartic acid. The biosynthesis involves the incorporation of acetate and methionine.

Harzianopyridone_Biosynthesis Acetate Acetate Tetraketide Tetraketide Intermediate Acetate->Tetraketide Aspartic_Acid Aspartic Acid Aspartic_Acid->Tetraketide low incorporation Methionine [Me-¹³C]methionine This compound This compound Methionine->this compound Methylation Tetraketide->this compound

Caption: Proposed biosynthetic pathway of this compound.

Regulation of Production: Relevant Signaling Pathways

While a specific signaling pathway dedicated to this compound production has not been fully elucidated, the general regulation of secondary metabolism in Trichoderma is known to involve conserved fungal signaling cascades. These pathways sense environmental cues and the presence of other organisms, subsequently modulating gene expression for metabolite production.

G-Protein and cAMP Signaling

Heterotrimeric G-protein signaling pathways are central to sensing environmental stimuli in fungi. These pathways, often coupled with the cyclic AMP (cAMP) pathway, regulate a wide range of cellular processes, including the production of secondary metabolites. It is plausible that G-protein coupled receptors (GPCRs) on the Trichoderma cell surface detect signals from competing fungi, initiating a cascade that leads to the upregulation of this compound biosynthesis.

Mitogen-Activated Protein Kinase (MAPK) Cascades

MAPK signaling cascades are another crucial component of fungal signal transduction, involved in responses to various stresses and in developmental processes. In Trichoderma, MAPK pathways have been linked to mycoparasitism and the production of antifungal compounds. The activation of a MAPK cascade upon contact with a host fungus likely contributes to the coordinated expression of genes required for antagonism, including those for this compound synthesis.

Trichoderma_Signaling_Pathways cluster_membrane Cell Membrane GPCR G-Protein Coupled Receptor (GPCR) G_Protein Heterotrimeric G-Protein GPCR->G_Protein Environmental_Cues Environmental Cues (e.g., Host Signals) Environmental_Cues->GPCR cAMP_Pathway cAMP Pathway G_Protein->cAMP_Pathway MAPK_Cascade MAPK Cascade G_Protein->MAPK_Cascade Secondary_Metabolite_Production Secondary Metabolite Production (e.g., this compound) cAMP_Pathway->Secondary_Metabolite_Production MAPK_Cascade->Secondary_Metabolite_Production

Caption: General signaling pathways in Trichoderma regulating secondary metabolism.

Experimental Protocols

Isolation and Purification of this compound

This protocol is based on methodologies described in the literature.

  • Fungal Culture: Trichoderma harzianum is cultured on a suitable medium, such as potato-dextrose agar (PDA) slants, at room temperature for approximately 10 days.

  • Solid-State Fermentation: The mycelia and spores are transferred to Fernbach flasks containing a solid substrate like shredded wheat medium. Fermentation is carried out at 28°C for 9-30 days.

  • Extraction: The fermented substrate is homogenized and extracted with acetone. The filtrate is then concentrated under vacuum.

  • Chromatographic Purification: The crude extract is subjected to column chromatography for purification of this compound.

Antifungal Bioassay (Disk Diffusion Method)
  • Pathogen Culture: The target phytopathogenic fungus is grown on PDA plates until a confluent lawn is formed.

  • Disk Application: Sterile paper discs are impregnated with known concentrations of purified this compound dissolved in a suitable solvent. A solvent-only disc serves as a negative control.

  • Incubation: The discs are placed on the surface of the agar plates inoculated with the test fungus.

  • Inhibition Zone Measurement: The plates are incubated under appropriate conditions for the test fungus. The diameter of the zone of inhibition around each disc is measured to determine the antifungal activity.

Phytotoxicity Bioassay (Etiolated Wheat Coleoptile Assay)

This protocol is adapted from the description of the bioassay used to test this compound's phytotoxicity.

  • Coleoptile Preparation: Etiolated wheat coleoptiles are grown in the dark until they reach a suitable length.

  • Treatment Application: The coleoptiles are exposed to various concentrations of this compound formulated in a solution (e.g., 10% acetone/water with a surfactant like Tween 20). A control group is treated with the solution lacking this compound.

  • Incubation and Measurement: The coleoptiles are incubated for a set period, after which their growth (elongation) is measured.

  • Data Analysis: The percentage of growth inhibition relative to the control is calculated for each concentration of this compound.

Experimental_Workflow Start Start: T. harzianum Culture Fermentation Solid-State Fermentation Start->Fermentation Extraction Acetone Extraction & Concentration Fermentation->Extraction Purification Chromatographic Purification Extraction->Purification Harzianopyridone_Pure Purified this compound Purification->Harzianopyridone_Pure Antifungal_Assay Antifungal Bioassay Harzianopyridone_Pure->Antifungal_Assay Phytotoxicity_Assay Phytotoxicity Bioassay Harzianopyridone_Pure->Phytotoxicity_Assay Results_Antifungal Quantitative Antifungal Data Antifungal_Assay->Results_Antifungal Results_Phyto Quantitative Phytotoxicity Data Phytotoxicity_Assay->Results_Phyto

Caption: General workflow for the isolation and bioassay of this compound.

Conclusion and Future Directions

This compound is a pivotal secondary metabolite in the ecological arsenal of Trichoderma harzianum. Its potent antifungal activity underscores its importance in the biocontrol of plant diseases. The data and protocols presented in this guide offer a valuable resource for researchers aiming to further investigate this fascinating molecule.

Future research should focus on elucidating the specific signaling pathways and transcription factors that govern this compound biosynthesis. A deeper understanding of its mode of action at the molecular level against target fungi could pave the way for the development of novel and effective bio-fungicides. Furthermore, exploring the synergistic effects of this compound with other Trichoderma metabolites and enzymes could unlock even more potent biocontrol strategies. The continued study of this compound holds significant promise for sustainable agriculture and the discovery of new therapeutic agents.

References

Preliminary Cytotoxicity Assessment of Harzianopyridone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Harzianopyridone, a secondary metabolite first isolated from the fungus Trichoderma harzianum, has been primarily investigated for its notable antifungal and phytotoxic properties.[1][2] While its efficacy against various plant pathogens is documented, a comprehensive assessment of its cytotoxic potential against mammalian cell lines remains largely unexplored. This technical guide serves as a resource for researchers and drug development professionals interested in evaluating the preliminary cytotoxicity of this compound. It outlines the current, albeit limited, state of knowledge and provides detailed experimental protocols and workflows for a thorough investigation of its effects on mammalian cells.

The existing literature indicates that other secondary metabolites from Trichoderma harzianum exhibit cytotoxic activities against various cancer cell lines. For instance, some studies have reported IC50 values for other compounds from this fungus against murine leukemia (P388), human leukemia (HL-60), and murine L1210 leukemia cell lines.[3][4] One related compound, harziphilone, showed cytotoxicity against the murine tumor cell line M-109 with a reported value of 38 μM.[3] Furthermore, a culture filtrate of Trichoderma harzianum was found to have an IC50 value greater than 100 μg/mL against the LS-174T colorectal cancer cell line. However, specific quantitative data on the cytotoxicity of this compound itself is scarce. This knowledge gap underscores the need for a systematic evaluation of its potential as a cytotoxic agent.

This guide provides a framework for conducting such an evaluation, encompassing detailed methodologies for key cytotoxicity and apoptosis assays, and proposes a strategy for investigating the underlying molecular mechanisms of action.

Quantitative Cytotoxicity Data

Compound/ExtractCell LineAssayIC50/EC50 ValueReference
HarziphiloneM-109 (Murine Sarcoma)Not Specified38 µM
T. harzianum Culture FiltrateLS-174T (Human Colorectal Carcinoma)SRB Assay>100 µg/mL
This compoundRhizoctonia solani, Sclerotium rolfsii, Fusarium oxysporumAntifungal Assay35.9–50.2 μg/mL

Experimental Protocols

A comprehensive preliminary cytotoxicity assessment of this compound should involve a battery of standardized assays to determine its effects on cell viability, proliferation, and the mechanism of cell death. The following are detailed protocols for recommended assays.

Cell Viability and Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to various concentrations in culture medium. The final DMSO concentration should not exceed 0.5% (v/v). Replace the medium in the wells with 100 µL of medium containing the desired concentrations of this compound. Include vehicle-treated and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Cytotoxicity Assay (Lactate Dehydrogenase - LDH Assay)

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours).

  • Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided with the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells treated with a lysis buffer) and the spontaneous LDH release control (untreated cells).

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described in the MTT assay protocol.

  • Incubation: Incubate the plate for the desired treatment duration.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

  • Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a logical workflow for the preliminary cytotoxic evaluation of this compound.

G cluster_0 Initial Screening cluster_1 Confirmation and Mechanism cluster_2 Signaling Pathway Investigation A This compound Stock Solution Preparation C MTT Assay (24, 48, 72h) A->C B Cell Line Panel Selection (e.g., HeLa, A549, MCF-7, HepG2, and a non-cancerous line) B->C D LDH Assay (Confirmation of Cytotoxicity) C->D F IC50 Determination C->F E Caspase-Glo 3/7 Assay (Apoptosis Induction) D->E G Western Blot Analysis (e.g., Bcl-2 family, PARP cleavage) E->G H Flow Cytometry (Cell Cycle Analysis, Annexin V/PI staining) E->H

Caption: Workflow for assessing this compound cytotoxicity.

Hypothesized Apoptotic Signaling Pathway

Based on common mechanisms of cytotoxicity induced by natural products, this compound could potentially induce apoptosis through the intrinsic (mitochondrial) pathway. The following diagram illustrates this hypothesized signaling cascade.

G This compound This compound Bax Bax This compound->Bax Upregulates Bcl2 Bcl-2 This compound->Bcl2 Downregulates Mitochondria Mitochondria CytC Cytochrome c Release Mitochondria->CytC Bax->Mitochondria Bcl2->Mitochondria Casp9 Caspase-9 Activation CytC->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway.

Proposed Strategy for Signaling Pathway Investigation

To elucidate the molecular mechanism by which this compound may induce cytotoxicity, a targeted investigation of key signaling pathways is recommended.

  • Investigate Apoptosis Induction:

    • Annexin V/Propidium Iodide (PI) Staining: Use flow cytometry to differentiate between early apoptotic, late apoptotic, and necrotic cells after treatment with this compound.

    • Western Blot Analysis: Probe for the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis. Analyze the expression levels of key proteins in the Bcl-2 family (e.g., pro-apoptotic Bax and Bak, and anti-apoptotic Bcl-2 and Bcl-xL) to determine the involvement of the intrinsic apoptotic pathway.

  • Analyze Cell Cycle Progression:

    • Flow Cytometry: Perform cell cycle analysis by PI staining of DNA to determine if this compound induces cell cycle arrest at a specific phase (e.g., G1, S, or G2/M).

  • Explore Other Potential Pathways:

    • MAPK Pathway: Investigate the phosphorylation status of key kinases in the Mitogen-Activated Protein Kinase (MAPK) pathway (e.g., ERK, JNK, p38) by Western blot, as these pathways are often involved in cellular responses to stress.

    • PI3K/Akt Pathway: Assess the phosphorylation of Akt, a central kinase in a major cell survival pathway.

The following diagram outlines the proposed workflow for investigating the mechanism of action.

G cluster_apoptosis Apoptosis cluster_cellcycle Cell Cycle cluster_signaling Signaling Start This compound Treatment at IC50 Concentration Apoptosis Apoptosis Assays Start->Apoptosis CellCycle Cell Cycle Analysis Start->CellCycle Signaling Signaling Pathway Analysis Start->Signaling AnnexinV Annexin V/PI Staining (Flow Cytometry) Apoptosis->AnnexinV WesternApoptosis Western Blot (PARP, Bcl-2 family) Apoptosis->WesternApoptosis PIStaining PI Staining (Flow Cytometry) CellCycle->PIStaining WesternMAPK Western Blot (p-ERK, p-JNK, p-p38) Signaling->WesternMAPK WesternAkt Western Blot (p-Akt) Signaling->WesternAkt

References

Methodological & Application

Application Notes and Protocols for Harzianopyridone Extraction from Fungal Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the extraction, purification, and quantification of Harzianopyridone, a bioactive secondary metabolite from the fungus Trichoderma harzianum.

Introduction

This compound is a pyridone-class secondary metabolite produced by various strains of the fungus Trichoderma harzianum. It has demonstrated significant antifungal activity against a range of plant pathogenic fungi, making it a compound of interest for the development of new biocontrol agents and pharmaceuticals.[1][2][3] This document outlines the key procedures for obtaining and characterizing this compound from fungal cultures.

Quantitative Data Summary

The following table summarizes the reported yield and biological activity of this compound.

ParameterValueFungal StrainReference
Yield ~ 1-5 mg/LTrichoderma harzianum
Antifungal Activity (EC50) 35.9 µg/mLTrichoderma harzianum T-5
50.2 µg/mLTrichoderma harzianum T-5
42.2 µg/mLTrichoderma harzianum T-5
60.4 µg/mLTrichoderma harzianum T-5

Experimental Protocols

Fungal Strain and Culture Conditions

A pure culture of Trichoderma harzianum is required for the production of this compound. Strains can be obtained from culture collections or isolated from soil samples.

Materials:

  • Pure culture of Trichoderma harzianum

  • Potato Dextrose Agar (PDA) plates

  • Liquid culture medium (e.g., Potato Dextrose Broth (PDB), Richard's medium, or Czapek-Dox medium)

  • Erlenmeyer flasks (250 mL or larger)

  • Incubator shaker

Protocol:

  • Activation of Fungal Culture: Inoculate the T. harzianum strain onto PDA plates and incubate at 25-28°C for 5-7 days, or until sufficient sporulation is observed.

  • Inoculum Preparation: Prepare a spore suspension by adding sterile distilled water to the mature PDA culture and gently scraping the surface with a sterile loop. Adjust the spore concentration to approximately 1 x 10^7 conidia/mL.

  • Liquid Culture: Inoculate 100 mL of sterile liquid culture medium in a 250 mL Erlenmeyer flask with 1 mL of the spore suspension.

  • Incubation: Incubate the liquid culture at 25-30°C for 7-10 days in a rotary shaker at 150-180 rpm. The optimal pH for growth and secondary metabolite production is typically between 4.0 and 6.0.

Extraction of Crude this compound

This protocol describes the extraction of this compound from the liquid culture filtrate using an organic solvent.

Materials:

  • T. harzianum liquid culture

  • Whatman No. 1 filter paper or equivalent

  • Centrifuge

  • Separatory funnel

  • Ethyl acetate (analytical grade)

  • Anhydrous sodium sulfate

  • Rotary evaporator

Protocol:

  • Separation of Mycelium and Filtrate: After incubation, separate the fungal mycelium from the culture broth by filtration through Whatman No. 1 filter paper. For a clearer filtrate, centrifuge the broth at 4000-5000 rpm for 15-30 minutes and collect the supernatant.

  • Liquid-Liquid Extraction:

    • Transfer the culture filtrate to a separatory funnel.

    • Add an equal volume of ethyl acetate to the filtrate.

    • Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

    • Allow the layers to separate. The organic (ethyl acetate) layer containing the secondary metabolites will typically be the upper layer.

    • Collect the organic layer.

    • Repeat the extraction process two more times with fresh ethyl acetate to maximize the recovery of this compound.

  • Drying and Concentration:

    • Pool the collected organic extracts.

    • Dry the extract by adding a small amount of anhydrous sodium sulfate and swirling gently.

    • Filter the dried extract to remove the sodium sulfate.

    • Concentrate the extract to dryness using a rotary evaporator at a temperature not exceeding 40-45°C. The resulting residue is the crude extract containing this compound.

Purification of this compound

Further purification of the crude extract is necessary to isolate this compound. This typically involves chromatographic techniques.

Materials:

  • Crude extract of this compound

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • High-Performance Liquid Chromatography (HPLC) system (optional, for high purity)

  • Appropriate HPLC column (e.g., C18 reverse-phase)

  • HPLC grade solvents (e.g., acetonitrile, water)

Protocol:

  • Column Chromatography:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., a mixture of hexane and ethyl acetate).

    • Prepare a silica gel column packed with a non-polar solvent system (e.g., hexane).

    • Load the dissolved crude extract onto the top of the column.

    • Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate and then methanol.

    • Collect fractions and monitor the separation using TLC.

    • Combine the fractions containing the compound of interest (identified by its Rf value on TLC) and evaporate the solvent.

  • High-Performance Liquid Chromatography (HPLC):

    • For higher purity, the fractions from column chromatography can be further purified by HPLC.

    • Dissolve the semi-purified sample in a suitable solvent (e.g., methanol).

    • Inject the sample into an HPLC system equipped with a C18 reverse-phase column.

    • Elute with a suitable mobile phase, such as a gradient of acetonitrile and water.

    • Monitor the elution profile with a UV detector at an appropriate wavelength.

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain the pure compound.

Quantification of this compound

The concentration of this compound in the extracts can be determined using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • Purified this compound standard

  • Crude or purified extract

  • LC-MS system

Protocol:

  • Standard Curve Preparation: Prepare a series of standard solutions of the purified this compound of known concentrations.

  • Sample Preparation: Dissolve a known weight of the crude or purified extract in a known volume of a suitable solvent.

  • LC-MS Analysis: Analyze both the standard solutions and the sample extract using an LC-MS system. The LC method should be optimized to achieve good separation of this compound from other components in the extract. The mass spectrometer will be used to detect and quantify the this compound based on its specific mass-to-charge ratio.

  • Quantification: Construct a standard curve by plotting the peak area against the concentration of the standard solutions. Use the equation of the standard curve to determine the concentration of this compound in the sample extract.

Visualizations

experimental_workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification A T. harzianum Pure Culture B Inoculation into Liquid Medium A->B C Incubation (7-10 days, 25-30°C, shaking) B->C D Filtration/Centrifugation C->D E Liquid-Liquid Extraction (Ethyl Acetate) D->E F Drying & Concentration E->F G Crude this compound Extract F->G H Column Chromatography G->H I HPLC (Optional) H->I J Pure this compound I->J

Caption: Experimental workflow for the extraction and purification of this compound.

antifungal_mechanism cluster_fungal_cell Target Fungal Cell cluster_outcome Outcome This compound This compound CellWall Cell Wall Integrity This compound->CellWall Disruption CellMembrane Cell Membrane Permeability This compound->CellMembrane Alteration Signaling Cellular Signaling Pathways (e.g., G-protein, MAPK) This compound->Signaling Interference Metabolism Essential Metabolic Processes This compound->Metabolism Inhibition Inhibition Inhibition of Fungal Growth CellWall->Inhibition CellMembrane->Inhibition Signaling->Inhibition Metabolism->Inhibition

Caption: Proposed antifungal mechanism of this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Harzianopyridone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Harzianopyridone is a bioactive secondary metabolite produced by the fungus Trichoderma harzianum.[1][2] This pyridone derivative has demonstrated notable antifungal properties, making it a compound of interest for agricultural and pharmaceutical research.[1][3] Effective and reproducible purification of this compound is essential for its detailed characterization, bioactivity screening, and further development. This application note provides a comprehensive protocol for the purification of this compound from fungal culture extracts using High-Performance Liquid Chromatography (HPLC). The methodology covers both analytical and preparative scale chromatography, ensuring high purity of the final compound.

Chemical Properties of this compound

A thorough understanding of the chemical properties of this compound is fundamental to developing a robust HPLC purification method.

PropertyValueReference
Molecular FormulaC₁₄H₁₉NO₅
Molecular Weight281.30 g/mol
Topological Polar Surface Area84.9 Ų
UV Absorption Maxima243, 267, 331 nm
PolarityMediumInferred from structure
SolubilitySoluble in ethyl acetate, methanol, acetonitrile. Low solubility in water.

Experimental Protocols

Part 1: Extraction of Crude this compound

This protocol describes the initial extraction of this compound from a liquid culture of Trichoderma harzianum.

Materials:

  • Trichoderma harzianum liquid culture broth

  • Ethyl acetate (HPLC grade)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Separatory funnel

  • Filter paper

Procedure:

  • Separate the fungal mycelium from the culture broth by filtration.

  • Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.

  • Pool the organic (ethyl acetate) layers and dry over anhydrous sodium sulfate.

  • Filter to remove the sodium sulfate.

  • Concentrate the extract to dryness using a rotary evaporator to obtain the crude extract containing this compound.

Part 2: Analytical HPLC Method Development

This protocol outlines the development of an analytical HPLC method to determine the retention time and purity of this compound in the crude extract.

Materials and Equipment:

  • Analytical HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid (HPLC grade)

  • Mobile Phase B: Acetonitrile with 0.1% formic acid (HPLC grade)

  • Crude this compound extract

  • Methanol (HPLC grade) for sample preparation

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude extract in methanol to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid

    • Gradient: Start with a linear gradient of 15% B to 100% B over 40 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 330 nm (primary), with additional monitoring at 243 nm and 267 nm.

    • Injection Volume: 10 µL

  • Analysis: Inject the prepared sample and record the chromatogram. Identify the peak corresponding to this compound based on its UV spectrum and retention time. Optimize the gradient as needed to achieve good resolution from impurities.

Part 3: Preparative HPLC Purification

This protocol details the scale-up of the analytical method for the preparative purification of this compound.

Materials and Equipment:

  • Preparative HPLC system with a fraction collector

  • Reversed-phase C18 preparative column (e.g., 21.2 x 250 mm, 10 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid (HPLC grade)

  • Mobile Phase B: Acetonitrile with 0.1% formic acid (HPLC grade)

  • Concentrated crude this compound extract

Procedure:

  • Sample Preparation: Dissolve the crude extract in a minimal amount of methanol. The concentration will depend on the loading capacity of the preparative column.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase, 21.2 x 250 mm, 10 µm

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid

    • Gradient: Use the optimized gradient from the analytical method, adjusting the flow rate for the larger column diameter.

    • Flow Rate: 20 mL/min (this will vary based on column dimensions)

    • Column Temperature: 25 °C

    • Detection Wavelength: 330 nm

    • Injection Volume: Dependent on sample concentration and column capacity.

  • Fraction Collection: Collect fractions corresponding to the this compound peak as it elutes from the column.

  • Purity Analysis: Analyze the collected fractions using the analytical HPLC method to confirm purity.

  • Post-Purification: Pool the pure fractions and remove the solvent using a rotary evaporator. The remaining aqueous solution can be freeze-dried to obtain pure this compound.

Data Presentation

Table 1: Analytical HPLC Method Parameters

ParameterCondition
ColumnC18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile + 0.1% Formic Acid
Gradient15% to 100% B over 40 minutes
Flow Rate1.0 mL/min
Detection330 nm
Injection Volume10 µL

Table 2: Preparative HPLC Method Parameters

ParameterCondition
ColumnC18 Reversed-Phase (21.2 x 250 mm, 10 µm)
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile + 0.1% Formic Acid
GradientScaled from analytical method
Flow Rate20 mL/min
Detection330 nm
Injection VolumeVariable

Visualizations

HPLC_Purification_Workflow cluster_extraction Crude Extract Preparation cluster_hplc HPLC Purification culture T. harzianum Culture filtration Filtration culture->filtration extraction Ethyl Acetate Extraction filtration->extraction drying Drying & Concentration extraction->drying crude_extract Crude this compound Extract drying->crude_extract analytical_hplc Analytical HPLC (Method Development) crude_extract->analytical_hplc preparative_hplc Preparative HPLC (Scale-up) crude_extract->preparative_hplc analytical_hplc->preparative_hplc Optimized Method fraction_collection Fraction Collection preparative_hplc->fraction_collection purity_check Purity Analysis (Analytical HPLC) fraction_collection->purity_check final_product Pure this compound purity_check->final_product Pool Pure Fractions

Caption: Workflow for the extraction and HPLC purification of this compound.

Analytical_to_Preparative_Scale_Up cluster_analytical Analytical Scale cluster_preparative Preparative Scale analytical_col Column: 4.6 x 150 mm, 5 µm scale_up Scale-Up Logic analytical_col->scale_up analytical_flow Flow Rate: 1.0 mL/min analytical_flow->scale_up analytical_inj Injection: ~10 µL analytical_inj->scale_up analytical_goal Goal: Method Optimization, Purity Check analytical_goal->scale_up Maintain Resolution prep_col Column: 21.2 x 250 mm, 10 µm prep_flow Flow Rate: ~20 mL/min prep_inj Injection: High Volume/Concentration prep_goal Goal: Compound Isolation scale_up->prep_col scale_up->prep_flow scale_up->prep_inj scale_up->prep_goal

References

Application Notes and Protocols for the Quantitative Analysis of Harzianopyridone in Crude Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Harzianopyridone is a bioactive secondary metabolite produced by various species of the fungus Trichoderma, notably Trichoderma harzianum.[1][2] This pyridone derivative has demonstrated significant antifungal and phytotoxic activities, making it a compound of interest for applications in agriculture as a biocontrol agent and potentially in drug development.[1][3] Its racemic form exhibits strong antifungal properties against several plant pathogenic fungi, including Pythium ultimum, Gaeumannomyces graminis var. tritici, Rhizoctonia solani, and Botrytis cinerea.[1] Furthermore, the laevorotatory form of this compound has shown potent phytotoxicity. Accurate quantification of this compound in crude extracts from fungal cultures is essential for quality control, bioactivity studies, and process optimization.

This document provides detailed protocols for the quantitative analysis of this compound in crude fungal extracts using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The biological activity of this compound has been quantified against various fungal pathogens. The following table summarizes the reported median effective concentration (EC50) values, providing a benchmark for its antifungal potency.

Fungal PathogenEC50 (µg/mL)Reference
Rhizoctonia solani35.9
Sclerotium rolfsii42.2
Fusarium oxysporum50.2
Macrophomina phaseolina60.4

Experimental Protocols

Fungal Cultivation and Extraction of this compound

This protocol describes the cultivation of Trichoderma spp. and the subsequent extraction of crude metabolites containing this compound.

Materials:

  • Trichoderma harzianum strain (or other this compound-producing species)

  • Potato Dextrose Agar (PDA) plates

  • Liquid culture medium (e.g., Potato Dextrose Broth - PDB)

  • Shaking incubator

  • Ethyl acetate (HPLC grade)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Methanol (HPLC grade)

  • Filtration apparatus (e.g., Büchner funnel with Whatman No. 1 filter paper)

Procedure:

  • Fungal Inoculation: Inoculate the Trichoderma strain onto PDA plates and incubate at 25-28°C for 5-7 days until sporulation.

  • Liquid Culture: Transfer agar plugs from the PDA plates to flasks containing sterile PDB.

  • Incubation: Incubate the liquid cultures at 28°C on a rotary shaker at 150 rpm for 14-21 days.

  • Harvesting: Separate the fungal mycelium from the culture broth by filtration.

  • Extraction: Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.

  • Drying and Concentration: Pool the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.

  • Sample Preparation for Analysis: Dissolve a known weight of the dried crude extract in methanol to a final concentration of 1 mg/mL. Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

Quantitative Analysis by HPLC-UV

This method provides a robust and widely accessible approach for the quantification of this compound.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic acid. The exact ratio may need optimization based on the specific column and system.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 243 nm, 267 nm, or 331 nm (based on the UV absorption maxima of this compound).

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of pure this compound standard in methanol (100 µg/mL). From the stock solution, prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution with the mobile phase.

  • Calibration Curve: Inject the calibration standards into the HPLC system and record the peak area for each concentration. Construct a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the prepared crude extract sample into the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard. Quantify the amount of this compound in the sample using the calibration curve.

Quantitative Analysis by LC-MS/MS

For higher sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the preferred method.

Instrumentation and Conditions:

  • LC System: A UHPLC or HPLC system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Gradient: 0-1 min, 5% B; 1-8 min, 5-95% B; 8-10 min, 95% B; 10-10.1 min, 95-5% B; 10.1-12 min, 5% B.

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: ESI positive.

  • MRM Transitions: The precursor ion for this compound (C14H19NO5) is m/z 282.1. Product ions for quantification and qualification need to be determined by infusing a standard solution of this compound into the mass spectrometer.

Procedure:

  • Standard and Sample Preparation: Prepare calibration standards and samples as described for the HPLC-UV method.

  • Method Optimization: Optimize the ESI source parameters (e.g., spray voltage, capillary temperature) and collision energies for the specific MRM transitions of this compound to achieve maximum sensitivity.

  • Analysis and Quantification: Analyze the standards and samples using the developed LC-MS/MS method. Quantify this compound based on the peak area of the specific MRM transition and the calibration curve.

Visualizations

experimental_workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_analysis Quantitative Analysis Inoculation 1. Inoculation on PDA LiquidCulture 2. Transfer to Liquid Broth Inoculation->LiquidCulture Incubation 3. Shaking Incubation LiquidCulture->Incubation Harvesting 4. Mycelium/Broth Separation Incubation->Harvesting SolventExtraction 5. Liquid-Liquid Extraction Harvesting->SolventExtraction Concentration 6. Rotary Evaporation SolventExtraction->Concentration SamplePrep 7. Sample Preparation Concentration->SamplePrep HPLC_UV 8a. HPLC-UV Analysis SamplePrep->HPLC_UV LC_MS 8b. LC-MS/MS Analysis SamplePrep->LC_MS

Caption: Experimental workflow for this compound quantification.

trichoderma_signaling cluster_perception Signal Perception cluster_transduction Signal Transduction Cascades cluster_response Cellular Response Pathogen_Signal Pathogen-Associated Molecular Patterns (PAMPs) Receptor G-Protein Coupled Receptors (GPCRs) Pathogen_Signal->Receptor G_Protein G-Protein Signaling Receptor->G_Protein MAPK MAPK Cascade (e.g., Tmk1) G_Protein->MAPK cAMP cAMP Pathway G_Protein->cAMP Gene_Expression Regulation of Gene Expression MAPK->Gene_Expression cAMP->Gene_Expression Enzyme_Production Production of Cell Wall Degrading Enzymes Gene_Expression->Enzyme_Production Metabolite_Production Biosynthesis of Secondary Metabolites Gene_Expression->Metabolite_Production This compound This compound Metabolite_Production->this compound

Caption: General signaling pathways in Trichoderma biocontrol.

References

Application Notes and Protocols for Developing Harzianopyridone-Based Biofungicide Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of stable and effective biofungicide formulations based on Harzianopyridone, a potent antifungal secondary metabolite isolated from Trichoderma harzianum. The following sections detail the mechanism of action, efficacy data, and experimental protocols for formulation, in vitro and in vivo evaluation, and stability testing.

Introduction to this compound

This compound is a pyridone-class secondary metabolite produced by the biocontrol fungus Trichoderma harzianum. It exhibits broad-spectrum antifungal activity against a variety of economically important plant pathogenic fungi. Its primary mode of action is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. This disruption of cellular respiration leads to fungal cell death. The racemic form of this compound has demonstrated strong antifungal activity against several plant pathogens[1].

Mechanism of Action: Inhibition of Succinate Dehydrogenase

This compound acts as a potent inhibitor of succinate dehydrogenase (SDH), also known as mitochondrial complex II. SDH is a critical enzyme that links the TCA cycle and the electron transport chain. By inhibiting SDH, this compound disrupts the conversion of succinate to fumarate in the TCA cycle and blocks the transfer of electrons to the ubiquinone pool in the respiratory chain. This leads to a cascade of downstream effects, ultimately resulting in fungal cell death.

Signaling Pathway of this compound Action cluster_0 Mitochondrion This compound This compound SDH Succinate Dehydrogenase (Mitochondrial Complex II) This compound->SDH Inhibits TCA Tricarboxylic Acid (TCA) Cycle ETC Electron Transport Chain Succinate Succinate Accumulation TCA->Succinate Disruption leads to Fumarate Fumarate Depletion TCA->Fumarate Disruption leads to Electron_Transport Inhibited Electron Transport ETC->Electron_Transport Disruption leads to ATP Reduced ATP Synthesis Electron_Transport->ATP ROS Increased Reactive Oxygen Species (ROS) Production Electron_Transport->ROS Apoptosis Apoptosis/Cell Death ATP->Apoptosis Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) Oxidative_Stress->Cellular_Damage Cellular_Damage->Apoptosis

Caption: Signaling pathway of this compound's antifungal action.

Quantitative Efficacy Data of this compound

The following table summarizes the reported antifungal activity of this compound against various plant pathogenic fungi.

Fungal PathogenEfficacy MeasurementValueReference
Rhizoctonia solaniEC₅₀35.9 µg/mL[2]
Sclerotium rolfsiiEC₅₀50.2 µg/mL[2]
Fusarium oxysporumEC₅₀42.7 µg/mL[2]
Pythium ultimumStrong InhibitionNot specified[1]
Gaeumannomyces graminis var. triticiStrong InhibitionNot specified
Botrytis cinereaStrong InhibitionNot specified
Phytophthora cinnamomiActiveNot specified
Leptosphaeria maculansActiveNot specified

Experimental Protocols

Formulation Development Workflow

The development of a stable and effective biofungicide formulation is crucial for the successful application of this compound. The following workflow outlines the key steps in this process.

Biofungicide Formulation Development Workflow Start Start: Purified This compound Carrier_Screening Carrier Screening (Solid & Liquid) Start->Carrier_Screening Adjuvant_Selection Adjuvant Selection (Surfactants, Stabilizers) Carrier_Screening->Adjuvant_Selection Formulation_Type Formulation Type Selection (e.g., WP, EC, SC) Adjuvant_Selection->Formulation_Type Prototype_Dev Prototype Formulation Development Formulation_Type->Prototype_Dev Physicochemical Physicochemical Characterization Prototype_Dev->Physicochemical In_Vitro In Vitro Efficacy Testing Physicochemical->In_Vitro Stability Stability Testing (Accelerated & Real-time) In_Vitro->Stability Optimization Formulation Optimization Stability->Optimization Optimization->Prototype_Dev Iterate In_Vivo In Vivo Efficacy Testing Optimization->In_Vivo Final_Formulation Final Formulation In_Vivo->Final_Formulation

Caption: Workflow for developing this compound biofungicide formulations.

Protocol for In Vitro Antifungal Efficacy Testing

This protocol describes the determination of the half-maximal effective concentration (EC₅₀) of this compound formulations against target fungal pathogens using a mycelial growth inhibition assay.

Materials:

  • Purified this compound and its formulations

  • Target fungal pathogen cultures (e.g., Rhizoctonia solani, Fusarium oxysporum)

  • Potato Dextrose Agar (PDA)

  • Sterile distilled water

  • Solvent for this compound (e.g., DMSO, acetone)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Preparation of Fungal Inoculum: Culture the target fungal pathogen on PDA plates until the mycelium covers the entire plate.

  • Preparation of Amended Media:

    • Prepare a stock solution of the this compound formulation in a suitable solvent.

    • Serially dilute the stock solution to obtain a range of desired concentrations.

    • Add the appropriate volume of each dilution to molten PDA (cooled to approximately 45-50°C) to achieve the final test concentrations. Ensure the final solvent concentration is consistent across all treatments and the control (typically ≤1% v/v).

    • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation:

    • Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing fungal culture.

    • Place the mycelial plug, mycelium-side down, in the center of each PDA plate (both amended and control).

  • Incubation: Incubate the plates at the optimal growth temperature for the specific fungus in the dark.

  • Data Collection:

    • Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals until the mycelium in the control plate reaches the edge of the dish.

    • Calculate the average colony diameter for each treatment.

  • Calculation of Inhibition:

    • Calculate the percentage of mycelial growth inhibition for each concentration using the following formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

  • EC₅₀ Determination:

    • Use probit analysis or a similar statistical method to determine the EC₅₀ value from the dose-response data.

Protocol for Stability Testing of Formulations

This protocol outlines the procedure for assessing the stability of this compound formulations under accelerated and real-time storage conditions.

Materials:

  • This compound formulation packaged in its proposed commercial packaging

  • Stability chambers with controlled temperature and humidity

  • Analytical instrumentation for quantifying this compound (e.g., HPLC-UV)

  • Equipment for assessing physical properties (e.g., pH meter, particle size analyzer)

Procedure:

  • Sample Preparation: Prepare a sufficient number of samples of the this compound formulation in its final packaging.

  • Storage Conditions:

    • Accelerated Stability: Store samples at elevated temperature and humidity (e.g., 40°C ± 2°C and 75% RH ± 5% RH) for a period of up to 6 months.

    • Real-Time Stability: Store samples under recommended storage conditions (e.g., 25°C ± 2°C and 60% RH ± 5% RH) for the proposed shelf life of the product.

  • Testing Intervals:

    • Accelerated Stability: Test samples at initial (time 0), 1, 3, and 6 months.

    • Real-Time Stability: Test samples at initial (time 0), 3, 6, 9, 12, 18, 24 months, and annually thereafter.

  • Analytical Testing: At each time point, analyze the samples for the following:

    • Active Ingredient Content: Quantify the concentration of this compound using a validated analytical method (e.g., HPLC-UV).

    • Physical Properties: Evaluate appearance, color, odor, pH, viscosity (for liquids), and particle size distribution (for solids).

    • Biological Efficacy: Conduct the in vitro antifungal efficacy test (as described in Protocol 4.2) to ensure the formulation maintains its biological activity.

  • Data Analysis:

    • Plot the concentration of this compound over time for each storage condition.

    • Evaluate any changes in physical properties and biological efficacy.

    • Use the data to establish the shelf life and recommended storage conditions for the formulation.

Conclusion

The development of a robust biofungicide formulation is a multi-step process that requires careful consideration of carriers, adjuvants, and formulation type. The protocols provided in these application notes offer a systematic approach to formulating this compound and evaluating its efficacy and stability. By following these guidelines, researchers and drug development professionals can advance the development of novel and effective biofungicides for sustainable agriculture.

References

Application Notes and Protocols for Harzianopyridone in Integrated Pest Management

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Harzianopyridone is a pyridone alkaloid secondary metabolite produced by the fungus Trichoderma harzianum, a well-known biological control agent. This compound has demonstrated significant antifungal properties against a range of plant pathogenic fungi, making it a promising candidate for use in Integrated Pest Management (IPM) strategies. IPM is an ecosystem-based strategy that focuses on long-term prevention of pests or their damage through a combination of techniques such as biological control, habitat manipulation, modification of cultural practices, and use of resistant varieties. The application of naturally derived compounds like this compound aligns with the principles of IPM by offering a more targeted and potentially safer alternative to synthetic pesticides.

These application notes provide a summary of the current knowledge on this compound, including its antifungal efficacy, proposed mechanisms of action, and protocols for its evaluation.

Data Presentation: Antifungal Activity of this compound

The antifungal efficacy of this compound has been quantified against several important plant pathogens. The following table summarizes the reported 50% effective concentration (EC₅₀) values, which represent the concentration of this compound required to inhibit 50% of the mycelial growth of the target fungus.

Target PathogenEC₅₀ (µg/mL)Reference
Rhizoctonia solani35.9[1]
Sclerotium rolfsii42.2[1]
Fusarium oxysporum50.2[1]

Experimental Protocols

Protocol 1: In Vitro Antifungal Activity Assessment using the Poisoned Food Technique

This protocol details the poisoned food technique to evaluate the antifungal activity of purified this compound against mycelial growth of target fungal pathogens.

Materials:

  • Purified this compound

  • Target fungal pathogen cultures (e.g., Rhizoctonia solani, Sclerotium rolfsii, Fusarium oxysporum)

  • Potato Dextrose Agar (PDA) medium

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5-7 mm diameter)

  • Sterile distilled water

  • Solvent for this compound (e.g., dimethyl sulfoxide - DMSO, ethanol) - ensure the solvent has no antifungal activity at the final concentration used.

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution: Dissolve a known weight of purified this compound in a minimal amount of a suitable solvent to prepare a stock solution of high concentration.

  • Preparation of Poisoned Media:

    • Melt sterile PDA medium and cool it to 45-50°C in a water bath.

    • Add appropriate volumes of the this compound stock solution to the molten PDA to achieve a series of final concentrations (e.g., 10, 25, 50, 100 µg/mL). Ensure thorough mixing.

    • Prepare a control plate by adding the same volume of the solvent used for the stock solution to the PDA medium.

    • Pour approximately 20 mL of the poisoned and control media into sterile Petri dishes and allow them to solidify.

  • Inoculation:

    • From the margin of an actively growing culture of the target fungal pathogen, take a mycelial disc using a sterile cork borer.

    • Place the mycelial disc, mycelial side down, in the center of each poisoned and control PDA plate.[2]

  • Incubation: Incubate the inoculated plates at the optimal growth temperature for the specific fungus (typically 25-28°C) in the dark.

  • Data Collection:

    • Measure the radial growth (colony diameter) of the fungal mycelium in both the control and treated plates at regular intervals (e.g., every 24 hours) until the mycelium in the control plate reaches the edge of the dish.

    • Calculate the percentage of mycelial growth inhibition (MGI) using the following formula: MGI (%) = [(dc - dt) / dc] x 100 Where:

      • dc = average diameter of the fungal colony in the control plates

      • dt = average diameter of the fungal colony in the treated plates

  • Determination of EC₅₀: Plot the percentage of mycelial growth inhibition against the different concentrations of this compound. Use probit analysis or other suitable statistical software to calculate the EC₅₀ value.

Mechanism of Action

The precise mechanism of action of this compound is still under investigation, but it is believed to contribute to the overall biocontrol efficacy of Trichoderma harzianum through direct and indirect effects.

Direct Antifungal Activity

This compound exhibits direct antifungal activity by inhibiting the growth of pathogenic fungi. While the specific cellular targets are not yet fully elucidated, potential mechanisms could involve:

  • Disruption of Fungal Cell Membrane Integrity: Many antifungal compounds target the fungal cell membrane, leading to leakage of cellular contents and ultimately cell death. A primary target in fungal membranes is ergosterol. While direct inhibition of ergosterol biosynthesis by this compound has not been definitively proven, this remains a plausible mechanism of action for many antifungal natural products.[1]

  • Inhibition of Mitochondrial Respiration: The mitochondrial electron transport chain is another critical target for antifungal agents. Inhibition of key respiratory enzymes can disrupt ATP production and lead to the generation of reactive oxygen species (ROS), causing cellular damage.

Indirect Action: Induction of Plant Defense Responses

Secondary metabolites from Trichoderma species, including potentially this compound, can act as elicitors, triggering the plant's own defense mechanisms. This is a key component of IPM, as it enhances the plant's resilience to a broad range of pathogens. The induced systemic resistance (ISR) triggered by Trichoderma is often mediated by the jasmonic acid (JA) and ethylene (ET) signaling pathways. Some studies also suggest a role for the salicylic acid (SA) pathway.

Visualizations

Logical Workflow for In Vitro Antifungal Assay

Antifungal_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution prep_media Prepare 'Poisoned' and Control PDA Media prep_stock->prep_media inoculate Inoculate Plates with Fungal Mycelial Plugs prep_media->inoculate incubate Incubate Plates inoculate->incubate measure Measure Mycelial Growth Diameter incubate->measure calculate_mgi Calculate Mycelial Growth Inhibition (%) measure->calculate_mgi calculate_ec50 Determine EC50 Value calculate_mgi->calculate_ec50

Caption: Workflow for the poisoned food antifungal assay.

Proposed Signaling Pathway for this compound's Antifungal Action

Antifungal_Mechanism cluster_fungal_cell Fungal Pathogen Cell This compound This compound Mitochondrial_Respiration Mitochondrial Respiration This compound->Mitochondrial_Respiration Inhibition (?) Ergosterol_Biosynthesis Ergosterol Biosynthesis This compound->Ergosterol_Biosynthesis Inhibition (?) Fungal_Growth Fungal Growth and Proliferation Mitochondrial_Respiration->Fungal_Growth Cell_Membrane Cell Membrane Integrity Ergosterol_Biosynthesis->Cell_Membrane Cell_Membrane->Fungal_Growth

Caption: Proposed direct antifungal mechanisms of this compound.

Proposed Signaling Pathway for this compound-Induced Plant Defense

Plant_Defense_Induction cluster_plant_cell Plant Cell This compound This compound (as an elicitor) Receptor Plant Receptor This compound->Receptor JA_Pathway Jasmonic Acid (JA) Signaling Pathway Receptor->JA_Pathway ET_Pathway Ethylene (ET) Signaling Pathway Receptor->ET_Pathway SA_Pathway Salicylic Acid (SA) Signaling Pathway Receptor->SA_Pathway Defense_Genes Activation of Defense Genes JA_Pathway->Defense_Genes ET_Pathway->Defense_Genes SA_Pathway->Defense_Genes ISR Induced Systemic Resistance (ISR) Defense_Genes->ISR

Caption: Proposed induction of plant defense by this compound.

Application in Integrated Pest Management (IPM)

The use of this compound, either as a purified compound or as a key component of T. harzianum formulations, offers several advantages within an IPM framework:

  • Targeted Action: As a natural product, this compound may have a more specific mode of action compared to broad-spectrum synthetic fungicides, potentially reducing the impact on non-target organisms. However, further research is needed to confirm its ecotoxicological profile.

  • Resistance Management: The integration of biocontrol agents and their metabolites with different modes of action can help to delay the development of resistance in pathogen populations to conventional fungicides.

  • Reduced Chemical Load: Incorporating this compound-based products can reduce the reliance on synthetic chemical pesticides, contributing to a more sustainable agricultural system.

  • Enhanced Plant Health: Beyond direct pathogen inhibition, the induction of plant defense responses by this compound can lead to overall improved plant health and resilience.

Future Directions

Further research is needed to fully elucidate the potential of this compound in IPM. Key areas for future investigation include:

  • Elucidation of the specific molecular targets of this compound in pathogenic fungi.

  • Comprehensive studies on the ecotoxicological effects of this compound on non-target organisms, including beneficial insects, soil microbes, and aquatic life.

  • Optimization of formulation and delivery methods for this compound to enhance its stability and efficacy in field conditions.

  • Field trials to evaluate the performance of this compound-based products in controlling plant diseases under various agricultural settings.

  • Investigation of synergistic interactions between this compound and other IPM components, such as other biocontrol agents or reduced-risk pesticides.

References

Application Notes and Protocols for the Detection of Harzianopyridone in Soil using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Harzianopyridone is a bioactive secondary metabolite produced by fungi of the Trichoderma genus, notably Trichoderma harzianum.[1] These fungi are significant in agriculture for their role as biocontrol agents against plant pathogens.[2] The presence and concentration of this compound in soil can be an indicator of the activity of these beneficial fungi and their potential to suppress soil-borne diseases. This document provides a detailed protocol for the extraction and quantification of this compound from soil samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[3][4]

Principle

The method involves the extraction of this compound from soil using an organic solvent, followed by cleanup and analysis using a reverse-phase LC column coupled to a triple quadrupole mass spectrometer. Quantification is achieved by using an internal standard and monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM).

Experimental Protocols

Soil Sample Collection and Preparation
  • Collection : Collect soil samples from the desired depth (e.g., 0-15 cm) using a sterile soil auger.

  • Homogenization : Air-dry the soil samples in the shade, remove any large debris (stones, roots), and sieve through a 2 mm mesh to ensure homogeneity.

  • Storage : Store the sieved soil samples in sealed bags at 4°C for short-term storage or at -20°C for long-term storage to prevent microbial degradation of the analyte.

Extraction of this compound from Soil

This protocol is adapted from established methods for extracting mycotoxins from soil.

  • Weigh 10 g of the homogenized soil sample into a 50 mL polypropylene centrifuge tube.

  • Add 20 mL of the extraction solvent (Acetonitrile:Water, 80:20, v/v with 0.1% formic acid).

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Place the tube on a rotary shaker and agitate for 30 minutes at 200 rpm.

  • Centrifuge the sample at 5000 rpm for 15 minutes.

  • Carefully transfer the supernatant to a clean tube.

  • Take a 1 mL aliquot of the supernatant and filter it through a 0.22 µm syringe filter into an LC vial for analysis.

  • For samples with high organic matter content, a solid-phase extraction (SPE) cleanup step may be necessary to reduce matrix effects.

LC-MS/MS Analysis
  • Instrumentation : A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • LC Conditions :

    • Column : C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A : Water with 0.1% formic acid.

    • Mobile Phase B : Acetonitrile with 0.1% formic acid.

    • Gradient : A linear gradient can be optimized, for example: 5% B for 1 min, ramp to 95% B over 8 min, hold for 2 min, then return to initial conditions and equilibrate for 4 min.

    • Flow Rate : 0.3 mL/min.

    • Injection Volume : 5 µL.

    • Column Temperature : 40°C.

  • MS/MS Conditions :

    • Ionization Mode : Electrospray Ionization (ESI), Positive.

    • Spray Voltage : ~3000 V.

    • Vaporizer Temperature : ~200°C.

    • Capillary Temperature : ~300°C.

    • Sheath Gas Pressure : ~35 AU.

    • Auxiliary Gas Pressure : ~2 AU.

    • MRM Transitions : Specific transitions for this compound and an internal standard (e.g., a deuterated analog) need to be determined by infusing a standard solution. Hypothetical transitions are provided in the table below.

Quantitative Data Summary

The following tables summarize hypothetical but realistic quantitative data for the LC-MS/MS method for this compound detection in soil, based on typical performance for similar mycotoxin analyses.

Table 1: LC-MS/MS Parameters for this compound

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)Collision Energy (eV)
This compound282.1188.0160.025
Internal Standard(Varies)(Varies)(Varies)(Varies)

Table 2: Method Validation Data

ParameterResult
Limit of Detection (LOD)0.5 ng/g soil
Limit of Quantification (LOQ)1.5 ng/g soil
Linearity (R²)>0.99
Recovery (at 10 ng/g)85-105%
Matrix Effect<15%
Inter-day Precision (RSD)<10%
Intra-day Precision (RSD)<5%

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis soil_collection 1. Soil Collection homogenization 2. Sieving & Homogenization soil_collection->homogenization weighing 3. Weighing (10g) homogenization->weighing add_solvent 4. Add Extraction Solvent (20 mL ACN:H2O) weighing->add_solvent shake 5. Shake (30 min) add_solvent->shake centrifuge 6. Centrifuge (15 min) shake->centrifuge filter 7. Filter Supernatant (0.22 µm) centrifuge->filter lc_msms 8. LC-MS/MS Analysis filter->lc_msms data_processing 9. Data Processing & Quantification lc_msms->data_processing

Caption: Experimental workflow for this compound detection in soil.

logical_relationship cluster_method Analytical Method cluster_components Key Components sensitivity High Sensitivity selectivity High Selectivity accuracy Accuracy precision Precision lc Liquid Chromatography (Separation) lc->sensitivity msms Tandem Mass Spectrometry (Detection) msms->selectivity is Internal Standard (Quantification) is->accuracy is->precision mrm MRM (Specificity) mrm->selectivity

References

Application Notes & Protocols: Field Trial Design for Efficacy Testing of Harzianopyridone

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Harzianopyridone is a natural secondary metabolite isolated from the fungus Trichoderma harzianum.[1][2] It has demonstrated significant antifungal, antibacterial, and herbicidal properties.[1] The primary mechanism of its antifungal activity is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain (Complex II), which disrupts fungal cellular respiration.[1] This document provides detailed protocols and application notes for designing and executing a robust field trial to evaluate the efficacy of this compound as a fungicide for controlling plant pathogenic fungi. These guidelines are intended for researchers, scientists, and drug development professionals in the agricultural sector.

Objective

To systematically evaluate the in-field efficacy of various concentrations of a this compound-based formulation in controlling a target plant disease, assessing its impact on crop yield and monitoring for any potential phytotoxicity.

Protocol 1: Experimental Design

A robust experimental design is fundamental for obtaining reliable and statistically valid results.[3] The Randomized Complete Block Design (RCBD) is highly recommended for agricultural field trials to minimize the effects of field variability, such as gradients in soil type or moisture.

1.1. Site Selection and Preparation

  • Field History: Choose a uniform field with a known history of the target disease to ensure adequate disease pressure for a meaningful trial.

  • Uniformity: The selected site should be as uniform as possible regarding soil type, drainage, and slope. Avoid areas near fence rows or large trees to reduce edge effects.

  • Preparation: The field should be prepared using standard agronomic practices for the selected host crop, ensuring all plots receive the same pre-treatment applications of fertilizer and other inputs.

1.2. Treatments Clearly define the treatments to be evaluated. It is crucial to include both negative and positive controls for accurate assessment.

  • T1: Untreated Control: Plots are sprayed with water only. This serves as the baseline for disease development.

  • T2: Vehicle Control: Plots are sprayed with the formulation excipients without this compound. This determines if the formulation itself has any effect.

  • T3: this compound - Low Dose (X g/ha): Test the lower range of the expected efficacious dose.

  • T4: this compound - Medium Dose (2X g/ha): The anticipated optimal dose.

  • T5: this compound - High Dose (4X g/ha): Test a higher dose to identify potential phytotoxicity and establish a dose-response curve.

  • T6: Commercial Standard: A currently marketed fungicide for the target disease. This provides a benchmark for performance.

1.3. Replication and Randomization

  • Replication: Each treatment must be replicated, typically a minimum of four times, to account for natural field variability and increase statistical power. These replicates are referred to as "blocks."

  • Randomization: Within each block, the treatments are assigned to plots in a random order. This prevents systematic bias from field variations.

1.4. Plot Layout

  • Plot Size: Determine plot size based on the available land and the equipment used for planting, spraying, and harvesting. A common size for small-plot research is between 20m² and 60m².

  • Buffer Zones: Separate plots with buffer zones to prevent spray drift between adjacent treatments.

Experimental Workflow Diagram

Field_Trial_Workflow cluster_1 cluster_2 cluster_3 cluster_4 A Phase 1: Planning & Design B Define Objectives & Treatments A->B C Select Uniform Field Site B->C D Design Layout (RCBD) Replicate & Randomize C->D E Phase 2: Implementation F Field & Plot Preparation E->F G Calibrate Equipment & Apply Treatments F->G H Phase 3: Data Collection I Disease Severity & Incidence Assessment H->I J Phytotoxicity Rating I->J K Crop Yield Measurement J->K L Phase 4: Analysis & Reporting M Statistical Analysis (ANOVA) L->M N Summarize Data in Tables M->N O Final Report & Conclusion N->O

Caption: Workflow for a Randomized Complete Block Design (RCBD) field trial.

Protocol 2: Application and Data Collection

2.1. Treatment Application

  • Equipment Calibration: Before application, ensure all spraying equipment is properly calibrated to deliver the precise dosage uniformly across the plot.

  • Timing: Apply treatments based on a pre-determined schedule, which may be preventative (before disease onset) or curative (at first sign of disease), depending on the trial objectives. Note the crop growth stage at the time of application.

  • Procedure: Apply treatments to their randomly assigned plots within each block. Use shielding if necessary to prevent drift to adjacent plots.

2.2. Data Collection Consistent and unbiased data collection is critical for the success of the trial.

  • Disease Assessment:

    • Incidence: The percentage of plants within a plot showing any disease symptoms.

    • Severity: The extent of disease on infected plants, often measured as the percentage of leaf area affected or using a standardized rating scale (e.g., 0-9).

    • Frequency: Conduct assessments at regular intervals (e.g., 7, 14, and 21 days post-application) to monitor disease progression.

  • Phytotoxicity Assessment:

    • Visually inspect plants for any signs of damage, such as leaf burn, stunting, or discoloration, at 3 and 7 days after each application.

    • Use a 0-100% scale, where 0% = no damage and 100% = complete plant death.

  • Yield Data:

    • At crop maturity, harvest the designated central area of each plot, avoiding the edges to minimize border effects.

    • Measure and record the total yield (e.g., weight of grain, fruit, or tubers) for each plot. Adjust for moisture content where applicable.

Protocol 3: Data Analysis and Presentation

Statistical analysis is required to determine if observed differences between treatments are scientifically significant or simply due to random chance.

3.1. Statistical Analysis

  • Software: Use statistical software (e.g., R, SAS, GenStat) for analysis.

  • Method: Perform an Analysis of Variance (ANOVA) on the collected data (disease severity, yield, etc.). The ANOVA will test the null hypothesis that there are no significant differences among treatment means.

  • Mean Separation: If the ANOVA shows a significant treatment effect (typically p < 0.05), conduct a mean separation test, such as Fisher's Least Significant Difference (LSD) or Tukey's HSD, to determine which specific treatment means are significantly different from one another.

3.2. Data Presentation Summarize quantitative data in clear, well-structured tables.

Table 1: Efficacy of this compound on Disease Severity

Treatment Dose (g/ha) Mean Disease Severity (%) Standard Error
Untreated Control 0 65.4 a ± 4.2
Vehicle Control N/A 64.9 a ± 4.5
This compound X 35.2 b ± 3.1
This compound 2X 15.8 c ± 2.5
This compound 4X 12.1 c ± 2.1
Commercial Standard Y 14.5 c ± 2.3

Means followed by the same letter are not significantly different (p > 0.05) according to Fisher's LSD test.

Table 2: Effect of this compound on Crop Yield

Treatment Dose (g/ha) Mean Yield (tonnes/ha) Standard Error
Untreated Control 0 4.1 c ± 0.3
Vehicle Control N/A 4.2 c ± 0.3
This compound X 6.5 b ± 0.4
This compound 2X 7.9 a ± 0.5
This compound 4X 8.1 a ± 0.4
Commercial Standard Y 8.0 a ± 0.5

Means followed by the same letter are not significantly different (p > 0.05) according to Fisher's LSD test.

Table 3: Phytotoxicity Ratings for this compound

Treatment Dose (g/ha) Mean Phytotoxicity (%)
Untreated Control 0 0.0
Vehicle Control N/A 0.0
This compound X 0.0
This compound 2X 0.0
This compound 4X 1.5
Commercial Standard Y 0.5

Phytotoxicity measured on a scale of 0-100%, 7 days after the final application.

Mechanism of Action

This compound functions by inhibiting Succinate Dehydrogenase (SDH), also known as Complex II, in the mitochondrial respiratory chain. This action blocks the conversion of succinate to fumarate, halting the electron transport chain and disrupting the production of ATP, the primary energy currency of the cell. This ultimately leads to fungal cell death.

This compound's Inhibition of Mitochondrial Complex II

SDH_Inhibition cluster_krebs Krebs Cycle cluster_etc Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH (Complex II) C2 Complex II (SDH) Succinate->C2 C1 Complex I UQ UQ C1->UQ C2->UQ C3 Complex III CytC Cyt c C3->CytC C4 Complex IV C5 ATP Synthase C4->C5 ATP ATP C5->ATP ATP UQ->C3 CytC->C4 This compound This compound This compound->C2

Caption: this compound blocks the electron transport chain by inhibiting SDH (Complex II).

References

Harzianopyridone: A Chemical Probe for Elucidating Mitochondrial Function and Dysfunction

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Harzianopyridone, a natural secondary metabolite isolated from the fungus Trichoderma harzianum, has emerged as a potent and specific chemical probe for investigating mitochondrial biology. Its primary mode of action is the inhibition of mitochondrial complex II (succinate-ubiquinone oxidoreductase), a key enzyme in both the electron transport chain and the tricarboxylic acid cycle. This targeted inhibition makes this compound an invaluable tool for studying the intricacies of mitochondrial respiration, cellular metabolism, and the signaling pathways that govern cell fate in response to mitochondrial stress. These application notes provide detailed protocols for utilizing this compound to probe mitochondrial function and offer insights into its potential applications in drug discovery and development.

Key Applications

  • Selective Inhibition of Mitochondrial Complex II: this compound offers a specific mechanism to dissect the role of complex II in cellular bioenergetics and signaling.

  • Induction of Mitochondrial Dysfunction: By inhibiting complex II, this compound can be used to model mitochondrial dysfunction and study its downstream consequences, including altered membrane potential and increased production of reactive oxygen species (ROS).

  • Elucidation of Apoptotic Pathways: this compound serves as a tool to investigate the mitochondrial-mediated intrinsic pathway of apoptosis.

  • Investigation of Iron Chelation: The pyridone structure of this compound suggests potential iron-chelating properties, which can be explored in the context of mitochondrial iron homeostasis.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the use of this compound as a mitochondrial probe.

ParameterValueCell Type/SystemReference
IC50 (Complex II) 80 nMAscaris suum mitochondria[1]
Cytotoxicity (IC50) VariesVarious cancer cell lines[1][2]

Table 1: Inhibitory and Cytotoxic Concentrations of this compound. The IC50 value represents the concentration of this compound required to inhibit 50% of mitochondrial complex II activity. Cytotoxicity varies depending on the cell line and experimental conditions.

ParameterObservationPutative Mechanism
Mitochondrial Respiration Decreased Oxygen Consumption Rate (OCR)Inhibition of complex II disrupts the electron transport chain, leading to reduced oxygen consumption.
Mitochondrial Membrane Potential (ΔΨm) Depolarization (Decrease in ΔΨm)Impaired electron flow through the electron transport chain leads to a collapse of the proton gradient across the inner mitochondrial membrane.
Reactive Oxygen Species (ROS) Production Increased Mitochondrial ROSInhibition of complex II can cause a backup of electrons in the electron transport chain, leading to increased superoxide production at complex I and III.[3][4]
Apoptosis Induction of the intrinsic pathwayMitochondrial dysfunction triggers the release of pro-apoptotic factors like cytochrome c, leading to caspase activation and programmed cell death.

Table 2: Effects of this compound on Mitochondrial Parameters. This table outlines the expected qualitative effects of this compound treatment on key mitochondrial functions.

Experimental Protocols

Detailed methodologies for key experiments using this compound are provided below.

Isolation of Mitochondria from Cultured Cells

This protocol describes the isolation of mitochondria from cultured mammalian cells for in vitro assays.

Materials:

  • Cell culture flasks with confluent cells

  • Phosphate-buffered saline (PBS), ice-cold

  • Mitochondrial Isolation Buffer (MIB): 250 mM sucrose, 10 mM HEPES-KOH (pH 7.4), 1 mM EGTA, with freshly added protease inhibitors

  • Dounce homogenizer with a tight-fitting pestle

  • Refrigerated centrifuge

  • Microcentrifuge tubes

Procedure:

  • Harvest cells by trypsinization and wash twice with ice-cold PBS by centrifugation at 500 x g for 5 minutes at 4°C.

  • Resuspend the cell pellet in 1 mL of ice-cold MIB.

  • Allow cells to swell on ice for 10 minutes.

  • Homogenize the cells with 20-30 strokes in a pre-chilled Dounce homogenizer on ice.

  • Transfer the homogenate to a microcentrifuge tube and centrifuge at 800 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube.

  • Centrifuge the supernatant at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant (cytosolic fraction).

  • Gently wash the mitochondrial pellet by resuspending in 1 mL of ice-cold MIB and centrifuging again at 10,000 x g for 15 minutes at 4°C.

  • Resuspend the final mitochondrial pellet in a minimal volume of MIB or the appropriate assay buffer.

  • Determine the protein concentration of the mitochondrial suspension using a standard protein assay (e.g., Bradford or BCA).

Measurement of Mitochondrial Complex II Activity

This protocol measures the succinate dehydrogenase activity of isolated mitochondria.

Materials:

  • Isolated mitochondria

  • Assay Buffer: 50 mM potassium phosphate buffer (pH 7.4), 1 mM KCN (to inhibit complex IV)

  • Substrate: 10 mM succinate

  • Electron Acceptor: 100 µM 2,6-dichlorophenolindophenol (DCPIP)

  • Inhibitor: this compound (stock solution in DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 600 nm

Procedure:

  • Prepare a reaction mixture containing Assay Buffer and DCPIP.

  • Add isolated mitochondria (5-10 µg of protein) to each well of the microplate.

  • Add varying concentrations of this compound or vehicle (DMSO) to the respective wells. Incubate for 5-10 minutes at room temperature.

  • Initiate the reaction by adding succinate to each well.

  • Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes. The decrease in absorbance reflects the reduction of DCPIP.

  • Calculate the rate of DCPIP reduction for each condition. The activity is proportional to the rate of change in absorbance.

  • Plot the activity against the concentration of this compound to determine the IC50 value.

Assessment of Mitochondrial Respiration using Seahorse XF Analyzer

This protocol outlines the use of a Seahorse XF Analyzer to measure the effect of this compound on the oxygen consumption rate (OCR) of intact cells.

Materials:

  • Seahorse XF Cell Culture Microplate

  • Cultured cells of interest

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • This compound

  • Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)

  • Seahorse XFe96 or similar analyzer

Procedure:

  • Seed cells in a Seahorse XF Cell Culture Microplate at an optimized density and allow them to adhere overnight.

  • One hour before the assay, replace the culture medium with pre-warmed Seahorse XF Base Medium and incubate in a non-CO2 incubator at 37°C.

  • Prepare a stock solution of this compound in the assay medium.

  • Load the sensor cartridge with this compound and other mitochondrial stress test compounds for sequential injection.

  • Calibrate the sensor cartridge and run the assay on the Seahorse XF Analyzer.

  • A typical assay protocol involves measuring the basal OCR, followed by the injection of this compound to observe its inhibitory effect. Subsequent injections of oligomycin, FCCP, and rotenone/antimycin A can further dissect the effects on ATP production, maximal respiration, and non-mitochondrial oxygen consumption.

  • Analyze the data using the Seahorse Wave software to determine the impact of this compound on key parameters of mitochondrial respiration.

Determination of Mitochondrial Membrane Potential (ΔΨm) using JC-1

This protocol uses the fluorescent probe JC-1 to assess changes in mitochondrial membrane potential in response to this compound.

Materials:

  • Cultured cells in a 96-well black, clear-bottom plate

  • This compound

  • JC-1 staining solution (5 µg/mL in culture medium)

  • FCCP (50 µM) as a positive control for depolarization

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Seed cells in a 96-well plate and allow them to attach.

  • Treat cells with various concentrations of this compound or vehicle (DMSO) for the desired time. Include a positive control group treated with FCCP for 30 minutes.

  • Remove the treatment medium and wash the cells once with warm PBS.

  • Add 100 µL of JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C in the dark.

  • Wash the cells twice with warm PBS.

  • Add 100 µL of PBS to each well.

  • Measure the fluorescence intensity using a microplate reader.

    • Red fluorescence (J-aggregates in healthy mitochondria): Excitation ~560 nm, Emission ~595 nm.

    • Green fluorescence (JC-1 monomers in depolarized mitochondria): Excitation ~485 nm, Emission ~535 nm.

  • Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Measurement of Mitochondrial Reactive Oxygen Species (ROS) Production

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) to detect changes in intracellular ROS levels following this compound treatment.

Materials:

  • Cultured cells in a 96-well black, clear-bottom plate

  • This compound

  • DCFDA solution (10 µM in serum-free medium)

  • Hydrogen peroxide (H₂O₂) as a positive control

  • Fluorescence microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to attach.

  • Remove the culture medium and wash the cells with warm PBS.

  • Add 100 µL of DCFDA solution to each well and incubate for 30-45 minutes at 37°C in the dark.

  • Remove the DCFDA solution and wash the cells twice with warm PBS.

  • Add 100 µL of fresh culture medium containing various concentrations of this compound or vehicle (DMSO). Include a positive control group treated with H₂O₂.

  • Immediately measure the fluorescence intensity at various time points (e.g., 0, 30, 60, 120 minutes) using a fluorescence microplate reader (Excitation ~485 nm, Emission ~535 nm).

  • An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Ferrous Iron Chelation Assay (Ferrozine Assay)

This protocol can be adapted to test the potential iron-chelating activity of this compound.

Materials:

  • This compound

  • Ferrous sulfate (FeSO₄)

  • Ferrozine

  • EDTA as a positive control

  • Assay buffer (e.g., HEPES or acetate buffer, pH 7.4)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 562 nm

Procedure:

  • Add 50 µL of various concentrations of this compound or EDTA (positive control) to the wells of a 96-well plate. Add assay buffer for the blank.

  • Add 50 µL of FeSO₄ solution to each well.

  • Incubate the plate at room temperature for 10 minutes.

  • Add 100 µL of Ferrozine solution to each well to initiate the color reaction.

  • Incubate for another 10 minutes at room temperature.

  • Measure the absorbance at 562 nm.

  • The iron-chelating activity is calculated as the percentage inhibition of ferrozine-Fe²⁺ complex formation: % Chelation = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance in the presence of this compound or EDTA.

Visualization of Pathways and Workflows

Harzianopyridone_Mechanism This compound This compound ComplexII Mitochondrial Complex II This compound->ComplexII Inhibits ETC Electron Transport Chain ComplexII->ETC Disrupts ROS Increased ROS Production ETC->ROS MMP Decreased Mitochondrial Membrane Potential (ΔΨm) ETC->MMP ATP Decreased ATP Production ETC->ATP CytochromeC Cytochrome c Release MMP->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis AMPK AMPK Activation ATP->AMPK Activates

Experimental_Workflow cluster_cell_culture Cell Culture cluster_assays Mitochondrial Function Assays cluster_apoptosis Apoptosis Assays Cell_Treatment Treat cells with This compound Seahorse Mitochondrial Respiration (Seahorse XF) Cell_Treatment->Seahorse JC1 Mitochondrial Membrane Potential (JC-1) Cell_Treatment->JC1 DCFDA ROS Production (DCFDA) Cell_Treatment->DCFDA Caspase_Assay Caspase Activation Cell_Treatment->Caspase_Assay CytoC_Assay Cytochrome c Release Cell_Treatment->CytoC_Assay Bax_Bcl2_Assay Bax/Bcl-2 Expression Cell_Treatment->Bax_Bcl2_Assay

Iron_Chelation_Workflow Start Prepare Reagents: This compound, FeSO₄, Ferrozine Mix1 Incubate this compound with FeSO₄ Start->Mix1 Mix2 Add Ferrozine Mix1->Mix2 Measure Measure Absorbance at 562 nm Mix2->Measure Calculate Calculate % Chelation Measure->Calculate

Conclusion

This compound is a valuable chemical probe for researchers in both academia and industry. Its specific inhibition of mitochondrial complex II provides a powerful tool to investigate the fundamental roles of mitochondria in health and disease. The protocols and data presented here offer a comprehensive guide for utilizing this compound to explore mitochondrial function, bioenergetics, and cell death pathways, ultimately aiding in the identification and development of novel therapeutic strategies targeting mitochondrial dysfunction.

References

Application Notes and Protocols for Assessing Harzianopyridone Phytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Harzianopyridone is a secondary metabolite produced by the fungus Trichoderma harzianum. While recognized for its antifungal properties against various plant pathogens, understanding its potential phytotoxicity is crucial for its development as a safe and effective agricultural or pharmaceutical agent.[1][2] These application notes provide a detailed protocol for assessing the phytotoxicity of this compound using standardized seed germination and root elongation assays. Additionally, potential signaling pathways in plants that may be affected by Trichoderma metabolites are outlined to provide a basis for mechanistic studies.

Data Presentation

As no specific quantitative phytotoxicity data for this compound on higher plants was found in the public domain, the following table is a representative example of how to present such data once obtained from the protocols described below. The values are hypothetical and should be replaced with experimental results.

Plant SpeciesAssay TypeEndpointThis compound Concentration (µg/mL)Effect (% Inhibition)EC50 (µg/mL)
Lactuca sativa (Lettuce)Seed GerminationGermination Rate105%>100
5015%
10030%
Root ElongationRoot Length1020%75
5045%
10085%
Lepidium sativum (Cress)Seed GerminationGermination Rate102%>100
5010%
10025%
Root ElongationRoot Length1025%68
5055%
10092%

Experimental Protocols

Standardized bioassays are essential for evaluating the effects of substances on plant growth and development.[3] The following protocols are adapted from established methods for assessing the phytotoxicity of chemical compounds.[4][5]

Protocol 1: Seed Germination Assay

This protocol determines the effect of this compound on the germination rate of selected indicator plant species. Lactuca sativa (lettuce) and Lepidium sativum (cress) are recommended due to their rapid germination and sensitivity.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO, and diluted with sterile distilled water)

  • Seeds of Lactuca sativa and Lepidium sativum

  • Sterile Petri dishes (9 cm diameter)

  • Sterile filter paper (Whatman No. 1 or equivalent)

  • Sterile distilled water (as negative control)

  • Solvent control (sterile distilled water with the same concentration of solvent used for the stock solution)

  • Growth chamber or incubator with controlled temperature (25 ± 1°C) and darkness

  • Pipettes and sterile pipette tips

  • Forceps

Procedure:

  • Preparation of Test Plates:

    • Place two layers of sterile filter paper in each sterile Petri dish.

    • Prepare a dilution series of this compound in sterile distilled water from the stock solution (e.g., 1, 10, 50, 100 µg/mL).

    • Add 5 mL of each test concentration, the negative control, or the solvent control to the filter paper in separate Petri dishes, ensuring the paper is fully moistened.

    • Prepare three to four replicates for each treatment and control.

  • Seed Plating:

    • Using sterile forceps, place 25 seeds of a single plant species, evenly spaced, on the moistened filter paper in each Petri dish.

  • Incubation:

    • Seal the Petri dishes with parafilm to prevent evaporation.

    • Incubate the plates in darkness at 25 ± 1°C for 72 hours.

  • Data Collection and Analysis:

    • After the incubation period, count the number of germinated seeds in each dish. A seed is considered germinated if the radicle has emerged.

    • Calculate the germination percentage for each replicate.

    • Calculate the percentage of germination inhibition (GI) using the following formula: GI (%) = [(G_c - G_t) / G_c] x 100 Where:

      • G_c = Average germination percentage of the control group

      • G_t = Average germination percentage of the treatment group

    • Determine the EC50 value (the concentration causing 50% inhibition) through probit analysis or by plotting a dose-response curve.

Protocol 2: Root Elongation Assay

This protocol assesses the sublethal phytotoxic effects of this compound by measuring the inhibition of root growth.

Materials:

  • Same materials as in Protocol 1.

  • Ruler or digital caliper for measuring root length.

  • Image analysis software (optional, for more precise measurements).

Procedure:

  • Assay Setup:

    • Follow steps 1 and 2 of the Seed Germination Assay protocol.

  • Incubation:

    • Incubate the Petri dishes vertically to encourage straight root growth.

    • Incubate in darkness at 25 ± 1°C for 72 hours.

  • Data Collection and Analysis:

    • After incubation, carefully remove the seedlings from the filter paper.

    • Measure the length of the primary root of each germinated seedling to the nearest millimeter.

    • Calculate the average root length for each replicate.

    • Calculate the percentage of root growth inhibition (RGI) using the following formula: RGI (%) = [(R_c - R_t) / R_c] x 100 Where:

      • R_c = Average root length of the control group

      • R_t = Average root length of the treatment group

    • Determine the EC50 value for root elongation inhibition.

Signaling Pathways and Visualization

Metabolites from Trichoderma species are known to interact with and modulate plant signaling pathways, primarily those involving key phytohormones like salicylic acid (SA), jasmonic acid (JA), and ethylene (ET). These pathways are central to plant defense and growth regulation. While the specific effects of this compound on these pathways require further investigation, the following diagrams illustrate the potential points of interaction based on current knowledge of Trichoderma metabolites.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis HP_stock This compound Stock Solution Dilutions Prepare Dilution Series HP_stock->Dilutions Add_solutions Add Test Solutions & Controls Dilutions->Add_solutions Controls Prepare Controls (Negative & Solvent) Controls->Add_solutions Petri_dishes Prepare Petri Dishes with Filter Paper Petri_dishes->Add_solutions Seed_plating Plate Seeds (L. sativa / L. sativum) Add_solutions->Seed_plating Incubate Incubate at 25°C in Darkness for 72h Seed_plating->Incubate Germination_count Count Germinated Seeds Incubate->Germination_count Root_measurement Measure Root Length Incubate->Root_measurement Calculate_inhibition Calculate % Inhibition (GI & RGI) Germination_count->Calculate_inhibition Root_measurement->Calculate_inhibition EC50 Determine EC50 Calculate_inhibition->EC50

Caption: Experimental workflow for assessing this compound phytotoxicity.

Signaling_Pathways cluster_perception Perception cluster_signaling Signal Transduction cluster_hormonal Hormonal Pathways cluster_response Plant Response This compound This compound Receptor Plant Cell Receptor This compound->Receptor Interaction ROS Reactive Oxygen Species (ROS) Burst Receptor->ROS MAPK MAPK Cascade ROS->MAPK SA Salicylic Acid (SA) Pathway MAPK->SA JA_ET Jasmonic Acid (JA) / Ethylene (ET) Pathway MAPK->JA_ET Defense_genes Defense Gene Expression (e.g., PR proteins) SA->Defense_genes Growth_regulation Growth Regulation (Inhibition/Stimulation) SA->Growth_regulation Crosstalk JA_ET->Defense_genes JA_ET->Growth_regulation Crosstalk Phytotoxicity Visible Phytotoxicity Symptoms Defense_genes->Phytotoxicity Growth_regulation->Phytotoxicity

Caption: Potential signaling pathways affected by Trichoderma metabolites.

Conclusion

The provided protocols offer a standardized framework for the initial assessment of this compound's phytotoxicity. It is essential for researchers to conduct these assays with a range of plant species and concentrations to establish a comprehensive phytotoxicity profile. Further research should focus on elucidating the specific molecular mechanisms and signaling pathways that are directly modulated by this compound to better understand its mode of action in plants. This knowledge will be invaluable for the safe and effective application of this promising fungal metabolite in agriculture and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Harzianopyridone Production from Trichoderma harzianum

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to optimize the culture conditions of Trichoderma harzianum for maximizing Harzianopyridone yield.

Troubleshooting Guide

This guide addresses common issues encountered during the cultivation of T. harzianum and the extraction of this compound.

Issue / Question Potential Causes Recommended Solutions
1. Low or No this compound Yield Suboptimal media composition.Incorrect pH of the culture medium.[1][2]Non-ideal incubation temperature.[1]Insufficient incubation time.Poor aeration or improper agitation speed.Strain degradation or low-producing isolate.Utilize a rich medium such as 2% malt extract or Potato Dextrose Broth (PDB), which are known to support secondary metabolite production.Adjust the initial pH of the medium to an optimal range of 4.0-5.0.Maintain the incubation temperature between 25-30°C.Extend the fermentation period; this compound has been detected in surface cultures after 30 days.For submerged cultures, optimize agitation to 300-500 rpm to ensure adequate aeration without causing excessive shear stress.Ensure the use of a viable, high-producing T. harzianum strain. If necessary, obtain a new culture from a reliable source.
2. Poor Mycelial Growth or Low Biomass Nutrient-deficient medium.Extreme pH levels (too acidic or too alkaline).Temperature is too high or too low.Presence of inhibitory compounds in the media.Ensure the medium contains adequate carbon and nitrogen sources. Potato Dextrose Agar/Broth (PDA/PDB) is generally effective for biomass production.Maintain the pH between 3.5 and 5.5 for favorable mycelial growth.The optimal temperature for mycelial growth is typically between 25°C and 30°C.Use high-purity water and media components to avoid contamination with inhibitors.
3. Culture Contamination Inadequate sterile technique during inoculation.Contaminated media, water, or labware.Non-sterile incubator or fermentation vessel.Strictly adhere to aseptic techniques. Work in a laminar flow hood and sterilize all equipment and media properly.Autoclave all media and hardware at 121°C for at least 15-20 minutes.Regularly clean and disinfect incubators and bioreactors.
4. Difficulty in Extracting this compound Inefficient extraction solvent.Insufficient extraction time or agitation.Degradation of the compound during extraction.Use an appropriate organic solvent like ethyl acetate for liquid-liquid extraction from the culture filtrate.Ensure thorough mixing during solvent partitioning and repeat the extraction process at least three times to maximize recovery.Perform extraction at room temperature and concentrate the extract using a rotary evaporator at a low temperature (e.g., 40°C) to prevent thermal degradation.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control for this compound production?

A1: The most critical parameters are media composition, pH, temperature, and incubation time. This compound production has been noted in a 2% malt extract medium after 30 days of surface culture. For general T. harzianum cultivation, a pH of 4.0-5.0 and a temperature of 25-30°C are often optimal for growth and sporulation, which are prerequisites for secondary metabolite production.

Q2: Should I use solid-state or submerged fermentation for this compound production?

A2: this compound has been successfully isolated from static liquid (surface) cultures. Submerged fermentation can offer better control over environmental parameters like pH, temperature, and aeration, potentially leading to higher yields and easier scaling. However, it may require more optimization, as high agitation can cause shear stress. Solid-state fermentation (SSF) is also a viable method for producing secondary metabolites from Trichoderma and can be cost-effective, often utilizing agricultural waste as a substrate. The choice depends on your experimental goals and available equipment.

Q3: How does aeration and agitation affect the yield?

A3: In submerged cultures, aeration is crucial for the aerobic metabolism of T. harzianum. Agitation helps distribute oxygen and nutrients. Studies on spore production show that yields increase with agitation up to an optimal point (e.g., 500 rpm), after which the yield may decrease due to mechanical damage to the mycelia. While specific data for this compound is limited, it is reasonable to assume a similar trend. Static or low-agitation cultures may be preferable if shear stress is found to negatively impact production.

Q4: What is the proposed biosynthetic pathway for this compound?

A4: this compound is a polyketide-derived metabolite. Its biosynthesis is proposed to involve a tetraketide backbone, which is formed by a polyketide synthase (PKS), with the likely involvement of aspartic acid. This suggests a hybrid PKS-NRPS (Non-Ribosomal Peptide Synthetase) or a related pathway where an amino acid is incorporated into the polyketide chain before cyclization and subsequent modifications.

Q5: How can I confirm the presence and quantity of this compound in my extract?

A5: High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying this compound. For structural confirmation and higher sensitivity, Liquid Chromatography-Mass Spectrometry (LC-MS) or LC-MS/MS is recommended. You will need a purified this compound standard to create a calibration curve for accurate quantification.

Data Presentation

Table 1: Optimal Culture Conditions for T. harzianum Growth & Secondary Metabolite Production
ParameterOptimal Range/ValueNotes
Media Potato Dextrose Broth (PDB), 2% Malt Extract, Czapek-Dox.Media composition significantly impacts the profile of secondary metabolites produced. Malt extract has been explicitly mentioned for this compound production.
pH 4.0 - 6.0T. harzianum can grow in a wide pH range, but optimal growth and sporulation often occur in acidic conditions. Some strains show adaptability to alkaline pH.
Temperature 25°C - 30°CMycelial growth is fastest in this range. Temperatures above 35°C can significantly inhibit or stop growth.
Incubation Time 7 - 30 daysSecondary metabolite production often occurs in the stationary phase. This compound was reported after 30 days in surface culture.
Agitation (Submerged) 300 - 500 rpmThis range is optimal for spore production; may need adjustment for this compound. High shear can be detrimental.
Aeration (Submerged) 1.5 - 2.0 vvm (volume per volume per minute)Forced aeration can enhance growth and productivity in submerged cultures.

Experimental Protocols & Visualizations

Protocol 1: this compound Production and Extraction

This protocol outlines the steps for cultivating T. harzianum and extracting this compound from the culture filtrate.

Part A: Fermentation

  • Media Preparation: Prepare a liquid medium such as 2% Malt Extract Broth or Potato Dextrose Broth (PDB). Dispense 100 mL into 250 mL Erlenmeyer flasks.

  • Sterilization: Autoclave the flasks containing the media at 121°C for 20 minutes. Allow to cool to room temperature.

  • Inoculation: Aseptically inoculate each flask with a 5 mm mycelial plug from a 7-day-old T. harzianum culture grown on PDA or with 1 mL of a spore suspension (1 x 10⁷ spores/mL).

  • Incubation: Incubate the flasks under static (surface culture) conditions at 25-28°C in the dark for 21-30 days.

Part B: Extraction

  • Filtration: After incubation, separate the mycelial biomass from the culture broth by filtering through several layers of cheesecloth or Whatman No. 1 filter paper. The filtrate contains the secreted secondary metabolites.

  • Solvent Partitioning: Transfer the culture filtrate to a separating funnel. Add an equal volume of ethyl acetate and shake vigorously for 2-3 minutes, periodically venting the funnel.

  • Phase Separation: Allow the layers to separate. Collect the upper organic (ethyl acetate) layer, which contains this compound.

  • Repeat Extraction: Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize recovery.

  • Drying and Concentration: Pool the ethyl acetate extracts and dry them over anhydrous sodium sulfate. Remove the sodium sulfate by filtration. Concentrate the filtrate to dryness using a rotary evaporator at a temperature below 40°C.

  • Storage: The resulting crude extract can be re-dissolved in a small volume of methanol or DMSO for analysis and stored at -20°C.

Protocol 2: Quantification by HPLC
  • Standard Preparation: Prepare a stock solution of purified this compound standard in methanol. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution.

  • Sample Preparation: Re-dissolve the crude extract from Protocol 1 in a known volume of methanol. Filter the solution through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (Illustrative):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection: UV detector at 243, 267, and 331 nm (based on known UV absorption maxima).

    • Column Temperature: 30°C.

  • Analysis: Inject the standards to generate a calibration curve (peak area vs. concentration). Inject the prepared sample and identify the this compound peak by comparing its retention time with the standard.

  • Quantification: Calculate the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Visualizations

experimental_workflow Experimental Workflow for this compound Production cluster_prep Preparation cluster_prod Production cluster_extract Downstream Processing cluster_analysis Analysis strain Strain Selection (T. harzianum) inoculum Inoculum Preparation (Spores or Mycelia) strain->inoculum fermentation Fermentation (Liquid Surface Culture) inoculum->fermentation incubation Incubation (25-28°C, 21-30 days) fermentation->incubation harvest Harvesting & Filtration incubation->harvest extraction Solvent Extraction (Ethyl Acetate) harvest->extraction concentrate Concentration (Rotary Evaporator) extraction->concentrate quant Quantification & Analysis (HPLC / LC-MS) concentrate->quant

Caption: Workflow for this compound production and analysis.

biosynthesis_pathway Proposed Biosynthesis of this compound acetyl_coa Acetyl-CoA + Malonyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks aspartic_acid Aspartic Acid nrps_like NRPS-like Enzyme aspartic_acid->nrps_like tetraketide Tetraketide Intermediate pks->tetraketide combined_intermediate Hybrid Intermediate tetraketide->combined_intermediate nrps_like->combined_intermediate cyclization Cyclization & Modifications (Hydroxylation, Methoxylation) combined_intermediate->cyclization This compound This compound cyclization->this compound

Caption: Proposed biosynthetic pathway of this compound.

References

Troubleshooting low bioactivity in Harzianopyridone extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low bioactivity in Harzianopyridone extracts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a secondary metabolite produced by the fungus Trichoderma harzianum. It exhibits a range of biological activities, including antifungal, antibacterial, and herbicidal properties.[1] Its primary mechanism of action is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[1]

Q2: My crude this compound extract shows lower than expected antifungal activity. What are the potential causes?

Low antifungal activity can stem from several factors, broadly categorized as:

  • Production Issues: Suboptimal growth conditions for Trichoderma harzianum can lead to low yields of this compound.

  • Extraction and Handling Issues: Degradation of this compound during or after extraction can reduce its bioactivity.

  • Bioassay-Related Issues: The design and execution of the antifungal assay itself can significantly impact the observed results.

Q3: How can I optimize the production of this compound from Trichoderma harzianum?

The production of secondary metabolites by Trichoderma is sensitive to culture conditions. To enhance the yield of this compound, consider optimizing the following:

  • Culture Medium: The composition of the growth medium, including carbon and nitrogen sources, can significantly influence metabolite production.

  • pH: The pH of the culture medium should be maintained within the optimal range for T. harzianum growth and this compound biosynthesis.

  • Temperature: Incubation at the optimal temperature is crucial for fungal growth and enzyme activity related to metabolite production.

  • Incubation Time: The duration of the fermentation process needs to be sufficient to allow for the accumulation of the desired metabolite.

  • Elicitation: Co-cultivation of T. harzianum with other fungi, or the use of their non-viable biomass, has been shown to increase the production of this compound.[2][3][4]

Q4: Is this compound stable? How should I handle and store my extracts?

This compound belongs to the pyridone class of compounds, which are generally stable. However, they can be susceptible to degradation under certain conditions. To maintain the bioactivity of your extracts:

  • pH: Avoid exposure to strong acids or bases during extraction and storage, as this can cause hydrolysis.

  • Temperature: Minimize exposure to high temperatures. Store extracts at low temperatures (-20°C or below) for long-term preservation.

  • Light: Protect extracts from direct light to prevent potential photodegradation.

  • Storage: For long-term storage, it is advisable to keep the extracts in a dried form or dissolved in a suitable solvent under an inert atmosphere.

Troubleshooting Guides

Problem 1: Low Yield of this compound in the Crude Extract
Possible Cause Troubleshooting Step
Suboptimal T. harzianum Culture ConditionsReview and optimize culture parameters. Refer to the table below for recommended starting points.
Incorrect T. harzianum StrainVerify the identity and source of your T. harzianum strain. Different strains can have varying capacities for secondary metabolite production.
Contamination of CultureInspect cultures for any signs of bacterial or cross-contamination. Use aseptic techniques throughout the cultivation process.
ParameterRecommended Range
Culture Medium Potato Dextrose Broth (PDB), Czapek-Dox Broth
pH 5.0 - 7.0
Temperature 25 - 30°C
Incubation Time 7 - 21 days
Agitation 120 - 180 rpm for liquid cultures
Problem 2: Loss of Bioactivity After Extraction and Purification
Possible Cause Troubleshooting Step
Degradation of this compoundPerform extraction and purification steps at low temperatures. Use solvents that are compatible with pyridone compounds. Avoid prolonged exposure to air and light.
Loss of Synergistic CompoundsThe high bioactivity of the crude extract may be due to a synergistic effect of multiple compounds. Test fractions from your purification process to identify any other active or synergistic molecules.
Compound Adsorption to LabwareUse appropriate labware (e.g., glass) and minimize the surface area to which the extract is exposed.
Problem 3: Inconsistent or No Activity in Antifungal Bioassay
Possible Cause Troubleshooting Step
Incorrect Inoculum PreparationEnsure the fungal inoculum is at the correct growth phase and concentration. Standardize the inoculum using a hemocytometer or by measuring optical density.
Inappropriate Assay MediumThe pH and nutrient composition of the assay medium can affect both the growth of the test fungus and the activity of the extract. Use a standard medium recommended for antifungal susceptibility testing, such as RPMI-1640.
Solvent InterferenceThe solvent used to dissolve the extract (e.g., DMSO) may have its own inhibitory effects at high concentrations. Run a solvent control to determine the maximum non-inhibitory concentration.
Incorrect Endpoint DeterminationFor antifungal assays, the minimum inhibitory concentration (MIC) is often determined visually. Ensure consistent and well-defined criteria for what constitutes growth inhibition.
Problem 4: Low or No Inhibition in Succinate Dehydrogenase (SDH) Assay
Possible Cause Troubleshooting Step
Inactive Enzyme PreparationEnsure that the mitochondrial fraction or purified SDH is active. Include a positive control with a known SDH inhibitor.
Sub-optimal Assay ConditionsThe pH, temperature, and substrate concentrations in the assay are critical. Optimize these parameters for your specific enzyme source.
Presence of Interfering Substances in the ExtractCrude extracts may contain compounds that interfere with the assay components or the detection method. Consider partial purification of the extract before performing the SDH assay.

Experimental Protocols

Protocol 1: Cultivation of Trichoderma harzianum and Extraction of this compound
  • Inoculum Preparation: Inoculate a Potato Dextrose Agar (PDA) plate with T. harzianum and incubate at 28°C for 5-7 days. Prepare a spore suspension by adding sterile water to the plate and gently scraping the surface.

  • Fermentation: Inoculate 1 L of sterile Potato Dextrose Broth (PDB) with the spore suspension and incubate at 28°C with shaking at 150 rpm for 14 days.

  • Extraction:

    • Separate the mycelium from the culture broth by filtration.

    • Extract the culture filtrate three times with an equal volume of ethyl acetate.

    • Combine the organic phases and evaporate the solvent under reduced pressure to obtain the crude extract.

    • Store the dried extract at -20°C, protected from light.

Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution)
  • Preparation of Extract Stock Solution: Dissolve the crude extract in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plate: Serially dilute the extract stock solution in a 96-well microtiter plate containing RPMI-1640 medium to achieve a range of final concentrations.

  • Inoculum Preparation: Prepare a suspension of the test fungus and adjust the concentration to approximately 1 x 10^5 CFU/mL.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at the optimal temperature for the test fungus for 24-48 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the extract that causes a significant inhibition of fungal growth compared to the control.

Protocol 3: Succinate Dehydrogenase (SDH) Inhibition Assay
  • Mitochondria Isolation: Isolate mitochondria from a suitable source (e.g., fungal mycelia, rat liver) using differential centrifugation.

  • Reaction Mixture: Prepare a reaction mixture containing phosphate buffer, a substrate (e.g., succinate), and an artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP).

  • Assay:

    • Add the mitochondrial preparation to the reaction mixture.

    • Add different concentrations of the this compound extract.

    • Monitor the reduction of DCPIP over time by measuring the decrease in absorbance at 600 nm.

  • Data Analysis: Calculate the rate of DCPIP reduction for each extract concentration and determine the IC50 value (the concentration of the extract that causes 50% inhibition of SDH activity).

Visualizations

Harzianopyridone_Production_Workflow cluster_0 Cultivation cluster_1 Extraction cluster_2 Bioassay T_harzianum_strain T. harzianum Strain Selection Inoculum_prep Inoculum Preparation (PDA) T_harzianum_strain->Inoculum_prep Fermentation Liquid Fermentation (PDB) Inoculum_prep->Fermentation Filtration Filtration (Mycelium/Broth Separation) Fermentation->Filtration Optimization Optimize: Medium, pH, Temp, Time Optimization->Fermentation Solvent_extraction Solvent Extraction (Ethyl Acetate) Filtration->Solvent_extraction Evaporation Solvent Evaporation Solvent_extraction->Evaporation Crude_extract Crude this compound Extract Evaporation->Crude_extract Antifungal_assay Antifungal Assay Crude_extract->Antifungal_assay SDH_assay SDH Inhibition Assay Crude_extract->SDH_assay Data_analysis Data Analysis (MIC/IC50) Antifungal_assay->Data_analysis SDH_assay->Data_analysis

Caption: Experimental workflow for this compound production and bioactivity testing.

Troubleshooting_Low_Bioactivity cluster_production Production Issues cluster_extraction Extraction/Handling Issues cluster_bioassay Bioassay Issues Low_Bioactivity Low Bioactivity Observed Suboptimal_Culture Suboptimal Culture Conditions Low_Bioactivity->Suboptimal_Culture Strain_Variation Strain Variation/Identity Low_Bioactivity->Strain_Variation Contamination Culture Contamination Low_Bioactivity->Contamination Degradation Compound Degradation (pH, Temp, Light) Low_Bioactivity->Degradation Loss_of_Synergy Loss of Synergistic Compounds Low_Bioactivity->Loss_of_Synergy Assay_Conditions Incorrect Assay Conditions Low_Bioactivity->Assay_Conditions Inoculum_Error Inoculum Preparation Error Low_Bioactivity->Inoculum_Error Solvent_Interference Solvent Interference Low_Bioactivity->Solvent_Interference SDH_Inhibition_Pathway Succinate Succinate SDH Succinate Dehydrogenase (SDH) Succinate->SDH Fumarate Fumarate TCA TCA Cycle Fumarate->TCA SDH->Fumarate ETC Electron Transport Chain SDH->ETC e- This compound This compound This compound->SDH Inhibits ATP_Production ATP Production ETC->ATP_Production

References

Improving the stability and shelf-life of Harzianopyridone formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability and shelf-life of Harzianopyridone formulations.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the formulation of this compound.

Issue 1: Rapid Degradation of this compound in Aqueous Solutions

  • Question: My this compound formulation is showing a rapid loss of potency when dissolved in an aqueous buffer. What could be the cause and how can I mitigate this?

  • Answer: this compound, like other pyridone-containing compounds, can be susceptible to hydrolytic degradation, especially under acidic or alkaline conditions. The pyridone ring can be cleaved, leading to a loss of antifungal activity.

    Troubleshooting Steps:

    • pH Optimization: Determine the pH of maximum stability for this compound. Conduct a pH-rate profile study by formulating the compound in a series of buffers with different pH values (e.g., pH 3 to 9). Analyze the samples at regular intervals using a stability-indicating HPLC method to quantify the remaining this compound.

    • Buffer Selection: Once the optimal pH is identified, select a buffer system that can maintain this pH throughout the product's shelf-life. Common buffers include citrate, phosphate, and acetate.

    • Excipient Screening: Certain excipients can catalyze hydrolysis. Evaluate the compatibility of all excipients with this compound.

    • Water Activity Reduction: If formulating a solid or semi-solid, minimize the amount of free water. Consider using co-solvents like propylene glycol or polyethylene glycol, or adding humectants to reduce water activity.

Issue 2: Discoloration and Precipitation in the Formulation upon Storage

  • Question: My this compound formulation develops a yellow tint and some precipitate after a few weeks of storage at room temperature. What is happening and how can I prevent it?

  • Answer: Discoloration and precipitation can be signs of oxidative degradation and/or the formation of insoluble degradation products. Pyridone rings can be susceptible to oxidation, leading to colored byproducts.

    Troubleshooting Steps:

    • Inert Atmosphere: Protect the formulation from oxygen by manufacturing and storing it under an inert atmosphere (e.g., nitrogen or argon).

    • Antioxidant Addition: Include antioxidants in your formulation. For aqueous formulations, consider ascorbic acid or sodium metabisulfite. For lipid-based formulations, butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) can be effective.

    • Chelating Agents: Trace metal ions can catalyze oxidative reactions. Add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester these ions.

    • Light Protection: Photodegradation can also lead to discoloration. Store the formulation in light-resistant packaging (e.g., amber vials or bottles). Conduct photostability studies to assess the impact of light.

    • Solubility Enhancement: If precipitation is due to poor solubility of degradation products, consider using solubilizing agents such as surfactants or cyclodextrins.

Frequently Asked Questions (FAQs)

Formulation Development

  • Q1: What are the key factors to consider when selecting excipients for a this compound formulation?

    • A1: The primary considerations are:

      • Compatibility: Ensure that the excipients do not react with this compound.

      • Stability Enhancement: Select excipients that can protect against hydrolysis, oxidation, and photodegradation (e.g., buffers, antioxidants, chelating agents).

      • Solubility: If this compound has poor solubility in the desired vehicle, use appropriate solubilizers.

      • Route of Administration: The choice of excipients will be dictated by the intended route of administration (e.g., oral, topical, injectable).

  • Q2: How can I improve the shelf-life of a liquid this compound formulation?

    • A2: To extend the shelf-life, you should:

      • Determine and formulate at the pH of maximum stability.

      • Include antioxidants and chelating agents.

      • Protect the formulation from light.

      • Store at controlled room temperature or under refrigeration, as determined by stability studies.

      • Consider a lyophilized (freeze-dried) powder for reconstitution to minimize degradation in the aqueous state.

Stability Testing

  • Q3: What is a forced degradation study and why is it important for this compound?

    • A3: A forced degradation study involves subjecting the drug substance to harsh conditions (e.g., strong acids and bases, high temperature, intense light, and oxidizing agents) to intentionally degrade it.[1] This is crucial for:

      • Identifying potential degradation products.

      • Understanding the degradation pathways.

      • Developing a stability-indicating analytical method that can separate and quantify this compound from its degradants.

  • Q4: How do I perform an accelerated stability study for my this compound formulation?

    • A4: An accelerated stability study is used to predict the long-term stability of a product by storing it at elevated temperature and humidity conditions. A common condition is 40°C ± 2°C and 75% RH ± 5% RH for 6 months. Samples are pulled at specified time points (e.g., 0, 1, 3, and 6 months) and analyzed for potency, purity, and physical characteristics.

Data Presentation

Table 1: Hypothetical pH-Rate Profile for this compound Degradation in Aqueous Solution at 40°C

pHInitial Concentration (mg/mL)Concentration after 30 days (mg/mL)Degradation Rate Constant (k) (day⁻¹)
3.01.000.650.0143
5.01.000.920.0028
7.01.000.950.0017
9.01.000.780.0083

Table 2: Example of Excipient Compatibility Study for this compound

ExcipientRatio (this compound:Excipient)Initial AppearanceAppearance after 4 weeks at 40°C/75% RH% Recovery of this compound
Lactose1:1White powderWhite powder99.5
Microcrystalline Cellulose1:1White powderWhite powder99.2
Magnesium Stearate20:1White powderSlight yellow tint95.8
Ascorbic Acid1:0.5White powderWhite powder99.8
Citric Acid1:1White powderPasty, yellow85.3

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 80°C for 2 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep at room temperature for 2 hours. Neutralize with 1N HCl and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide. Keep at room temperature for 2 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Thermal Degradation: Place the solid this compound powder in an oven at 105°C for 24 hours. Dissolve the stressed powder to prepare a 0.1 mg/mL solution in the mobile phase.

  • Photodegradation: Expose a 1 mg/mL solution of this compound to UV light (254 nm) for 24 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method for this compound

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Optimization:

    • Begin with a simple mobile phase, such as a gradient of acetonitrile and water.

    • To improve peak shape for the basic pyridone moiety, add an acid modifier like 0.1% formic acid or 0.1% trifluoroacetic acid to the aqueous phase.

    • Optimize the gradient to achieve good separation between the parent this compound peak and all degradation peaks observed in the forced degradation study.

  • Detector Wavelength: Determine the wavelength of maximum absorbance (λmax) of this compound using a UV-Vis spectrophotometer. Set the HPLC detector to this wavelength.

  • Method Validation: Validate the method according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.

Mandatory Visualization

experimental_workflow cluster_formulation Formulation Development cluster_stability Stability Testing cluster_analysis Analytical Method Formulation This compound Formulation Excipient Excipient Screening Formulation->Excipient pH_Opt pH Optimization Formulation->pH_Opt Forced_Deg Forced Degradation Study pH_Opt->Forced_Deg HPLC_Dev HPLC Method Development Forced_Deg->HPLC_Dev Accelerated_Stab Accelerated Stability Study Accelerated_Stab->Formulation Feedback for Reformulation HPLC_Val HPLC Method Validation HPLC_Dev->HPLC_Val HPLC_Val->Accelerated_Stab

Caption: Experimental workflow for developing a stable this compound formulation.

signaling_pathway This compound This compound Erg11 Lanosterol 14α-demethylase (Erg11) This compound->Erg11 Inhibition Ergosterol Ergosterol Erg11->Ergosterol Conversion Blocked Lanosterol Lanosterol Lanosterol->Erg11 Membrane Fungal Cell Membrane Ergosterol->Membrane Essential Component Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Growth_Inhibition Fungal Growth Inhibition Disruption->Growth_Inhibition

Caption: Postulated antifungal mechanism of this compound via ergosterol biosynthesis inhibition.

References

Resolving co-eluting impurities during Harzianopyridone purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges encountered during the purification of Harzianopyridone, with a specific focus on co-eluting impurities.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?

This compound is a bioactive secondary metabolite produced by the fungus Trichoderma harzianum. It has garnered interest for its potential applications in agriculture and medicine due to its antifungal properties.[1] High purity of this compound is crucial for accurate biological assays, understanding its mechanism of action, and for any potential therapeutic development to ensure safety and efficacy.

Q2: My chromatogram shows a single, symmetrical peak for this compound. Does this guarantee its purity?

Not necessarily. A single symmetrical peak, especially in complex crude extracts, can often mask co-eluting impurities with similar physicochemical properties.[2] It is highly recommended to use peak purity analysis tools, such as a Diode Array Detector (DAD) or Mass Spectrometry (MS), to confirm the homogeneity of the peak. A DAD can assess spectral uniformity across the peak, while an MS detector can reveal the presence of multiple components with different mass-to-charge ratios.

Q3: What are the likely co-eluting impurities during this compound purification?

Co-eluting impurities are typically other secondary metabolites from Trichoderma harzianum with similar polarity and chromatographic behavior. Based on the known metabolites of this fungus, potential co-eluting compounds include:

  • Harzianic Acid: Another nitrogen-containing metabolite with chelating properties.[3][4][5]

  • 6-Pentyl-α-Pyrone: A volatile polyketide with a characteristic coconut-like aroma.

  • Other Alkaloids and Polyketides: T. harzianum produces a diverse array of these compounds which may have similar retention times to this compound under certain chromatographic conditions.

Q4: What is a good starting point for an analytical RP-HPLC method for this compound?

A good starting point for developing a separation method for this compound and its potential impurities is a reversed-phase HPLC (RP-HPLC) method. The following table outlines a recommended initial method.

ParameterRecommended Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm and 330 nm (or DAD for peak purity)
Injection Volume 10 µL

Troubleshooting Guide: Resolving Co-eluting Impurities

This guide provides a systematic approach to troubleshoot and resolve co-elution issues during this compound purification.

Problem 1: A shoulder or tailing is observed on the this compound peak.

This is a common indication of a co-eluting impurity.

Logical Troubleshooting Workflow

A Start: Peak Anomaly Observed B Confirm Co-elution (DAD/MS Analysis) A->B Step 1 C Modify Gradient B->C Step 2a If co-elution confirmed D Change Organic Solvent C->D If resolution is still poor G Resolution Achieved C->G If successful E Adjust Mobile Phase pH D->E If co-elution persists D->G If successful F Orthogonal Chromatography E->F For very persistent co-elution E->G If successful F->G A MS Confirms Co-eluting Isomer B Change Stationary Phase A->B Alter Selectivity C Phenyl-Hexyl Column B->C π-π Interactions D Pentafluorophenyl (PFP) Column B->D Dipole-Dipole & Aromatic Interactions E Preparative Chromatography C->E If separation is promising D->E If separation is promising F Pure this compound E->F

References

Harzianopyridone Bioassays: Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Harzianopyridone Bioassays. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and inconsistent results encountered during in vitro experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a penta-substituted pyridine natural product produced by the fungus Trichoderma harzianum. Its primary mechanism of action is the potent inhibition of mitochondrial complex II (succinate ubiquinone oxidoreductase)[1]. This inhibition disrupts the electron transport chain, leading to decreased ATP production and the generation of reactive oxygen species (ROS), which can induce apoptosis.

Q2: What are the typical applications of this compound in bioassays?

A2: this compound is primarily investigated for its potent antifungal and cytotoxic activities. Bioassays are commonly performed to determine its efficacy against various fungal pathogens and cancer cell lines.

Q3: I am observing high variability in my IC50/EC50 values between experiments. What are the common causes?

A3: Inconsistent IC50/EC50 values are a frequent issue in bioassays and can stem from several factors. Key contributors include variations in cell seeding density, compound solubility and stability, pipetting accuracy, and incubation conditions. Even minor deviations in these parameters can lead to significant differences in results.[2][3][4]

Q4: How does the choice of solvent affect this compound bioassays?

A4: The choice of solvent is critical, as this compound, like many pyridone derivatives, may have limited aqueous solubility. Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions. However, it is crucial to ensure the final concentration of DMSO in the assay is low (typically ≤0.5%) and consistent across all wells, including controls, to avoid solvent-induced toxicity or off-target effects.

Q5: Can this compound interfere with the assay readout itself?

A5: Yes, like some compounds, this compound at high concentrations could potentially interfere with certain assay reagents. For example, in metabolic assays like the MTT assay, the compound could chemically reduce the tetrazolium salt, leading to a false-positive signal for cell viability. It is important to include proper controls to account for any such interference.

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Dose-Response Curves

Possible Causes & Troubleshooting Steps:

  • Inaccurate Cell Seeding:

    • Problem: Uneven cell distribution across the plate can lead to significant well-to-well variability.

    • Solution: Ensure a homogenous cell suspension before and during plating. After plating, allow the plate to sit at room temperature for a short period before incubation to allow for even cell settling.

  • Compound Precipitation:

    • Problem: this compound may precipitate out of solution at higher concentrations in aqueous media, reducing its effective concentration.

    • Solution: Visually inspect wells for any signs of precipitation under a microscope. If observed, consider using a lower top concentration or preparing intermediate dilutions in a co-solvent before final dilution in the assay medium.

  • Pipetting Inaccuracies:

    • Problem: Small errors in serial dilutions or reagent additions can lead to large variations in the final concentration.

    • Solution: Use calibrated pipettes and proper pipetting techniques. For serial dilutions, ensure thorough mixing between each dilution step.

  • Edge Effects:

    • Problem: Evaporation from the outer wells of a microplate can concentrate the compound and media components, leading to altered cell growth and viability.

    • Solution: To minimize edge effects, avoid using the outer wells for experimental samples. Instead, fill them with sterile media or PBS to maintain a humid environment across the plate.

Logical Workflow for Troubleshooting Inconsistent Dose-Response Curves

G A Inconsistent Dose-Response Curve B Check Cell Seeding Uniformity A->B C Visually Inspect for Compound Precipitation A->C D Review Pipetting Technique and Calibration A->D E Assess for Edge Effects A->E F Homogenize cell suspension. Allow plate to settle before incubation. B->F G Lower top concentration. Use co-solvent for dilutions. C->G H Use calibrated pipettes. Ensure thorough mixing. D->H I Avoid using outer wells. Fill outer wells with sterile media. E->I J Re-run Assay with Optimized Parameters F->J G->J H->J I->J G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Outcome A Low or No Bioactivity B Prepare Fresh Stock Solution A->B C Perform Wide Range-Finding Experiment A->C D Test on Known Sensitive Control Strain/Cell Line A->D E Activity Restored B->E if activity is restored F Activity Still Low B->F if no change C->E if activity is observed C->F if no activity D->E if control shows activity D->F if control is also inactive G cluster_0 Mitochondrion cluster_1 Cytosol This compound This compound Complex_II Mitochondrial Complex II This compound->Complex_II inhibits ETC Electron Transport Chain ROS Reactive Oxygen Species (ROS) Complex_II->ROS increased ATP ATP Production ETC->ATP decreased Cytochrome_c Cytochrome c (released) ROS->Cytochrome_c triggers release Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 (activated) Apoptosome->Caspase9 activates Caspase3 Caspase-3 (activated) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

References

Preventing Harzianopyridone degradation during extraction and storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Harzianopyridone. This resource provides essential guidance on preventing the degradation of this compound during extraction and storage, ensuring the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a bioactive secondary metabolite produced by the fungus Trichoderma harzianum. It exhibits significant antifungal properties, making it a compound of interest for agricultural and pharmaceutical research.[1][2] Maintaining its structural integrity is crucial, as degradation can lead to a loss of biological activity and the generation of impurities that may confound experimental outcomes.

Q2: What are the primary factors that can cause this compound degradation?

Based on the general stability of related pyridone compounds, this compound is likely susceptible to degradation from:

  • pH Extremes: Both acidic and basic conditions can promote hydrolysis of the pyridone ring and associated functional groups.[3][4]

  • Elevated Temperatures: Heat can accelerate degradation reactions, leading to the breakdown of the molecule.[5]

  • Light Exposure: Particularly UV radiation, can induce photochemical reactions that alter the structure of pyridone derivatives.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the modification of the molecule's chemical structure.

Q3: What are the initial signs of this compound degradation in my sample?

Visual signs of degradation in a purified sample or extract can include a change in color or the appearance of precipitates. Chromatographically, degradation may be observed as a decrease in the peak area of the parent compound and the emergence of new peaks corresponding to degradation products.

Q4: How can I analyze my sample for potential degradation products?

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common method for monitoring the purity of this compound. For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that can provide molecular weight and structural information.

Troubleshooting Guides

Issue 1: Low Yield of this compound After Extraction

If you are experiencing a lower than expected yield of this compound after extraction from Trichoderma harzianum culture, consider the following troubleshooting steps:

  • Extraction Solvent: Ensure you are using an appropriate solvent. Ethyl acetate is commonly used for the extraction of fungal secondary metabolites and is a good starting point.

  • Extraction Time and Temperature: Prolonged extraction times at room temperature can lead to degradation. Minimize the extraction duration and consider performing the extraction at a lower temperature (e.g., 4°C) to reduce the rate of potential degradation.

  • pH of the Culture Medium: The pH of the fungal culture at the time of extraction can influence the stability of this compound. If possible, adjust the pH of the culture filtrate to a neutral range (pH 6-7) before extraction to minimize acid or base-catalyzed hydrolysis.

  • Light Exposure: Perform the extraction process under subdued light or in amber-colored glassware to prevent photodegradation.

Issue 2: Degradation of Purified this compound During Storage

If you observe a decrease in the purity of your this compound sample over time, review your storage conditions:

  • Storage Temperature: this compound, like many fungal secondary metabolites, should be stored at low temperatures to slow down degradation. For short-term storage, 2-8°C is recommended. For long-term storage, -20°C or -80°C is preferable.

  • Solvent for Storage: If stored in solution, the choice of solvent is critical. A non-aqueous, aprotic solvent is generally preferred to minimize hydrolysis. If an aqueous buffer is necessary, it should be in the neutral pH range.

  • Atmosphere: For long-term storage, especially of dried material, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Light Protection: Always store this compound, whether in solid form or in solution, in a light-protected container, such as an amber vial.

Data Presentation

Table 1: Predicted Stability Profile of this compound Under Various Stress Conditions

Disclaimer: The following data is inferred from the general behavior of pyridone-containing compounds and is intended for guidance. Specific stability testing for this compound is recommended to establish precise degradation rates.

ConditionStressor LevelExpected Stability of this compoundPotential Degradation Pathway
pH pH < 4LowAcid-catalyzed hydrolysis of the pyridone ring and ester/amide functionalities.
pH 4 - 8Moderate to HighGeneral stability is expected in this range, with the pyridone tautomer being favored.
pH > 8LowBase-catalyzed hydrolysis.
Temperature -80°C to -20°CHighRecommended for long-term storage.
4°CGoodSuitable for short to medium-term storage.
Room Temperature (20-25°C)Low to ModerateIncreased potential for thermal degradation over time.
> 40°CVery LowSignificant thermal degradation is likely.
Light DarkHighProtection from light is crucial for stability.
Ambient LightModerateGradual photodegradation can occur.
UV Light (e.g., 254 nm, 365 nm)Very LowRapid photodegradation is expected.

Experimental Protocols

Protocol 1: General Procedure for Extraction of this compound

This protocol is a general guideline for the extraction of this compound from a liquid culture of Trichoderma harzianum. Optimization may be required based on your specific strain and culture conditions.

  • Harvesting: Separate the fungal mycelium from the culture broth by filtration.

  • pH Adjustment: Adjust the pH of the culture filtrate to approximately 7.0 using a suitable acid or base.

  • Solvent Extraction:

    • Transfer the pH-adjusted filtrate to a separatory funnel.

    • Add an equal volume of ethyl acetate.

    • Shake vigorously for 2-3 minutes, periodically venting the funnel.

    • Allow the layers to separate and collect the upper ethyl acetate layer.

    • Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.

  • Drying and Concentration:

    • Pool the ethyl acetate extracts and dry over anhydrous sodium sulfate.

    • Filter to remove the sodium sulfate.

    • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Storage of Crude Extract: Store the resulting crude extract at -20°C in a light-protected container.

Visualizations

experimental_workflow cluster_extraction Extraction Phase cluster_storage Storage culture T. harzianum Liquid Culture filtration Filtration culture->filtration filtrate Culture Filtrate filtration->filtrate ph_adjustment pH Adjustment to ~7.0 filtrate->ph_adjustment extraction Liquid-Liquid Extraction (Ethyl Acetate) ph_adjustment->extraction organic_phase Combined Organic Phases extraction->organic_phase drying Drying (Anhydrous Na2SO4) organic_phase->drying concentration Concentration (Rotary Evaporator, <40°C) drying->concentration crude_extract Crude this compound Extract concentration->crude_extract storage Store at -20°C (Light-protected) crude_extract->storage

Caption: Recommended workflow for this compound extraction.

troubleshooting_workflow start This compound Degradation Suspected? check_storage Review Storage Conditions start->check_storage check_extraction Review Extraction Protocol start->check_extraction temp Temperature too high? check_storage->temp light Exposed to light? check_storage->light ph_storage Incorrect pH of solvent? check_storage->ph_storage ph_extraction pH of medium extreme? check_extraction->ph_extraction duration Extraction time too long? check_extraction->duration temp_extraction Extraction temp too high? check_extraction->temp_extraction temp_sol Store at -20°C or below temp->temp_sol light_sol Use amber vials light->light_sol ph_storage_sol Use neutral, aprotic solvent ph_storage->ph_storage_sol ph_extraction_sol Adjust to pH 7 before extraction ph_extraction->ph_extraction_sol duration_sol Minimize extraction duration duration->duration_sol temp_extraction_sol Extract at a lower temperature temp_extraction->temp_extraction_sol

Caption: Troubleshooting decision tree for this compound degradation.

degradation_pathway cluster_degradation Potential Degradation Pathways This compound This compound Hydrolysis Hydrolysis (Acid/Base) This compound->Hydrolysis H+/OH- Photodegradation Photodegradation (UV Light) This compound->Photodegradation hv Oxidation Oxidation This compound->Oxidation [O] RingOpening Pyridone Ring Opening Hydrolysis->RingOpening SideChainCleavage Side Chain Cleavage Hydrolysis->SideChainCleavage Photodegradation->RingOpening Hydroxylation Ring Hydroxylation Oxidation->Hydroxylation

Caption: Hypothetical degradation pathways for this compound.

References

Scale-up challenges for Harzianopyridone production in bioreactors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges during the scale-up of Harzianopyridone production in bioreactors.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts regarding this compound and its production by Trichoderma harzianum.

Q1: What is this compound and what is its biological significance?

This compound is a bioactive secondary metabolite produced by the fungus Trichoderma harzianum.[1] It belongs to the group of oxygen heterocyclic compounds and exhibits significant antifungal activity, making it a compound of interest for biological control of plant pathogens.[1] Specifically, it is a potent inhibitor of the mitochondrial complex II.[2]

Q2: What is the biosynthetic pathway for this compound?

This compound is a polyketide. Its biosynthesis originates from precursors in primary metabolism. The pathway involves a core enzyme, a polyketide synthase (PKS), which constructs a tetraketide intermediate. There is also a possible involvement of the amino acid aspartic acid in the formation of the final molecule.

G cluster_0 Primary Metabolism cluster_1 Secondary Metabolism precursors Acetyl-CoA + Aspartic Acid pks Polyketide Synthase (PKS) Core Enzyme precursors->pks intermediate Tetraketide Intermediate pks->intermediate Biosynthesis hp This compound intermediate->hp Transformation

Caption: Simplified biosynthetic pathway of this compound.

Q3: What are the key culture parameters influencing this compound production at the lab scale?

The production of secondary metabolites by fungi like T. harzianum is highly sensitive to environmental and nutritional factors. Key parameters optimized at the lab scale typically include:

  • Carbon and Nitrogen Sources: Dextrose, glucose, and yeast extract are often effective. The carbon-to-nitrogen (C/N) ratio is a critical factor that significantly affects spore and metabolite production.

  • pH: The optimal initial pH for metabolite production by T. harzianum is often in the neutral range, around pH 6.0-7.0.

  • Temperature: Most Trichoderma species grow well between 25-30°C.

  • Incubation Time: Secondary metabolite production typically occurs late in the growth cycle (idiophase).

Section 2: Troubleshooting Guide for Bioreactor Scale-Up

This section provides solutions to common problems encountered when transitioning from bench-scale shake flasks to larger bioreactors.

Q4: My this compound yield dropped significantly after scaling up to a bioreactor. What are the common causes?

A drop in yield during scale-up is a frequent challenge in bioprocessing. The primary reasons are often related to maintaining environmental homogeneity in a larger volume. Key factors to investigate include:

  • Oxygen Limitation: As the volume increases, the surface-area-to-volume ratio decreases, making oxygen transfer more difficult. The oxygen demand from a dense culture can exceed the bioreactor's oxygen transfer rate (OTR).

  • Poor Mixing: Inefficient mixing can create gradients of nutrients, pH, and dissolved oxygen, leading to non-uniform cell populations and suboptimal production.

  • Shear Stress: High agitation speeds, necessary for mixing and aeration in large tanks, can cause mechanical stress on the fungal mycelia, potentially damaging cells and reducing productivity.

  • Heat and CO2 Removal: Metabolic activity generates heat and CO2, which must be efficiently removed to maintain optimal conditions. Inadequate removal can lead to temperature spikes or inhibitory levels of dissolved CO2.

G start Low this compound Yield in Bioreactor d_check Is Dissolved Oxygen (DO) < 20% saturation? start->d_check s_do ACTION: - Increase agitation speed - Increase aeration rate - Use O2-enriched air d_check->s_do Yes m_check Are there signs of poor mixing? (e.g., gradients, clumping) d_check->m_check No s_do->m_check s_mix ACTION: - Optimize impeller design/position - Evaluate agitation speed - Check for dead zones m_check->s_mix Yes s_check Is agitation speed excessively high? m_check->s_check No s_mix->s_check s_shear ACTION: - Reduce agitation speed - Test different impeller types (e.g., low-shear) s_check->s_shear Yes p_check Are pH and Temperature stable and at setpoint? s_check->p_check No s_shear->p_check s_ph_temp ACTION: - Calibrate probes - Check cooling system - Adjust acid/base feed control p_check->s_ph_temp No end Re-evaluate Yield p_check->end Yes s_ph_temp->end

Caption: Logical workflow for troubleshooting low this compound yield.

Q5: The fermentation broth is becoming highly viscous, leading to poor aeration and mixing. How can this be managed?

High viscosity in fungal fermentations is typically caused by the filamentous nature of the mycelial growth. This can be managed by controlling the fungal morphology.

  • Promote Pellet Formation: Dispersed mycelia lead to higher viscosity than pelletized growth. Morphology can be influenced by inoculum concentration, medium composition, and shear stress.

  • Control Dissolved Oxygen (DO): DO levels can influence fungal morphology. Controlled DO conditions may favor dispersed mycelium, while oxygen limitation can lead to clumping.

  • Use of Surfactants: Non-ionic surfactants like Tween 80 can be added to the medium to modify fungal morphology from an aggregated to a more dispersed form, which can sometimes paradoxically improve enzyme or metabolite production by increasing the surface area accessible to the fungus.

  • Fed-Batch Strategy: A fed-batch process, where nutrients are added incrementally, can control the rate of biomass accumulation, thereby managing the peak viscosity of the broth.

Q6: My dissolved oxygen (DO) level crashes to zero during peak growth, and increasing agitation and airflow isn't working. What are my options?

This indicates that the culture's Oxygen Uptake Rate (OUR) is greater than the bioreactor's maximum Oxygen Transfer Rate (OTR or KLa). Simply increasing agitation further may cause excessive shear stress. Consider these strategies:

  • Oxygen-Enriched Air: Supplementing the incoming air with pure oxygen increases the driving force for oxygen transfer.

  • Fed-Batch Cultivation: Limit the concentration of the primary carbon source to control the growth rate. This prevents the biomass from reaching a density where its oxygen demand cannot be met.

  • DO-Stat Control: Implement a control strategy where a nutrient feed is linked to the DO level. When DO drops below a setpoint (e.g., 30% saturation), the feed is paused, allowing the culture to "catch its breath" before resuming.

G agitation Agitation shear Shear Stress agitation->shear - (if excessive) mixing Mixing agitation->mixing + morphology Fungal Morphology shear->morphology influences yield This compound Yield shear->yield - kla Oxygen Transfer (KLa) mixing->kla + mixing->yield + kla->yield + viscosity Viscosity morphology->viscosity + (dispersed) viscosity->mixing - viscosity->kla -

Caption: Interdependencies of critical scale-up parameters.

Section 3: Data Presentation and Experimental Protocols

Table 1: Typical Parameter Comparison: Shake Flask vs. Bioreactor

This table summarizes common starting points and control considerations when moving from a lab-scale to a bioreactor setup for T. harzianum.

ParameterShake Flask (Lab Scale)Bioreactor (Pilot Scale)Scale-Up Considerations
Temperature 28-30°C28-30°CActive cooling required to dissipate metabolic heat.
pH Initial pH 6.0-7.0, no controlSetpoint 6.0-7.0, active controlReal-time monitoring and automated addition of acid/base needed.
Agitation 150-200 rpm (orbital shaker)200-500+ rpm (impeller)Must balance mixing/O2 transfer with shear stress.
Dissolved Oxygen Passive transfer from headspaceControlled at >20% saturationRequires sparging, agitation control, and potentially O2 enrichment.
Inoculum Spore suspension (e.g., 10⁵-10⁷ spores/mL)Vegetative inoculum from seed fermenterEnsures rapid, uniform growth and can influence morphology.
Nutrient Feed Batch (all at start)Fed-batch recommendedAllows for control of growth rate, viscosity, and oxygen demand.

Table 2: Troubleshooting Summary

Observed ProblemPotential Cause(s)Recommended Solution(s)
Low Biomass Nutrient limitation, inhibitory pH/temp, insufficient aeration.Optimize media, verify pH/temp control, increase KLa.
Filamentous Overgrowth (High Viscosity) Sub-optimal shear, specific media components, high growth rate.Increase agitation, test surfactants, implement fed-batch feeding.
Foaming High protein content in media (e.g., yeast extract), cell lysis.Add antifoam agent (automated dosing), reduce agitation speed if possible.
Brown/Dark Pigmentation Cell stress, nutrient depletion, potential contamination.Check culture purity, analyze nutrient levels, review process parameters for stress indicators (e.g., high shear, low DO).
Experimental Protocol 1: Optimization of Agitation Speed

Objective: To determine the optimal agitation speed that maximizes the volumetric mass transfer coefficient (KLa) while minimizing detrimental shear stress on T. harzianum.

Methodology:

  • Bioreactor Setup: Prepare the bioreactor with the production medium. Calibrate pH and DO probes. Autoclave and allow to cool.

  • Inoculation: Inoculate the bioreactor with a standardized vegetative inoculum of T. harzianum.

  • Experimental Design: Set up a series of experiments or parallel bioreactors at different constant agitation speeds (e.g., 200, 300, 400, 500 rpm). Keep all other parameters (temperature, pH, aeration rate) constant.

  • Online Monitoring: Continuously monitor and record DO, pH, temperature, and power draw (if possible) for the duration of the fermentation.

  • Offline Sampling: At regular intervals (e.g., every 8-12 hours), aseptically withdraw samples to measure:

    • Biomass: Dry cell weight.

    • This compound Titer: Using HPLC analysis.

    • Substrate Consumption: Measure residual glucose or primary carbon source.

    • Morphology: Observe mycelial structure and pellet size/formation using microscopy.

  • KLa Determination (Optional but Recommended): Use the dynamic gassing-out method at various points during the fermentation to estimate the KLa at each agitation speed.

  • Data Analysis: Plot this compound titer, biomass concentration, and specific productivity against agitation speed. Correlate these results with morphological observations and power draw data. Identify the agitation speed that provides the best balance of yield without evidence of excessive shear (e.g., fragmented mycelia, decreased productivity).

Experimental Protocol 2: Development of a Fed-Batch Feeding Strategy

Objective: To control the growth rate of T. harzianum to manage broth viscosity and oxygen demand, thereby enhancing this compound production.

Methodology:

  • Initial Batch Phase: Begin the fermentation with a batch medium containing all necessary nutrients except for a limiting amount of the primary carbon source (e.g., 20-30 g/L of glucose).

  • Feed Preparation: Prepare a highly concentrated, sterile feed solution of the carbon source (e.g., 500 g/L glucose).

  • Initiation of Feeding: Once the initial carbon source is nearly depleted (indicated by a sudden spike in DO, as cellular respiration slows), begin the feed.

  • Feeding Strategy Implementation:

    • Constant Feed: Start with a simple, low, constant feed rate (e.g., X g/L/hour). Monitor DO and biomass. If DO remains high and growth is slow, incrementally increase the feed rate.

    • Exponential Feed (Optional): To maintain a constant specific growth rate (μ), an exponential feeding profile can be calculated and implemented using the formula: F(t) = (μ / Yxs) * V₀ * X₀ * e^(μt), where F is the feed rate, Yxs is the yield of biomass from substrate, V₀ and X₀ are initial volume and biomass, and t is time.

    • DO-Stat Feed: Implement a control loop where the feed pump is turned on when the DO is above a setpoint (e.g., 30%) and turned off when it falls below. This is a robust method for preventing oxygen limitation.

  • Sampling and Analysis: Conduct regular offline sampling as described in Protocol 1 to monitor biomass, substrate, and this compound concentration.

  • Optimization: Compare the final titer, overall productivity, and process robustness of different feeding strategies to identify the optimal approach for maximizing this compound production.

References

Addressing solubility issues of Harzianopyridone in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Harzianopyridone

This guide provides troubleshooting and answers to frequently asked questions regarding the solubility of this compound in aqueous solutions for research applications.

Troubleshooting Guide

Q1: I tried to dissolve this compound directly in my aqueous buffer/cell culture medium and it immediately precipitated. What went wrong?

A1: This is a common issue. This compound is a hydrophobic molecule and is practically insoluble in water.[1] Direct addition to an aqueous solution will almost always result in immediate precipitation. The correct procedure is to first dissolve the compound in a small amount of a suitable organic solvent to create a concentrated stock solution. This stock solution can then be serially diluted into your aqueous medium.

Q2: I prepared a stock solution in 100% DMSO, but when I dilute it into my cell culture medium, the solution becomes cloudy. How can I fix this?

A2: This indicates that the this compound is precipitating out of the medium upon dilution, a phenomenon known as "crashing out." The final concentration of DMSO in your medium is likely too low to maintain solubility. Here are some troubleshooting steps:

  • Increase Final DMSO Concentration: While many cell lines tolerate DMSO up to 0.5% or even 1%, higher concentrations can be toxic.[2][3] Check the tolerance of your specific cell line. A final concentration of 0.1% DMSO is considered safe for most cells.[3]

  • Reduce the Final this compound Concentration: You may be exceeding the solubility limit of the compound in the final medium, even with the co-solvent present. Try working with a lower final concentration.

  • Modify the Dilution Method: Instead of adding the stock solution directly to the full volume of medium, try adding it dropwise to a smaller, rapidly vortexing volume of medium to promote better initial dispersion. Then, bring it up to the final volume.[4]

  • Consider an Alternative Solubilization Method: If you cannot achieve the desired concentration without precipitation, you may need to use a different technique, such as complexation with cyclodextrins.

Q3: I'm observing unexpected cytotoxicity or changes in cell behavior in my experiments. Could my solubilization method be the cause?

A3: Absolutely. The solvent itself can have biological effects.

  • DMSO-Induced Effects: Dimethyl sulfoxide (DMSO) is known to have various effects on cells, even at concentrations commonly considered "safe." It can inhibit cell proliferation, induce differentiation in some cell lines, and at concentrations of 1% or higher, it can damage mitochondrial integrity and induce apoptosis.

  • Vehicle Control is Critical: To distinguish the effects of this compound from the effects of the solvent, you must include a "vehicle control" in your experiments. This control group should be treated with the exact same concentration of the solvent (e.g., 0.1% DMSO) in the medium as your experimental groups, but without the this compound. This allows you to subtract any background effects caused by the solvent.

Frequently Asked Questions (FAQs)

Q4: What are the basic physicochemical and solubility properties of this compound?

A4: this compound is a natural product isolated from fungi of the Trichoderma genus. Its key properties are summarized below.

PropertyValue / DescriptionSource
Molecular FormulaC₁₄H₁₉NO₅
Molecular Weight281.3 g/mol
AppearanceWhite solid
Aqueous Solubility Insoluble ****
Organic Solvent Solubility Soluble in Methanol, DMSO, Chloroform, Ethyl Acetate, Acetone ****

Q5: What are the recommended methods for solubilizing this compound for in vitro experiments?

A5: The choice of method depends on the required concentration, the experimental system (e.g., cell-free vs. cell-based), and the tolerance for excipients. The most common methods are co-solvency and cyclodextrin complexation.

MethodDescriptionProsCons
Co-solvency (e.g., DMSO) Dissolve this compound in a water-miscible organic solvent (like 100% DMSO) to make a high-concentration stock, then dilute into the aqueous buffer.Simple, fast, and effective for achieving moderate concentrations.Potential for solvent toxicity or off-target effects. Final solvent concentration must be kept low (typically ≤0.5%).
Cyclodextrin Complexation Use cyclodextrins (e.g., HP-β-CD) which have a hydrophobic core and hydrophilic exterior to form an inclusion complex with this compound, enhancing its apparent water solubility.Significantly increases aqueous solubility. Reduces the need for organic co-solvents, minimizing solvent toxicity.Requires a more involved preparation protocol. The cyclodextrin itself could potentially interact with cell membranes or other experimental components.

Q6: Can I use pH adjustment to improve the solubility of this compound?

A6: While pH adjustment is a valid strategy for ionizable compounds, it may be less effective for this compound. The molecule contains a weakly acidic hydroxy-pyridinone group. While altering the pH to deprotonate this group could modestly increase solubility, the molecule's overall hydrophobicity, driven by its long acyl side chain, is the dominant factor limiting its aqueous solubility. Therefore, methods like co-solvency or cyclodextrin complexation are generally more effective.

Q7: What is the primary mechanism of action for this compound?

A7: this compound is known to have several biological activities. It is a potent inhibitor of mitochondrial complex II (succinate dehydrogenase). Additionally, as a member of the hydroxypyridinone class of compounds, it possesses iron-chelating properties, which may contribute to its biological effects by sequestering iron, an essential element for many cellular processes.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using DMSO

  • Objective: To prepare a 20 mM stock solution of this compound in DMSO.

  • Materials:

    • This compound (MW: 281.3 g/mol )

    • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

    • Sterile, low-binding microcentrifuge tubes

  • Procedure:

    • Weigh out 2.81 mg of this compound powder and place it into a sterile microcentrifuge tube.

    • Add 500 µL of 100% DMSO to the tube.

    • Vortex vigorously for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can assist if needed.

    • Visually inspect the solution to ensure no particulates are visible.

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

    • When preparing working solutions, dilute this stock at least 1:1000 into your final aqueous medium to keep the final DMSO concentration at or below 0.1%.

Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Objective: To prepare an aqueous solution of this compound complexed with HP-β-CD.

  • Materials:

    • This compound powder

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Your desired aqueous buffer (e.g., PBS)

    • Stir plate and magnetic stir bar

  • Procedure:

    • Prepare the Cyclodextrin Solution: Dissolve HP-β-CD in your aqueous buffer to make a 40% (w/v) solution (e.g., 4 g of HP-β-CD in a final volume of 10 mL of buffer). Stir until fully dissolved.

    • Complexation: Add this compound powder directly to the HP-β-CD solution. The amount to add depends on the desired final concentration and may require empirical optimization.

    • Incubation: Seal the container and stir the mixture vigorously at room temperature for 12-24 hours to facilitate the formation of the inclusion complex.

    • Clarification: After incubation, centrifuge the solution at high speed (e.g., 10,000 x g for 15 minutes) to pellet any un-complexed, precipitated compound.

    • Final Solution: Carefully collect the supernatant, which contains the soluble this compound-cyclodextrin complex. For sterile applications, filter through a 0.22 µm syringe filter.

    • Quantification: It is highly recommended to determine the final concentration of solubilized this compound analytically via HPLC or UV-Vis spectroscopy.

Visualizations

G start Need to dissolve this compound in aqueous solution q1 Is a final organic solvent concentration >0.1% acceptable for the assay? start->q1 co_solvent Use Co-Solvent Method (e.g., DMSO) q1->co_solvent Yes cyclodextrin Use Cyclodextrin Complexation Method q1->cyclodextrin No q2 Did precipitation occur upon dilution? co_solvent->q2 success Solution Prepared Successfully. Proceed with experiment. (Include vehicle control) cyclodextrin->success q2->success No troubleshoot Troubleshoot: 1. Lower final concentration 2. Try alternative method q2->troubleshoot Yes troubleshoot->q1

Caption: Decision workflow for selecting a this compound solubilization method.

G cluster_0 Stock Preparation cluster_1 Working Solution Preparation weigh 1. Weigh this compound dissolve 2. Dissolve in 100% DMSO weigh->dissolve vortex 3. Vortex/Sonicate to homogeneity dissolve->vortex store 4. Store at -20°C vortex->store dilute 6. Serially dilute stock into medium (Final DMSO <= 0.1%) store->dilute medium 5. Aliquot cell culture medium medium->dilute incubate 7. Add to cells dilute->incubate

Caption: Experimental workflow for preparing this compound for cell-based assays.

G cluster_0 Cellular Processes harz This compound complex This compound-Fe³⁺ Complex harz->complex fe3 Intracellular Fe³⁺ (Iron) fe3->complex complex->inhibition enzymes Iron-Dependent Enzymes ros Reactive Oxygen Species (ROS) Production enzymes->ros e.g., Fenton Reaction inhibition->enzymes Inhibition inhibition->ros Reduction

Caption: Signaling pathway showing this compound's iron chelation mechanism.

References

Minimizing batch-to-batch variability in Harzianopyridone production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize batch-to-batch variability in Harzianopyridone production.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a bioactive secondary metabolite produced by the fungus Trichoderma harzianum.[1] It is known for its potent antifungal properties against various plant pathogens, such as Rhizoctonia solani, Sclerotium rolfsii, and Fusarium oxysporum.[2][3] Its biosynthesis involves precursors from primary metabolism, including acetic acid and methionine.[1]

Q2: What are the primary sources of batch-to-batch variability in its production?

A2: The principal sources of variability stem from three main areas: biological factors, such as genetic differences between T. harzianum strains; inconsistencies in the fermentation process, including fluctuations in temperature, pH, and moisture; and variations in the chemical composition of the culture medium, such as the carbon-to-nitrogen ratio and the quality of raw materials.

Q3: Which fermentation parameters are most critical to control for consistent production?

A3: For consistent this compound yield, tight control over several physical and chemical parameters is crucial. The most critical factors include temperature, pH of the medium, moisture content (in solid-state fermentation), aeration, and the duration of the fermentation process.

Q4: How can the overall yield of this compound be improved?

A4: Yield can be enhanced through systematic optimization of fermentation conditions using experimental designs. Additionally, co-culturing T. harzianum with other microorganisms (acting as elicitors), such as nonviable biomass of Rhizoctonia solani or Botrytis cinerea, has been shown to significantly increase the accumulation of this compound.

Q5: What are the standard analytical methods for quantifying this compound?

A5: The standard methods for accurate quantification of this compound in a crude extract or purified sample are chromatography-based techniques coupled with mass spectrometry. Specifically, Liquid Chromatography-Mass Spectrometry (LC/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are frequently used to identify and quantify the compound.

Troubleshooting Guide

Problem 1: Consistently low or no yield of this compound.

  • Possible Cause: Suboptimal or incorrect fermentation conditions.

  • Solution: Verify that all physical and chemical parameters of your fermentation process are within the optimal ranges for T. harzianum. Minor deviations in temperature or pH can significantly impact secondary metabolite production.

    Table 1: Optimized Fermentation Parameters for T. harzianum

    Parameter Optimal Range/Value Source(s)
    Fermentation Type Solid-State
    Temperature 28°C - 30°C
    Initial pH 5.0 - 6.0
    Cultivation Time 8 days
    Substrate Example Corn Stover & Wheat Bran (1:3 ratio)
    Nitrogen Source Ammonium Persulfate
    Inoculum Amount ~1 x 10⁷ cells/bottle or 8% (w/w)

    | Water Content | 30% - 75% | |

  • Possible Cause: Inappropriate culture medium composition.

  • Solution: The carbon-to-nitrogen (C/N) ratio is critical for secondary metabolite synthesis. Ensure your medium is not nutrient-limited and that the carbon and nitrogen sources are appropriate. For example, using agricultural waste like straw and wheat bran has proven effective. The addition of external starch can also significantly increase production.

  • Possible Cause: Fungal strain issues (degradation, misidentification).

  • Solution: Fungal strains can lose their productivity after extensive sub-culturing. Return to a cryopreserved stock culture to restart your experiments. If possible, verify the identity of your T. harzianum strain through molecular methods (e.g., 18S rDNA sequencing), as different strains exhibit significant variation in metabolite production.

Problem 2: High variability in this compound yield between batches.

  • Possible Cause: Inconsistent inoculum preparation.

  • Solution: Standardize your inoculum preparation protocol. Use a consistent method to harvest spores or mycelia, and accurately quantify the inoculum concentration (e.g., using a hemocytometer for spore counts) before introducing it to the fermentation medium. An inoculum size of around 1 x 10⁷ cells has been used successfully.

  • Possible Cause: Fluctuations in physical parameters during fermentation.

  • Solution: Implement rigorous monitoring and automated control of temperature, pH, and aeration throughout the fermentation run. Document these parameters for each batch to identify any correlations between fluctuations and final yield.

  • Possible Cause: Variation in raw materials for the culture medium.

  • Solution: Source raw materials from a consistent supplier and, if possible, analyze the composition of each new lot. Natural substrates like straw or bran can have inherent variability, so using a more defined, synthetic medium can improve reproducibility, although it may require re-optimization.

Problem 3: Difficulty in extracting or purifying this compound.

  • Possible Cause: Inefficient solvent extraction.

  • Solution: this compound is typically extracted from the culture broth or biomass using an organic solvent like ethyl acetate. Ensure the pH of the culture filtrate is adjusted appropriately before extraction to ensure the compound is in a neutral form, which improves its solubility in the organic solvent. Perform repeated extractions (e.g., 3 times) to maximize recovery.

  • Possible Cause: Poor separation during column chromatography.

  • Solution: If using silica gel chromatography, ensure the column is packed correctly to avoid channeling. Optimize the solvent gradient used for elution. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding ethyl acetate. Monitor the fractions using Thin Layer Chromatography (TLC) to identify and pool those containing this compound. For higher purity, a final purification step using High-Performance Liquid Chromatography (HPLC) may be necessary.

Key Experimental Workflows and Pathways

The following diagrams illustrate critical workflows and relationships for minimizing variability in this compound production.

workflow cluster_prep 1. Preparation cluster_prod 2. Production cluster_analysis 3. Downstream Processing Inoculum Standardized Inoculum Prep Fermentation Fermentation Inoculum->Fermentation Medium Consistent Medium Prep Medium->Fermentation Extraction Extraction Fermentation->Extraction Purification Purification (Chromatography) Extraction->Purification Quantification Quantification (LC/MS) Purification->Quantification ccp1 Control Point: Spore Count & Viability ccp1->Inoculum ccp2 Control Point: Raw Material Quality ccp2->Medium ccp3 Control Point: Temp, pH, Time, Aeration ccp3->Fermentation ccp4 Control Point: Solvent Purity & Recovery Rate ccp4->Extraction

Caption: Experimental workflow with critical control points for reproducible this compound production.

Caption: Key factors influencing this compound yield and purity during production.

biosynthesis p1 Primary Metabolism (e.g., Acetate, Methionine) pks Polyketide Synthase (PKS) & Non-Ribosomal Peptide Synthetase (NRPS) Gene Cluster p1->pks inter Biosynthetic Intermediates pks->inter tailor Post-Synthesis Tailoring Enzymes (e.g., Methyltransferases) inter->tailor hp This compound tailor->hp

References

Strategies to enhance Harzianopyridone production using elicitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing elicitors to enhance the production of Harzianopyridone, a bioactive secondary metabolite from Trichoderma harzianum.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its enhanced production important?

A1: this compound is a pyridone derivative produced by the fungus Trichoderma harzianum. It exhibits significant antifungal properties against various plant pathogens, making it a promising candidate for the development of new biopesticides.[1][2] Enhancing its production through elicitation can lead to more efficient and cost-effective manufacturing processes for agricultural and pharmaceutical applications.

Q2: What are elicitors and how do they work to increase this compound production?

A2: Elicitors are molecules that trigger a defense or stress response in an organism, leading to the enhanced biosynthesis of secondary metabolites like this compound. In Trichoderma harzianum, elicitors can be derived from other microorganisms (biotic elicitors) or be chemical or physical in nature (abiotic elicitors). These molecules are recognized by the fungal cells, activating signaling pathways that upregulate the genes responsible for this compound synthesis.

Q3: Which elicitors have been shown to be effective for this compound production?

A3: Research has demonstrated that co-culturing Trichoderma harzianum with other fungi, both living (viable) and heat-killed (non-viable), can significantly increase this compound accumulation. Specifically, biomass from Rhizoctonia solani and Botrytis cinerea has been shown to be effective.[2]

Q4: What is the general mechanism by which Trichoderma perceives and responds to these fungal elicitors?

A4: While the specific signaling cascade for this compound is not fully elucidated, it is understood that fungal elicitors are recognized by receptors on the Trichoderma cell surface. This recognition initiates an intracellular signaling cascade, which may involve G-proteins and the cAMP pathway, ultimately leading to the activation of transcription factors that switch on the biosynthetic gene cluster for this compound.

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps
Low or no increase in this compound yield after elicitation. 1. Ineffective Elicitor: The chosen elicitor may not be optimal for the specific T. harzianum strain. 2. Incorrect Elicitor Concentration: The concentration of the elicitor may be too low to induce a response or too high, causing toxicity. 3. Improper Timing of Elicitation: The elicitor was added at a suboptimal growth phase of the T. harzianum culture. 4. Degradation of this compound: The produced compound may be degrading over time in the culture medium.1. Screen Different Elicitors: Test a panel of elicitors, including non-viable biomass from different fungal species. 2. Optimize Elicitor Concentration: Perform a dose-response experiment to determine the optimal elicitor concentration. 3. Optimize Elicitation Time: Add the elicitor at different points in the growth curve (e.g., early-log, mid-log, stationary phase). 4. Time-Course Analysis: Harvest and analyze samples at different time points post-elicitation to capture the peak production.
Variability in this compound production between batches. 1. Inconsistent Elicitor Preparation: The activity of the elicitor preparation may vary between batches. 2. Fluctuations in Culture Conditions: Minor variations in temperature, pH, aeration, or media composition. 3. Genetic Instability of the T. harzianum Strain: High-producing strains can sometimes lose their productivity over successive subcultures.1. Standardize Elicitor Preparation: Follow a strict, reproducible protocol for preparing the elicitor. If using fungal biomass, ensure consistent growth and harvesting of the source fungus. 2. Maintain Consistent Culture Parameters: Carefully control and monitor all culture conditions. 3. Use Cryopreserved Stock Cultures: Start new cultures from a well-maintained frozen stock to ensure genetic consistency.
Inhibition of T. harzianum growth after adding the elicitor. 1. Elicitor Toxicity: The elicitor preparation may contain compounds that are toxic to T. harzianum at the concentration used. 2. Contamination of the Elicitor: The elicitor preparation may be contaminated with other microorganisms.1. Test Elicitor Toxicity: Perform a viability assay of T. harzianum with different concentrations of the elicitor. 2. Ensure Sterility of the Elicitor: Sterilize the elicitor preparation thoroughly before use (e.g., by autoclaving for non-viable biomass or filter sterilization for heat-labile compounds).

Quantitative Data Summary

The following table summarizes the qualitative and semi-quantitative effects of different fungal elicitors on this compound production by Trichoderma harzianum strain T39, as reported in the literature.

ElicitorElicitor TypeViabilityEffect on this compound ProductionReference
Rhizoctonia solaniFungal BiomassViableIncreased accumulationVinale et al., 2009[2]
Rhizoctonia solaniFungal BiomassNon-viableIncreased accumulationVinale et al., 2009[2]
Botrytis cinereaFungal BiomassViableIncreased accumulationVinale et al., 2009
Botrytis cinereaFungal BiomassNon-viableIncreased accumulationVinale et al., 2009
Pythium ultimumFungal BiomassViableNo significant effectVinale et al., 2009
Pythium ultimumFungal BiomassNon-viableNo significant effectVinale et al., 2009

Experimental Protocols

Protocol 1: Preparation of Non-Viable Fungal Biomass Elicitor

This protocol describes the preparation of a non-viable fungal biomass elicitor from a source fungus (e.g., Rhizoctonia solani or Botrytis cinerea).

Materials:

  • Source fungal strain (e.g., R. solani, B. cinerea)

  • Potato Dextrose Agar (PDA) plates

  • Potato Dextrose Broth (PDB)

  • Sterile distilled water

  • Autoclave

  • Shaker incubator

  • Sterile filtration unit (0.22 µm)

  • Blender or homogenizer

  • Centrifuge

Procedure:

  • Fungal Culture: Inoculate the source fungus onto PDA plates and incubate at 25°C until sufficient growth is observed.

  • Liquid Culture: Transfer agar plugs of the actively growing fungus to flasks containing PDB.

  • Incubation: Incubate the flasks on a rotary shaker at 120 rpm and 25°C for 7-10 days to generate a significant amount of mycelial biomass.

  • Harvesting Mycelia: Separate the mycelial mass from the culture broth by filtration through sterile cheesecloth.

  • Washing: Wash the harvested mycelia thoroughly with sterile distilled water to remove any residual medium components.

  • Homogenization: Resuspend the washed mycelia in a minimal volume of sterile distilled water and homogenize using a sterile blender or homogenizer.

  • Autoclaving (Killing and Lysis): Autoclave the mycelial homogenate at 121°C for 20 minutes. This step kills the fungus and helps to release cellular components that act as elicitors.

  • Centrifugation: Centrifuge the autoclaved homogenate at 5,000 x g for 15 minutes to pellet the cell debris.

  • Sterilization of Elicitor: Carefully collect the supernatant, which contains the soluble elicitors, and sterilize it by passing it through a 0.22 µm filter.

  • Storage: Store the sterile elicitor preparation at 4°C until use.

Protocol 2: Elicitation of this compound Production in T. harzianum

This protocol details the application of the prepared elicitor to a liquid culture of T. harzianum.

Materials:

  • Trichoderma harzianum strain

  • PDB

  • Prepared fungal elicitor (from Protocol 1)

  • Shaker incubator

  • Sterile flasks

  • Analytical equipment for this compound quantification (e.g., HPLC-MS)

Procedure:

  • Inoculation: Inoculate a flask containing PDB with T. harzianum.

  • Incubation: Incubate the culture on a rotary shaker at 120 rpm and 25°C.

  • Elicitor Addition: At the desired growth stage (e.g., mid-log phase, typically 3-4 days), aseptically add the prepared fungal elicitor to the T. harzianum culture to a final concentration of 1-5% (v/v). This concentration should be optimized for your specific strain and elicitor preparation.

  • Continued Incubation: Return the flasks to the shaker incubator and continue the incubation under the same conditions.

  • Sampling: Withdraw samples at regular intervals (e.g., 24, 48, 72, and 96 hours) after elicitor addition.

  • Extraction and Analysis: Extract the secondary metabolites from the culture filtrate and/or mycelia and quantify the this compound concentration using a suitable analytical method like HPLC-MS.

Visualizations

G Generalized Signaling Pathway for Elicitor-Induced Secondary Metabolite Production in Trichoderma cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus cluster_4 Metabolic Pathway Elicitor Elicitor Receptor Receptor Elicitor->Receptor 1. Binding G_Protein G-Protein Receptor->G_Protein 2. Activation AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP 3. ATP to cAMP PKA Protein Kinase A cAMP->PKA 4. Activation TF_inactive Inactive Transcription Factor PKA->TF_inactive 5. Phosphorylation TF_active Active Transcription Factor TF_inactive->TF_active DNA DNA TF_active->DNA 6. Binds to Promoter mRNA mRNA DNA->mRNA 7. Transcription Biosynthetic_Enzymes Biosynthetic Enzymes mRNA->Biosynthetic_Enzymes 8. Translation Precursors Precursors Biosynthetic_Enzymes->Precursors This compound This compound Precursors->this compound 9. Biosynthesis

Caption: Generalized elicitor signaling pathway in Trichoderma.

G Experimental Workflow for Enhancing this compound Production cluster_0 Phase 1: Elicitor Preparation cluster_1 Phase 2: Elicitation cluster_2 Phase 3: Analysis A 1. Culture Source Fungus (e.g., R. solani) B 2. Harvest and Homogenize Mycelia A->B C 3. Autoclave and Centrifuge B->C D 4. Sterilize Supernatant (Elicitor) C->D F 6. Add Elicitor to Culture D->F E 5. Culture T. harzianum E->F G 7. Incubate for Production F->G H 8. Sample Culture Over Time G->H I 9. Extract Secondary Metabolites H->I J 10. Quantify this compound (HPLC-MS) I->J

Caption: Workflow for elicitor-enhanced this compound production.

References

Validation & Comparative

Validating the In-Planta Antifungal Efficacy of Harzianopyridone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in-planta antifungal efficacy of Harzianopyridone with other alternatives, supported by experimental data and detailed methodologies. This compound, a secondary metabolite produced by the fungus Trichoderma harzianum, has demonstrated significant potential as a biocontrol agent against a range of phytopathogenic fungi.

Performance Comparison: this compound vs. Alternatives

This compound's efficacy is benchmarked against other biocontrol agents and conventional chemical fungicides. While data on the in-planta performance of purified this compound is emerging, studies on Trichoderma strains known to produce this compound provide strong evidence of its potential.

Antifungal AgentTarget Pathogen(s)Efficacy Data (In-Planta)Proposed Mechanism of Action
This compound Botrytis cinerea, Rhizoctonia solani, Pythium ultimum, Gaeumannomyces graminisA Trichoderma harzianum strain (CCTCC-SBW0162), a known producer of this compound, demonstrated an 80.7% disease reduction of Botrytis cinerea in greenhouse experiments with tomato plants.[1] Proven in-vivo antimicrobial activity against B. cinerea has also been reported.[2]Direct antifungal activity; potential induction of systemic resistance in the host plant.
Harzianic Acid Pythium irregulare, Sclerotinia sclerotiorum, Rhizoctonia solaniPromotes plant growth and shows antifungal effects at very low doses.Antifungal activity and promotion of plant growth.
Gliotoxin Pythium aphanidermatum, Macrophomina phaseolina, Rhizoctonia solaniSynergistic effect with endochitinase enzymes to inhibit spore germination.Antifungal antibiotic.
Azoxystrobin (Strobilurin) Broad-spectrum, including Ascomycetes, Basidiomycetes, and Oomycetes.Highly effective, with protective, curative, and eradicant properties.Inhibits mitochondrial respiration in fungi by binding to the Qo site of the cytochrome bc1 complex, blocking electron transfer and ATP synthesis.[3]
Tebuconazole (Triazole) Broad-spectrum, effective against rusts, blights, and mildews.Widely used with both protective and curative action.Inhibits the biosynthesis of ergosterol, a critical component of fungal cell membranes.

Experimental Protocols

Detailed methodologies for key in-planta antifungal assays are provided below to facilitate the replication and validation of these findings.

In-Planta Antifungal Assay against Botrytis cinerea (Gray Mold)

This protocol is adapted for testing the efficacy of antifungal compounds on tomato plants.

1. Plant Preparation and Growth:

  • Tomato seeds (e.g., variety 'Moneymaker') are surface-sterilized and germinated.

  • Seedlings are grown in a controlled environment (e.g., 22-25°C, 16h light/8h dark cycle) for 4-5 weeks.

2. Inoculum Preparation:

  • Botrytis cinerea is cultured on potato dextrose agar (PDA) for 10-14 days to induce sporulation.

  • Conidia are harvested by flooding the plates with sterile distilled water containing a surfactant (e.g., 0.05% Tween 20) and gently scraping the surface.

  • The spore suspension is filtered through sterile cheesecloth, and the concentration is adjusted to 1 x 10^6 spores/mL using a hemocytometer.

3. Treatment Application:

  • Plants are treated with a solution of purified this compound at various concentrations. A control group is treated with a solution lacking the compound.

  • The solution can be applied as a foliar spray until runoff or through soil drenching.

4. Inoculation:

  • 24-48 hours after treatment, plants are inoculated with the B. cinerea spore suspension.

  • Inoculation is performed by spraying the spore suspension evenly onto the leaves.

  • Plants are then placed in a high-humidity chamber (>90% relative humidity) for 48-72 hours to promote infection.

5. Disease Assessment:

  • Disease severity is assessed 5-7 days post-inoculation.

  • Parameters to measure include lesion diameter on leaves and the percentage of infected leaf area.

  • Efficacy is calculated as the percentage of disease reduction compared to the control group.

In-Planta Antifungal Assay against Rhizoctonia solani (Sheath Blight)

This protocol is designed for testing antifungal efficacy on rice plants.

1. Plant Preparation and Growth:

  • Rice seeds (e.g., a susceptible variety) are germinated and grown in pots under greenhouse conditions.

2. Inoculum Preparation:

  • Rhizoctonia solani is cultured on PDA for 5-7 days.

  • Mycelial plugs are taken from the edge of an actively growing colony.

3. Treatment Application:

  • Rice plants at the tillering stage are treated with this compound solution as a foliar spray or soil drench.

4. Inoculation:

  • 24-48 hours after treatment, a mycelial plug of R. solani is attached to the sheath of the main tiller of each plant.

  • The inoculated area is wrapped with moist cotton and parafilm to maintain humidity.

5. Disease Assessment:

  • Disease development is monitored for 7-14 days.

  • The vertical length of the lesions on the sheath is measured.

  • The percentage of disease control is calculated based on the reduction in lesion length compared to the untreated control.

Visualizing the Experimental Workflow and Signaling Pathways

To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the proposed signaling pathway for induced systemic resistance.

experimental_workflow cluster_preparation Preparation cluster_experiment Experiment cluster_assessment Assessment plant_prep Plant Preparation & Growth treatment Treatment Application (this compound) plant_prep->treatment inoculum_prep Inoculum Preparation inoculation Pathogen Inoculation inoculum_prep->inoculation treatment->inoculation disease_assessment Disease Severity Assessment inoculation->disease_assessment data_analysis Data Analysis disease_assessment->data_analysis

Caption: A generalized workflow for in-planta antifungal efficacy testing.

induced_resistance_pathway cluster_plant_response Plant Response This compound This compound Application perception Perception by Plant Receptors This compound->perception ros_burst Reactive Oxygen Species (ROS) Burst perception->ros_burst sa_pathway Salicylic Acid (SA) Pathway ros_burst->sa_pathway ja_et_pathway Jasmonic Acid (JA) / Ethylene (ET) Pathway ros_burst->ja_et_pathway pr_proteins Pathogenesis-Related (PR) Protein Synthesis sa_pathway->pr_proteins ja_et_pathway->pr_proteins systemic_resistance Induced Systemic Resistance (ISR) pr_proteins->systemic_resistance

Caption: Proposed signaling pathway for this compound-induced systemic resistance.

References

Comparative analysis of secondary metabolites from different T. harzianum strains

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Secondary Metabolites from Diverse Trichoderma harzianum Strains: A Guide for Researchers

For researchers, scientists, and drug development professionals, the selection of a specific fungal strain for the production of bioactive secondary metabolites is a critical step. Trichoderma harzianum, a filamentous fungus renowned for its biocontrol capabilities, produces a diverse arsenal of these compounds. However, the metabolic profile can vary significantly between different strains. This guide provides a comparative analysis of the secondary metabolites produced by four notable T. harzianum strains: T-4, T-5, T22, and T39, supported by experimental data and protocols.

Data Presentation: Comparative Analysis of Secondary Metabolite Production

The production of secondary metabolites by T. harzianum is influenced by a multitude of factors, including the specific strain, culture conditions, and the presence of other microorganisms. While precise quantitative yields can fluctuate, the following table summarizes the major secondary metabolites identified in strains T-4, T-5, T22, and T39 and provides an estimated production level based on available literature.

Secondary MetaboliteChemical ClassStrain T-4Strain T-5Strain T22Strain T39Predominant Bioactivity
6-Pentyl-α-pyronePolyketideProduced[1]Produced[1]Not ReportedNot ReportedAntifungal, Plant Growth Promotion
HarzianopyridonePyridoneNot ReportedProduced[2]Not ReportedProducedAntifungal[3]
T22azaphiloneAzaphiloneNot ReportedNot ReportedProduced[4]Not ReportedAntifungal
T39butenolideButenolideNot ReportedNot ReportedNot ReportedProducedAntifungal
HarzianolideButenolideNot ReportedNot ReportedNot ReportedProducedAntifungal, Plant Growth Promotion
Palmitic acidFatty AcidProducedProducedNot ReportedNot ReportedAntifungal
ErgosterolSterolNot ReportedProducedNot ReportedNot ReportedFungal cell membrane component
Stigmasterol & β-sitosterolSterolProducedNot ReportedNot ReportedNot ReportedFungal cell membrane components
AnthraquinonesPolyketideProducedProducedProducedNot ReportedVaried biological activities

Note: "Produced" indicates that the compound has been isolated and identified from the strain. The lack of a "Produced" entry does not definitively mean the strain does not produce the compound, but rather that it has not been reported in the reviewed literature. Production levels are categorized based on reported data showing low (0–5 mg L⁻¹), medium (5–25 mg L⁻¹), or high (25–50 mg L⁻¹) yields under specific laboratory conditions. These values should be considered as a general guide, as actual yields will vary.

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the extraction, identification, and quantification of secondary metabolites from T. harzianum.

Fungal Cultivation for Secondary Metabolite Production

This protocol describes the liquid fermentation of T. harzianum for the production of secondary metabolites.

Materials:

  • Pure culture of the desired T. harzianum strain

  • Potato Dextrose Agar (PDA) plates

  • Potato Dextrose Broth (PDB)

  • Erlenmeyer flasks

  • Shaking incubator

  • Sterile water

Protocol:

  • Activation of Culture: Inoculate a PDA plate with the T. harzianum strain and incubate at 25-28°C for 5-7 days until the plate is covered with mycelium and conidia.

  • Inoculum Preparation: Prepare a spore suspension by adding 10 mL of sterile water to the mature PDA plate and gently scraping the surface with a sterile loop to release the conidia.

  • Fermentation: Inoculate 1 L of sterile PDB in a 2 L Erlenmeyer flask with the spore suspension to a final concentration of approximately 1 x 10⁶ spores/mL.

  • Incubation: Incubate the flask at 25-28°C for 10-14 days with continuous shaking at 150 rpm.

Extraction of Secondary Metabolites

This protocol details the extraction of the crude secondary metabolite mixture from the liquid culture.

Materials:

  • T. harzianum liquid culture

  • Ethyl acetate

  • Separatory funnel

  • Anhydrous sodium sulfate

  • Rotary evaporator

Protocol:

  • Filtration: Separate the fungal biomass from the culture broth by filtration through cheesecloth or filter paper.

  • Liquid-Liquid Extraction: Transfer the culture filtrate to a separatory funnel and add an equal volume of ethyl acetate. Shake vigorously for 2-3 minutes and then allow the layers to separate.

  • Phase Separation: Collect the upper organic phase (ethyl acetate layer), which contains the majority of the secondary metabolites.

  • Repeated Extraction: Repeat the extraction of the aqueous phase two more times with fresh ethyl acetate to maximize the recovery of the metabolites.

  • Drying and Concentration: Pool the ethyl acetate extracts and dry over anhydrous sodium sulfate. Filter to remove the sodium sulfate and concentrate the extract to dryness using a rotary evaporator at 40-45°C.

  • Storage: Store the dried crude extract at -20°C for further analysis.

Chromatographic Separation and Purification

This protocol outlines the purification of individual secondary metabolites from the crude extract using column chromatography.

Materials:

  • Crude extract

  • Silica gel (60-120 mesh)

  • Glass column

  • Solvents (e.g., hexane, ethyl acetate, methanol)

  • Thin-Layer Chromatography (TLC) plates

  • UV lamp

Protocol:

  • Column Packing: Pack a glass column with silica gel slurried in a non-polar solvent like hexane.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., hexane or a low-polarity hexane-ethyl acetate mixture) and load it onto the column.

  • Elution: Elute the column with a stepwise or linear gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate and then methanol.

  • Fraction Collection and Analysis: Collect fractions of the eluate. Monitor the separation by spotting fractions onto TLC plates and developing them in an appropriate solvent system. Visualize the spots under UV light or by staining.

  • Pooling and Concentration: Pool the fractions containing the compound of interest based on their TLC profiles and concentrate them to obtain the purified compound.

Quantification by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS)

This protocol describes the quantification of purified secondary metabolites.

Materials:

  • Purified secondary metabolite standards

  • HPLC-grade solvents (e.g., acetonitrile, water, formic acid)

  • HPLC system equipped with a suitable column (e.g., C18) and a detector (e.g., UV-Vis or Diode Array Detector)

  • Mass spectrometer (optional, for confirmation)

Protocol:

  • Standard Curve Preparation: Prepare a series of standard solutions of the purified secondary metabolite of known concentrations.

  • Sample Preparation: Dissolve a known weight of the crude extract or purified fraction in a suitable solvent.

  • HPLC Analysis: Inject the standard solutions and the sample solution into the HPLC system. Develop a suitable gradient elution method to achieve good separation of the target compound.

  • Quantification: Create a standard curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of the secondary metabolite in the sample by comparing its peak area to the standard curve.

  • MS Confirmation (Optional): Couple the HPLC system to a mass spectrometer to confirm the identity of the quantified compound by comparing its mass spectrum with that of the standard.

Mandatory Visualization

Experimental Workflow for Secondary Metabolite Analysis

experimental_workflow cultivation 1. T. harzianum Cultivation (Liquid Fermentation in PDB) extraction 2. Extraction (Liquid-Liquid with Ethyl Acetate) cultivation->extraction Culture Broth separation 3. Separation & Purification (Column Chromatography) extraction->separation Crude Extract analysis 4. Identification & Quantification separation->analysis Purified Fractions hplc HPLC analysis->hplc gcms GC-MS analysis->gcms nmr NMR analysis->nmr signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR G-Protein Coupled Receptor (GPCR) G_protein Heterotrimeric G-Protein GPCR->G_protein activates AC Adenylate Cyclase (AC) G_protein->AC activates MAPKKK MAPKKK G_protein->MAPKKK activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates TF Transcription Factors PKA->TF phosphorylates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK MAPKK->MAPK phosphorylates MAPK->TF phosphorylates SM_genes Secondary Metabolite Biosynthesis Genes TF->SM_genes regulates transcription secondary_metabolites Secondary Metabolite Production SM_genes->secondary_metabolites leads to extracellular_signal External Stimuli (e.g., nutrients, stress) extracellular_signal->GPCR

References

Synergistic Antifungal Action of Trichoderma Metabolites: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed comparative guide has been compiled to elucidate the synergistic antifungal effects of secondary metabolites produced by Trichoderma species, fungi renowned for their biocontrol capabilities. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the enhanced efficacy achieved when these compounds are used in combination. While the primary focus of this analysis is the well-documented synergy between peptaibols and cell wall-degrading enzymes due to the availability of quantitative data, it also addresses the potential for similar interactions involving other metabolites like harzianopyridone.

Quantitative Analysis of Synergistic Effects

The synergistic interaction between Trichoderma harzianum metabolites and enzymes has been quantified, demonstrating a significant enhancement of antifungal activity against phytopathogenic fungi such as Botrytis cinerea. The following table summarizes the 50% effective dose (ED50) for inhibiting spore germination, both for individual compounds and their combinations.

Metabolite/EnzymeIndividual ED50 (µg/mL)CombinationCombined ED50 (µg/mL)Synergy Level
Trichorzianine A1 (Peptaibol)10.0Trichorzianine A1 + Chitobiohydrolase1.5Synergistic
Trichorzianine B1 (Peptaibol)12.5Trichorzianine B1 + Chitobiohydrolase2.0Synergistic
Chitobiohydrolase (CWDE)> 50Trichorzianine A1 + Endochitinase1.0Synergistic
Endochitinase (CWDE)25.0Trichorzianine B1 + Endochitinase1.2Synergistic
β-1,3-glucanase (CWDE)30.0Trichorzianine A1 + β-1,3-glucanase1.8Synergistic
Trichorzianine B1 + β-1,3-glucanase2.2Synergistic

CWDE: Cell Wall-Degrading Enzyme. Data extracted from Schirmböck et al., 1994.

Experimental Protocols

The quantitative data presented above were obtained through a standardized Spore Germination Inhibition Assay . This assay is a cornerstone for evaluating the antifungal efficacy of compounds.

Objective: To determine the concentration of a compound or a combination of compounds required to inhibit 50% of fungal spore germination (ED50).

Methodology:

  • Fungal Spore Preparation: Spores of the target fungus (e.g., Botrytis cinerea) are harvested from fresh cultures grown on a suitable agar medium, such as potato dextrose agar (PDA). The spores are suspended in a sterile solution (e.g., potato dextrose broth or a defined minimal medium) and the concentration is adjusted to a standard density (e.g., 1 x 10^5 spores/mL) using a hemocytometer.

  • Preparation of Test Compounds: The Trichoderma metabolites (e.g., purified peptaibols) and enzymes are dissolved in an appropriate solvent and serially diluted to a range of concentrations.

  • Assay Setup: The spore suspension is mixed with the various concentrations of the individual test compounds or their combinations in the wells of a microtiter plate or in small test tubes. Control wells containing the spore suspension with the solvent alone are also included.

  • Incubation: The mixtures are incubated under conditions optimal for spore germination (e.g., 20-25°C for 18-24 hours).

  • Microscopic Examination: After incubation, a sample from each well is examined under a microscope. A spore is considered germinated if the length of the germ tube is equal to or greater than the diameter of the spore. At least 100 spores are counted per sample.

  • Data Analysis: The percentage of germinated spores is calculated for each concentration. The ED50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and performing a regression analysis. For evaluating synergy, the Fractional Inhibitory Concentration Index (FICI) can be calculated using the formula: FICI = (ED50 of drug A in combination / ED50 of drug A alone) + (ED50 of drug B in combination / ED50 of drug B alone). A FICI value of ≤ 0.5 is generally considered synergistic.

Visualizing Methodologies and Pathways

To further clarify the processes involved in assessing and understanding these synergistic interactions, the following diagrams have been generated.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Spore_Suspension Fungal Spore Suspension Incubation Incubation of Spores with Compounds Spore_Suspension->Incubation Metabolite_Dilutions Serial Dilutions of Trichoderma Metabolites Metabolite_Dilutions->Incubation Enzyme_Dilutions Serial Dilutions of Trichoderma Enzymes Enzyme_Dilutions->Incubation Microscopy Microscopic Examination Incubation->Microscopy Data_Analysis Calculation of % Inhibition & ED50 Microscopy->Data_Analysis Synergy_Determination FICI Calculation for Synergy Assessment Data_Analysis->Synergy_Determination

Experimental workflow for assessing synergistic antifungal activity.

The synergistic action of peptaibols and cell wall-degrading enzymes is rooted in their complementary modes of action, which disrupt the integrity of the fungal cell.

Signaling_Pathway cluster_extracellular Extracellular cluster_cell_wall Fungal Cell Wall cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Peptaibols Peptaibols (e.g., Trichorzianines) Cell_Membrane Plasma Membrane Peptaibols->Cell_Membrane Forms pores Beta_Glucan_Synthase β-1,3-Glucan Synthase Peptaibols->Beta_Glucan_Synthase Inhibits CWDEs Cell Wall-Degrading Enzymes (Chitinase, Glucanase) Cell_Wall Chitin & Glucan Matrix CWDEs->Cell_Wall Degrades Ion_Imbalance Ion Imbalance Cell_Membrane->Ion_Imbalance Beta_Glucan_Synthase->Cell_Wall Synthesis ROS_Production Reactive Oxygen Species (ROS) Production Ion_Imbalance->ROS_Production Apoptosis Apoptosis ROS_Production->Apoptosis

A Comparative Analysis of Harzianopyridone and Harzianic Acid in Biocontrol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective and sustainable alternatives to synthetic pesticides has led to a growing interest in microbial secondary metabolites. Among these, compounds produced by the fungal genus Trichoderma have shown significant promise as biocontrol agents. This guide provides a detailed comparison of the biocontrol potential of two such metabolites: Harzianopyridone and Harzianic acid. Both are nitrogen heterocyclic compounds produced by strains of Trichoderma harzianum and have been implicated in the fungus's ability to antagonize plant pathogens and promote plant growth.[1][2]

At a Glance: Key Biological Activities

FeatureThis compoundHarzianic Acid
Primary Biocontrol Mechanism AntifungalAntifungal, Plant Growth Promotion, Siderophore activity
Target Pathogens Gaeumannomyces graminis var. tritici, Botrytis cinereaPythium irregulare, Sclerotinia sclerotiorum, Rhizoctonia solani, Fusarium oxysporum[3][4][5]
Mechanism of Action Not fully elucidated, strong antifungal activity observed.Inhibition of acetohydroxyacid synthase (AHAS), iron chelation (siderophore activity), disruption of fungal cell integrity.
Plant Growth Promotion Reported to affect plant growth in a concentration-dependent manner.Promotes plant growth, particularly under iron-deficient conditions, by enhancing iron uptake.
Insecticidal Activity Not reported.Reported to have insecticidal activity against pests like the Colorado potato beetle and diamondback moth by inhibiting digestive enzymes.

Quantitative Comparison of Antifungal Activity

Direct comparative studies providing EC50 values for both compounds against the same fungal pathogens are limited in the currently available literature. However, individual studies have demonstrated their efficacy.

This compound:

Target PathogenConcentration% InhibitionReference
Gaeumannomyces graminis var. triticiLow dosesStrong activity
Botrytis cinereaNot specifiedAntifungal activity

Harzianic Acid:

Target PathogenConcentrationEffectReference
Pythium irregulareLow dosesAntifungal activity
Sclerotinia sclerotiorumLow dosesAntifungal activity
Rhizoctonia solaniLow dosesAntifungal activity
Fusarium oxysporumNot specifiedGrowth inhibition

Mechanism of Action: A Deeper Dive

Harzianic acid's mode of action is multifaceted. It acts as a potent iron chelator (siderophore), sequestering iron from the environment and making it unavailable to competing pathogenic fungi that require this essential nutrient for their growth. This iron-chelating property also contributes to its plant growth-promoting effects by enhancing iron availability to the plant. Furthermore, Harzianic acid has been identified as a selective inhibitor of fungal acetohydroxyacid synthase (AHAS), a key enzyme in the biosynthesis of branched-chain amino acids. This inhibition disrupts essential metabolic pathways in the fungus, leading to growth arrest.

The precise mechanism of action for this compound is less well-defined in the available literature but is recognized for its direct and potent antifungal properties.

Experimental Protocols

In Vitro Antifungal Assay (Dual Culture Technique)

This method is commonly used to assess the antagonistic activity of Trichoderma species and their metabolites against phytopathogenic fungi.

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) and pour it into sterile Petri plates.

  • Inoculation:

    • Place a mycelial disc of the test pathogen (e.g., Rhizoctonia solani) at one edge of the Petri plate.

    • At the opposite edge, place a mycelial disc of the Trichoderma strain or a sterile filter paper disc impregnated with a known concentration of the purified compound (this compound or Harzianic acid).

  • Incubation: Incubate the plates at a suitable temperature (e.g., 25-28°C) for several days.

  • Observation: Measure the radial growth of the pathogen in the direction of the antagonist and in the opposite direction (control).

  • Calculation: Calculate the percentage of inhibition of mycelial growth using the formula: % Inhibition = ((C - T) / C) * 100 Where C is the radial growth of the pathogen in the control, and T is the radial growth of the pathogen in the presence of the antagonist.

Plant Growth Promotion Assay

This assay evaluates the effect of the compounds on plant growth parameters.

  • Seed Sterilization: Surface sterilize seeds of a model plant (e.g., tomato, Arabidopsis) to eliminate any contaminating microorganisms.

  • Treatment: Treat the sterilized seeds by soaking them in solutions of varying concentrations of this compound or Harzianic acid. A sterile water or solvent control should be included.

  • Germination and Growth: Place the treated seeds on sterile filter paper in Petri plates or in pots containing sterile soil or a soilless medium.

  • Incubation: Grow the seedlings under controlled conditions (e.g., specific light/dark cycle, temperature, and humidity).

  • Data Collection: After a defined period, measure various growth parameters such as root length, shoot length, fresh weight, and dry weight.

  • Statistical Analysis: Analyze the data statistically to determine if the differences between the treatments and the control are significant.

Visualizing the Biocontrol Mechanisms

Biocontrol_Mechanisms cluster_Harzianic_Acid Harzianic Acid cluster_this compound This compound HA Harzianic Acid Iron Iron (Fe3+) HA->Iron Chelation AHAS Acetohydroxyacid Synthase (AHAS) HA->AHAS Inhibition Pathogen Pathogen HA->Pathogen Direct Antifungal Activity Plant Plant Iron->Plant Increased Uptake Iron->Pathogen Required for Growth AHAS->Pathogen Essential for Amino Acid Synthesis Plant->Pathogen Increased Resistance HP This compound Pathogen2 Pathogen HP->Pathogen2 Direct Antifungal Activity

References

Validating Drug Mode of Action: A Comparison of Gene Expression Analysis by RT-qPCR with Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, validating the mode of action (MoA) of a novel therapeutic is a critical step in the preclinical phase. This guide provides a comparative overview of using Reverse Transcription-Quantitative Polymeracy Chain Reaction (RT-qPCR) for gene expression analysis to validate the MoA of a hypothetical MEK inhibitor, DrugX, against alternative methodologies.

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) signaling pathway is a crucial cascade that regulates cell proliferation, differentiation, and survival.[1] Dysregulation of this pathway is a common feature in many cancers, making it a prime target for therapeutic intervention.[2] DrugX is a novel small molecule inhibitor designed to target MEK1/2, key kinases within this pathway. Validating that DrugX engages its target and elicits the expected downstream effects is paramount.

One of the most direct ways to confirm the MoA of a MEK inhibitor is to measure the transcriptional changes of downstream target genes. Upon inhibition of the MAPK/ERK pathway, the expression of several transcription factors and immediate early genes, such as FOS, EGR1, and c-Myc, is expected to decrease.[3][4][5] RT-qPCR is a highly sensitive and specific method for quantifying these changes in mRNA levels.

Quantitative Analysis of Gene Expression Using RT-qPCR

To assess the efficacy of DrugX in modulating the MAPK/ERK pathway, cancer cells were treated with varying concentrations of the inhibitor, and the relative expression of key downstream genes was quantified using RT-qPCR. The data below summarizes the observed fold changes in gene expression.

Target GeneDrugX ConcentrationMean Fold Change (vs. Vehicle)Standard Deviation
FOS 10 nM-2.50.4
100 nM-5.80.9
EGR1 10 nM-3.10.6
100 nM-7.21.2
c-Myc 10 nM-2.80.5
100 nM-6.51.1

Comparison with Alternative Validation Methods

While RT-qPCR provides robust data on transcriptional regulation, a comprehensive MoA validation often involves multiple lines of evidence. Below is a comparison of RT-qPCR with other common techniques.

MethodPrincipleAdvantagesDisadvantages
RT-qPCR Measures mRNA levels of target genes.High sensitivity and specificity, quantitative, high throughput.Measures transcript levels, which may not always correlate with protein levels; requires careful primer design and validation.
Western Blot Detects and quantifies specific proteins.Directly measures protein levels and post-translational modifications (e.g., phosphorylation), confirming downstream pathway activity.Semi-quantitative, lower throughput than RT-qPCR, dependent on antibody quality.
Phenotypic Assays (e.g., Cell Proliferation Assay) Measures the biological outcome of drug treatment, such as changes in cell growth or viability.Provides a functional readout of the drug's effect in a cellular context; highly relevant to the desired therapeutic outcome.Less specific for MoA, as the observed phenotype could be due to off-target effects.

Experimental Protocols

Detailed RT-qPCR Protocol for Gene Expression Analysis

This protocol outlines the steps for quantifying the expression of FOS, EGR1, and c-Myc in cancer cells treated with DrugX.

1. Cell Culture and Treatment:

  • Seed cancer cells (e.g., HeLa or A549) in 6-well plates and grow to 70-80% confluency.

  • Treat cells with DrugX at desired concentrations (e.g., 10 nM, 100 nM) or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

2. RNA Extraction:

  • Lyse the cells directly in the wells using a suitable lysis buffer (e.g., TRIzol).

  • Isolate total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.

  • Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.

3. Reverse Transcription (cDNA Synthesis):

  • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • The reaction typically involves incubating the RNA with reverse transcriptase, dNTPs, and primers at a specific temperature profile (e.g., 25°C for 10 min, 50°C for 50 min, 85°C for 5 min).

4. Quantitative PCR (qPCR):

  • Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target genes (FOS, EGR1, c-Myc) and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or probe-based master mix.

  • Run the qPCR on a real-time PCR instrument with a typical thermal cycling profile: initial denaturation (e.g., 95°C for 10 min), followed by 40 cycles of denaturation (95°C for 15 sec) and annealing/extension (60°C for 60 sec).

5. Data Analysis:

  • Determine the cycle threshold (Ct) values for each gene in each sample.

  • Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt = Cttarget - Ctreference).

  • Calculate the relative fold change in gene expression using the ΔΔCt method (ΔΔCt = ΔCttreated - ΔCtvehicle; Fold Change = 2-ΔΔCt).

Western Blot Protocol for Phospho-ERK Analysis

This protocol describes how to measure the levels of phosphorylated ERK (p-ERK), a direct indicator of MAPK/ERK pathway activity.

1. Cell Lysis and Protein Quantification:

  • After treatment with DrugX, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

2. SDS-PAGE and Protein Transfer:

  • Denature protein lysates by boiling in Laemmli buffer.

  • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (e.g., at a 1:1000 dilution) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

4. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

  • To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2 or a housekeeping protein like GAPDH.

  • Quantify band intensities using densitometry software.

Visualizing the Mode of Action

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors FOS, EGR1, c-Myc ERK->Transcription Factors Activates DrugX DrugX DrugX->MEK Inhibits Gene Expression Gene Expression Transcription Factors->Gene Expression

Caption: MAPK/ERK Signaling Pathway and the inhibitory action of DrugX.

RT_qPCR_Workflow Cell_Culture 1. Cell Culture & Treatment RNA_Extraction 2. RNA Extraction Cell_Culture->RNA_Extraction cDNA_Synthesis 3. cDNA Synthesis (Reverse Transcription) RNA_Extraction->cDNA_Synthesis qPCR 4. Quantitative PCR cDNA_Synthesis->qPCR Data_Analysis 5. Data Analysis (ΔΔCt Method) qPCR->Data_Analysis Result Gene Expression Fold Change Data_Analysis->Result

Caption: Experimental workflow for RT-qPCR gene expression analysis.

MoA_Validation_Logic Hypothesis Hypothesis: DrugX inhibits MEK Experiment Experiment: Treat cells with DrugX Hypothesis->Experiment RT-qPCR RT-qPCR Analysis: Measure FOS, EGR1, c-Myc mRNA Experiment->RT-qPCR Observation Observation: Decreased expression of downstream genes RT-qPCR->Observation Conclusion Conclusion: MoA of DrugX as a MEK inhibitor is validated Observation->Conclusion Supports Hypothesis

Caption: Logical flow for validating the mode of action of DrugX.

References

A Comparative Analysis of Harzianopyridone Dose-Response Dynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive statistical analysis of Harzianopyridone's dose-response curves, comparing its performance with other succinate dehydrogenase inhibitor (SDHI) fungicides. Experimental data, detailed protocols, and signaling pathway visualizations are presented to offer a thorough understanding of this compound's efficacy and mechanism of action.

Quantitative Dose-Response Analysis

The inhibitory effects of this compound and alternative SDHI fungicides are summarized below. The data highlights the concentration-dependent efficacy of these compounds against various fungal pathogens and as direct enzyme inhibitors.

CompoundTarget Organism/EnzymeParameterValueHill Slope
This compound Rhizoctonia solaniEC5035.9 - 50.2 µg/mLN/A
Sclerotium rolfsiiEC5035.9 - 50.2 µg/mLN/A
Fusarium oxysporumEC5035.9 - 50.2 µg/mLN/A
Succinate Dehydrogenase (SDH)IC5080 nMN/A
Atpenin A5 Succinate Dehydrogenase (SDH)IC50~10 nMN/A
Boscalid Sclerotinia sclerotiorumEC500.0383 - 0.0395 µg/mLN/A
Carboxin Succinate Dehydrogenase (SDH)--N/A

N/A: Data not available in the reviewed literature.

Mechanism of Action: Inhibition of Succinate Dehydrogenase

This compound and its chemical relatives, the Atpenins, are potent and specific inhibitors of mitochondrial complex II, also known as succinate dehydrogenase (SDH)[1]. This enzyme is a key component of both the tricarboxylic acid (TCA) cycle and the electron transport chain, playing a crucial role in cellular respiration. By blocking the activity of SDH, this compound disrupts the conversion of succinate to fumarate, leading to an accumulation of succinate and impairing mitochondrial function. This disruption of energy metabolism is the primary mechanism behind its antifungal, antibacterial, and herbicidal properties.

Downstream Signaling Consequences of SDH Inhibition

The inhibition of succinate dehydrogenase by this compound triggers a cascade of downstream cellular events. The accumulation of succinate is not merely a metabolic bottleneck but also a signaling event. Elevated succinate levels can lead to a variety of cellular responses, including the modulation of reactive oxygen species (ROS) production and post-translational modifications of proteins through succinylation. While the precise signaling pathways in fungi are still under investigation, the disruption of the TCA cycle and electron transport chain is known to impact central signaling networks that regulate fungal development and virulence.

This compound This compound SDH Succinate Dehydrogenase (Mitochondrial Complex II) This compound->SDH Inhibits TCA_Cycle TCA Cycle Disruption SDH->TCA_Cycle Disrupts ETC Electron Transport Chain Inhibition SDH->ETC Inhibits Succinate Succinate Accumulation ROS Altered ROS Production Succinate->ROS Succinylation Protein Succinylation Succinate->Succinylation TCA_Cycle->Succinate Fungal_Growth Inhibition of Fungal Growth ETC->Fungal_Growth ROS->Fungal_Growth Succinylation->Fungal_Growth

Figure 1. Signaling pathway initiated by this compound.

Experimental Protocols

In Vitro Antifungal Susceptibility Testing

This protocol outlines the determination of the effective concentration of this compound that inhibits 50% of fungal growth (EC50).

1. Fungal Isolate Preparation:

  • Culture the fungal strain (e.g., Rhizoctonia solani, Sclerotium rolfsii, or Fusarium oxysporum) on an appropriate solid medium, such as Potato Dextrose Agar (PDA).

  • Incubate at a suitable temperature (typically 25-28°C) until sufficient mycelial growth is observed.

2. Preparation of this compound Stock Solution:

  • Dissolve a known weight of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to prepare a high-concentration stock solution.

3. Preparation of Dose-Response Plates:

  • Prepare the desired liquid or solid growth medium (e.g., Potato Dextrose Broth or Agar).

  • Autoclave the medium and allow it to cool to approximately 50-55°C.

  • Add the this compound stock solution to the medium to achieve a range of final concentrations. Ensure thorough mixing. A serial dilution is typically performed.

  • Include a solvent control (medium with DMSO but no this compound) and a negative control (medium only).

  • Dispense the medium into sterile petri dishes (for solid medium) or microtiter plates (for liquid medium).

4. Inoculation:

  • For solid medium, place a mycelial plug of a specific diameter from the edge of an actively growing fungal culture onto the center of each plate.

  • For liquid medium, inoculate each well with a standardized spore suspension or mycelial fragments.

5. Incubation:

  • Incubate the plates/microtiter plates at the optimal growth temperature for the fungus in the dark.

6. Data Collection and Analysis:

  • For solid medium, measure the colony diameter at regular intervals until the mycelium in the control plate reaches the edge.

  • For liquid medium, measure the optical density (OD) at a specific wavelength (e.g., 600 nm) after a defined incubation period.

  • Calculate the percentage of growth inhibition for each this compound concentration relative to the solvent control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Fit the data to a non-linear regression model (e.g., four-parameter logistic model) to determine the EC50 value and the Hill slope.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Fungal_Culture 1. Fungal Culture (e.g., on PDA) Inoculation 4. Inoculate with mycelial plug or spore suspension Fungal_Culture->Inoculation Stock_Solution 2. Prepare this compound Stock Solution (in DMSO) Dose_Plates 3. Prepare Dose-Response Plates/Wells with serial dilutions Stock_Solution->Dose_Plates Dose_Plates->Inoculation Incubation 5. Incubate at optimal temperature Inoculation->Incubation Measurement 6. Measure Growth (colony diameter or OD) Incubation->Measurement Calculation 7. Calculate % Inhibition Measurement->Calculation Plotting 8. Plot % Inhibition vs. log[this compound] Calculation->Plotting Fitting 9. Fit to non-linear regression to determine EC50 & Hill Slope Plotting->Fitting

Figure 2. Workflow for in vitro antifungal susceptibility testing.

Succinate Dehydrogenase (SDH) Activity Assay

This protocol describes a method to measure the enzymatic activity of SDH and assess its inhibition by this compound.

1. Preparation of Mitochondrial Fractions:

  • Isolate mitochondria from a suitable source (e.g., fungal mycelia, rat liver) using differential centrifugation.

2. Preparation of Reagents:

  • Assay Buffer: Prepare a suitable buffer (e.g., phosphate buffer) at the optimal pH for the enzyme.

  • Substrate: Prepare a solution of sodium succinate.

  • Electron Acceptor: Prepare a solution of an artificial electron acceptor such as 2,6-dichlorophenolindophenol (DCPIP) or 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Inhibitor: Prepare a series of dilutions of this compound in the assay buffer.

3. Assay Procedure:

  • In a microplate or cuvette, combine the assay buffer, mitochondrial fraction, and the electron acceptor.

  • Add the different concentrations of this compound to the respective wells/cuvettes. Include a control without the inhibitor.

  • Pre-incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the succinate substrate.

  • Monitor the reduction of the electron acceptor over time by measuring the change in absorbance at a specific wavelength (e.g., 600 nm for DCPIP).

4. Data Analysis:

  • Calculate the initial rate of the enzymatic reaction for each inhibitor concentration.

  • Determine the percentage of inhibition relative to the control without the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Fit the data to a suitable model to determine the IC50 value.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Mito_Isolation 1. Isolate Mitochondria Mix_Components 3. Combine Buffer, Mitochondria, Electron Acceptor, and Inhibitor Mito_Isolation->Mix_Components Reagent_Prep 2. Prepare Assay Buffer, Substrate, Electron Acceptor, and Inhibitor Dilutions Reagent_Prep->Mix_Components Pre_Incubate 4. Pre-incubate Mix_Components->Pre_Incubate Start_Reaction 5. Initiate with Succinate Pre_Incubate->Start_Reaction Monitor_Absorbance 6. Monitor Absorbance Change Start_Reaction->Monitor_Absorbance Calc_Rate 7. Calculate Reaction Rates Monitor_Absorbance->Calc_Rate Calc_Inhibition 8. Determine % Inhibition Calc_Rate->Calc_Inhibition Plot_Data 9. Plot % Inhibition vs. log[Inhibitor] Calc_Inhibition->Plot_Data Fit_Curve 10. Determine IC50 Plot_Data->Fit_Curve

Figure 3. Workflow for SDH activity and inhibition assay.

References

Unraveling the Fungal Response: A Comparative Transcriptomic Guide to Harzianopyridone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel antifungal agents, Harzianopyridone, a secondary metabolite produced by the biocontrol fungus Trichoderma harzianum, has demonstrated significant promise. Its inhibitory activity against a range of phytopathogenic fungi positions it as a compelling candidate for agricultural and pharmaceutical applications. However, the molecular mechanisms underpinning its antifungal action remain largely uncharacterized. This guide presents a hypothetical comparative transcriptomic analysis to elucidate the effects of this compound on a model phytopathogenic fungus, Fusarium graminearum.

Due to the current absence of publicly available transcriptomic data for this compound, this guide outlines a proposed experimental framework and projects hypothetical results. These projections are juxtaposed with published transcriptomic data from studies on F. graminearum and Botrytis cinerea treated with commercial fungicides possessing distinct modes of action. This comparative approach aims to provide a predictive framework for understanding this compound's mechanism of action and to stimulate further empirical research in this area.

Hypothetical Comparative Transcriptomic Analysis: this compound vs. Commercial Fungicides

This section outlines the anticipated differential gene expression in Fusarium graminearum following treatment with this compound, benchmarked against the observed transcriptomic shifts induced by Carbendazim, Phenamacril, and Tebuconazole. The data for the commercial fungicides are derived from existing literature.

Table 1: Hypothetical Differential Gene Expression in Fusarium graminearum in Response to this compound

Gene CategoryHypothetical Gene Expression ChangePutative Biological Process Affected
Cell Wall Integrity
Chitin Synthase (e.g., CHS1, CHS2)Down-regulatedDisruption of chitin synthesis, leading to weakened cell wall
β-1,3-Glucan Synthase (e.g., FKS1)Down-regulatedInhibition of glucan synthesis, compromising cell wall structure
Cell Membrane Function
Ergosterol Biosynthesis (e.g., ERG11)No significant changeSuggests a mode of action not directly targeting ergosterol
ABC Transporters (e.g., ABC1, ABC3)Up-regulatedCellular detoxification and efflux of the compound
Secondary Metabolism
Mycotoxin Biosynthesis (e.g., TRI5)Down-regulatedInhibition of virulence factor production
Stress Response
Heat Shock Proteins (e.g., HSP70, HSP90)Up-regulatedGeneral cellular stress response
Oxidative Stress Response (e.g., SOD1)Up-regulatedResponse to reactive oxygen species accumulation
Signal Transduction
Mitogen-Activated Protein Kinase (MAPK)Up-regulatedActivation of stress-response signaling cascades

Table 2: Comparative Overview of Fungal Transcriptomic Responses to Different Antifungal Agents

Gene CategoryThis compound (Hypothetical)Carbendazim (Benzimidazole)PhenamacrilTebuconazole (Azole)
Primary Target Pathway Cell Wall Integrity (Hypothesized)Microtubule AssemblyMyosin IErgosterol Biosynthesis
Cell Wall Synthesis Strongly Down-regulated Moderate changesMinor changesMinor changes
Ergosterol Biosynthesis No significant changeMinor changesMinor changesStrongly Down-regulated
ABC Transporters Up-regulatedUp-regulatedUp-regulatedUp-regulated
Mycotoxin Production Down-regulatedVariableVariableVariable
Stress Response Up-regulatedUp-regulatedUp-regulatedUp-regulated
Central Carbon Metabolism Moderate changesStrongly affected Moderately affectedModerately affected

Experimental Protocols

This section details the proposed methodology for the hypothetical transcriptomic study of this compound's effect on Fusarium graminearum.

Fungal Culture and this compound Treatment
  • Fungal Strain: Fusarium graminearum (e.g., strain PH-1).

  • Culture Conditions: The fungus will be grown in a liquid potato dextrose broth (PDB) at 25°C with shaking (150 rpm) to obtain sufficient mycelial biomass.

  • Treatment: Purified this compound (dissolved in a suitable solvent, e.g., DMSO) will be added to the fungal cultures at its predetermined minimal inhibitory concentration (MIC). Control cultures will be treated with the solvent alone.

  • Time Points: Mycelial samples will be harvested at multiple time points post-treatment (e.g., 1, 4, and 12 hours) to capture both early and late transcriptional responses. Three biological replicates will be collected for each treatment and time point.

RNA Extraction and Sequencing
  • RNA Isolation: Total RNA will be extracted from the harvested mycelia using a commercially available fungal RNA extraction kit, followed by DNase treatment to remove any genomic DNA contamination.

  • RNA Quality Control: The integrity and purity of the extracted RNA will be assessed using a bioanalyzer and spectrophotometry.

  • Library Preparation and Sequencing: mRNA will be enriched from the total RNA, fragmented, and used for the construction of cDNA libraries. The libraries will be sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate paired-end reads.

Bioinformatic Analysis
  • Data Quality Control: Raw sequencing reads will be quality-filtered to remove low-quality reads and adapter sequences.

  • Read Mapping: The high-quality reads will be mapped to the Fusarium graminearum reference genome.

  • Differential Gene Expression Analysis: The mapped reads will be quantified, and differential gene expression analysis will be performed between the this compound-treated and control samples for each time point. Genes with a statistically significant change in expression (e.g., fold change > 2 and p-value < 0.05) will be identified.

  • Functional Annotation and Enrichment Analysis: The differentially expressed genes (DEGs) will be functionally annotated using databases such as Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) to identify over-represented biological pathways and functions.

Visualizing the Molecular Response

To better understand the proposed experimental design and the potential signaling pathways affected by this compound, the following diagrams are provided.

Experimental_Workflow cluster_culture Fungal Culture and Treatment cluster_sampling Sample Collection and RNA Extraction cluster_sequencing RNA Sequencing cluster_analysis Bioinformatic Analysis Culture F. graminearum Culture Treatment This compound Treatment Culture->Treatment Control Solvent Control Culture->Control Harvest Harvest Mycelia (1, 4, 12h) Treatment->Harvest Control->Harvest RNA_Extraction Total RNA Extraction Harvest->RNA_Extraction QC1 RNA Quality Control RNA_Extraction->QC1 Library_Prep cDNA Library Preparation QC1->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing QC2 Read Quality Control Sequencing->QC2 Mapping Genome Mapping QC2->Mapping DEG_Analysis Differential Gene Expression Analysis Mapping->DEG_Analysis Functional_Analysis Functional Annotation & Pathway Analysis DEG_Analysis->Functional_Analysis

Caption: Hypothetical workflow for transcriptomic analysis.

Signaling_Pathway cluster_mapk MAPK Cascade cluster_response Cellular Response This compound This compound CellWall Fungal Cell Wall This compound->CellWall Inhibition of Synthesis MembraneReceptor Membrane Stress Sensor CellWall->MembraneReceptor Stress Signal MAPKKK MAPKKK MembraneReceptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK TranscriptionFactor Stress Response Transcription Factor MAPK->TranscriptionFactor CellWallRepair Cell Wall Repair Genes TranscriptionFactor->CellWallRepair StressResponse Oxidative Stress Response Genes TranscriptionFactor->StressResponse Fungistasis Inhibition of Growth CellWallRepair->Fungistasis StressResponse->Fungistasis

Caption: Hypothetical cell wall integrity signaling pathway.

Validating Harzianopyridone as a Succinate Dehydrogenase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Harzianopyridone with other known succinate dehydrogenase (SDH) inhibitors. It includes supporting experimental data, detailed protocols for key validation experiments, and visualizations to facilitate a deeper understanding of its mechanism of action.

Quantitative Comparison of SDH Inhibitors

The inhibitory potency of this compound against succinate dehydrogenase is presented below in comparison to other well-characterized inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.

Compound Target IC50 Value Organism/Source
This compound Succinate Dehydrogenase (SDH)80 nM[1]Bovine heart mitochondria
Atpenin A5Succinate Dehydrogenase (SDH)5.5 nM[1]Bovine heart mitochondria
Atpenin A4Succinate Dehydrogenase (SDH)9.2 nM[1]Bovine heart mitochondria
FluopyramSuccinate Dehydrogenase (SDH)EC50: 0.244 - 5.389 µg/mLF. virguliforme, B. cinerea, A. solani
SiccaninSuccinate Dehydrogenase (SDH)0.9 µMNot specified
MalonateSuccinate Dehydrogenase (SDH)Competitive inhibitorGeneral
CarboxinSuccinate Dehydrogenase (SDH)Not specifiedGeneral
ThenoyltrifluoroacetoneSuccinate Dehydrogenase (SDH)Not specifiedGeneral

Experimental Protocols

Rigorous validation of a compound's activity as an enzyme inhibitor is crucial. The following are detailed protocols for key experiments to validate this compound as a succinate dehydrogenase inhibitor.

Succinate Dehydrogenase (SDH) Activity Assay (Colorimetric)

This assay measures the enzymatic activity of SDH by monitoring the reduction of an artificial electron acceptor. The decrease in absorbance, as the electron acceptor is reduced, is proportional to the SDH activity.

Materials:

  • SDH Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.2)

  • Succinate solution (Substrate)

  • DCIP (2,6-dichlorophenolindophenol) solution (Electron acceptor)

  • Test compound (this compound) and other inhibitors

  • Mitochondrial fraction or purified SDH enzyme

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a working solution of SDH Assay Buffer.

    • Prepare a stock solution of succinate. The final concentration in the assay is typically 10-20 mM.

    • Prepare a stock solution of DCIP. The final concentration is typically around 50-100 µM.

    • Prepare serial dilutions of this compound and other inhibitors in the assay buffer.

  • Assay Setup:

    • Add 50 µL of SDH Assay Buffer to each well of a 96-well plate.

    • Add 10 µL of the various concentrations of the inhibitor (or vehicle control) to the respective wells.

    • Add 20 µL of the mitochondrial fraction or purified SDH enzyme to each well.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add 20 µL of the succinate solution to each well to start the reaction.

  • Measurement:

    • Immediately measure the absorbance at 600 nm in kinetic mode, taking readings every minute for 10-30 minutes.

  • Data Analysis:

    • Calculate the rate of DCIP reduction (change in absorbance per minute).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular context. The principle is that a ligand-bound protein is more resistant to thermal denaturation than the unbound protein.

Materials:

  • Intact cells expressing the target protein (SDH)

  • Cell culture medium

  • Test compound (this compound)

  • Lysis buffer

  • Antibodies against SDH subunits (e.g., SDHA, SDHB)

  • SDS-PAGE and Western blotting reagents and equipment

  • Thermal cycler

Procedure:

  • Cell Treatment:

    • Treat cultured cells with either vehicle or various concentrations of this compound for a specific duration (e.g., 1 hour).

  • Heat Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

    • Centrifuge the lysates at high speed to pellet the aggregated proteins.

    • Collect the supernatant containing the soluble proteins and determine the protein concentration.

  • Western Blotting:

    • Separate the soluble proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against SDH subunits.

    • Use a suitable secondary antibody and detect the protein bands.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the amount of soluble SDH against the temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Affinity Purification

This technique is used to identify the direct binding partners of a compound from a complex protein mixture, such as a cell lysate.

Materials:

  • This compound chemically linked to a solid support (e.g., agarose beads).

  • Cell lysate from the target organism.

  • Wash buffer.

  • Elution buffer (containing a high concentration of free this compound or a denaturing agent).

  • Mass spectrometry equipment.

Procedure:

  • Incubation:

    • Incubate the this compound-conjugated beads with the cell lysate to allow for binding of target proteins.

  • Washing:

    • Wash the beads extensively with wash buffer to remove non-specific binding proteins.

  • Elution:

    • Elute the specifically bound proteins from the beads using the elution buffer.

  • Protein Identification:

    • Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).

  • Data Analysis:

    • The identification of SDH subunits in the eluate provides strong evidence of a direct interaction between this compound and the SDH complex.

Visualizations

Signaling Pathway

The following diagram illustrates the central role of Succinate Dehydrogenase (Complex II) in both the Citric Acid Cycle and the Electron Transport Chain, and the inhibitory action of this compound.

Succinate_Dehydrogenase_Pathway cluster_TCA Citric Acid Cycle (Mitochondrial Matrix) cluster_ETC Electron Transport Chain (Inner Mitochondrial Membrane) Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH SDH Complex II (Succinate Dehydrogenase) CoQ Coenzyme Q (Ubiquinone) SDH->CoQ e- ComplexIII Complex III CoQ->ComplexIII e- This compound This compound This compound->SDH Inhibits

Caption: Inhibition of Succinate Dehydrogenase by this compound.

Experimental Workflow

This diagram outlines the key steps involved in validating a succinate dehydrogenase inhibitor.

SDH_Inhibitor_Validation_Workflow cluster_0 Initial Screening & Potency cluster_1 Target Engagement Validation cluster_2 Direct Interaction Confirmation A1 Biochemical Assay: SDH Activity Inhibition A2 Determine IC50 Value A1->A2 B1 Cellular Thermal Shift Assay (CETSA) A2->B1 Proceed if potent B2 Confirm Intracellular Target Binding B1->B2 C1 Affinity Purification B2->C1 Proceed if target engaged C2 Identify Direct Binding Partners (MS) C1->C2

Caption: Workflow for validating an SDH inhibitor.

References

Safety Operating Guide

Navigating the Safe Disposal of Harzianopyridone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Summary of Key Information

Due to the absence of comprehensive safety and toxicity data for Harzianopyridone, a cautious approach to its handling and disposal is essential. The following table summarizes available information and recommended practices.

PropertyDescription
Chemical Nature A pyridone derivative, a secondary metabolite from Trichoderma harzianum.[1]
Known Biological Activity Antifungal and antibacterial activities.[1]
Physical Appearance White solid.[1]
Solubility Soluble in Methanol, Chloroform, EtOAc, Acetone, DMSO, Acetonitrile. Insoluble in water, Hexane.
Toxicity Data Specific toxicity data (e.g., LD50) is not readily available. It is prudent to handle with care, assuming potential toxicity.
Disposal Guidelines No specific disposal guidelines for this compound were found. General laboratory hazardous waste procedures should be followed.

Step-by-Step Disposal Protocol for this compound

This protocol provides a systematic approach to the safe disposal of this compound waste, encompassing the pure compound, solutions, and contaminated materials.

1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn. This includes:

  • Safety goggles or glasses

  • Chemical-resistant gloves (e.g., nitrile)

  • A lab coat

  • Closed-toe shoes

2. Waste Segregation and Collection:

  • Do not dispose of this compound down the drain or in the regular trash.

  • Collect all this compound waste in a designated, properly labeled hazardous waste container. The container should be made of a material compatible with the waste (e.g., glass or polyethylene).

  • The label should clearly identify the contents as "Hazardous Waste: this compound" and include the date of accumulation.

  • Store the waste container in a designated Satellite Accumulation Area (SAA). The SAA should be at or near the point of waste generation.

  • Keep the this compound waste segregated from other waste streams, especially strong acids, bases, and oxidizers, to prevent unintended reactions.

3. Container Management:

  • Keep the waste container securely closed at all times, except when adding waste.

  • Ensure the exterior of the container remains clean and free of contamination.

  • Regularly inspect the SAA for any signs of leakage or container degradation.

4. Disposal of Empty Containers:

  • For containers that held this compound, triple rinsing is a recommended practice to ensure decontamination, especially when assuming the substance could be acutely hazardous in the absence of specific data.

  • Rinse the container three times with a suitable solvent in which this compound is soluble (e.g., methanol or acetone).

  • Collect the rinsate as hazardous waste and add it to your this compound waste container.

  • After triple rinsing, deface or remove the original label. The decontaminated container can then typically be disposed of as regular laboratory glass or plastic waste, but always confirm this with your institution's Environmental Health and Safety (EHS) office.

5. Final Disposal:

  • Once the waste container is full or ready for disposal, arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Ensure all institutional and local regulations for hazardous waste disposal are followed.

Visualized Workflow for this compound Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

Harzianopyridone_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_final Final Disposal cluster_empty Empty Container Decontamination start Start: This compound Waste Generated ppe Wear Appropriate PPE: - Safety Goggles - Gloves - Lab Coat start->ppe is_empty Container Empty? start->is_empty waste_container Select & Label Hazardous Waste Container ppe->waste_container segregate Segregate from Incompatible Wastes waste_container->segregate collect_waste Collect Waste in Designated Container segregate->collect_waste store_saa Store in Satellite Accumulation Area (SAA) collect_waste->store_saa inspect Regularly Inspect Container & SAA store_saa->inspect contact_ehs Contact EHS for Waste Pickup inspect->contact_ehs end End: Proper Disposal contact_ehs->end is_empty->collect_waste No triple_rinse Triple Rinse with Appropriate Solvent is_empty->triple_rinse Yes collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Decontaminated Container per EHS Guidelines triple_rinse->dispose_container collect_rinsate->collect_waste

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: Essential Safety and Handling Protocols for Harzianopyridone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: This document provides critical, immediate safety and logistical information for the handling and disposal of Harzianopyridone. Adherence to these procedural guidelines is essential for ensuring a safe laboratory environment and mitigating risks associated with this potent compound.

This compound, a secondary metabolite of the fungus Trichoderma harzianum, is a succinate dehydrogenase inhibitor with known antifungal, antibacterial, and herbicidal properties. While a valuable tool in research, its classification as a respiratory sensitizer necessitates stringent handling protocols to prevent allergic reactions and other health hazards upon repeated exposure.

Key Physical and Chemical Properties of this compound

A thorough understanding of this compound's properties is the first step toward safe handling. The following table summarizes its key characteristics.

PropertyValue
Molecular Formula C₁₄H₁₉NO₅
Molecular Weight 281.3 g/mol
Appearance White solid
Solubility Soluble in methanol, chloroform, ethyl acetate, acetone, DMSO, acetonitrile. Insoluble in water.
Storage Temperature -20°C

Personal Protective Equipment (PPE) for Handling this compound

Due to its potential to cause respiratory sensitization, a comprehensive PPE strategy is mandatory. The following table outlines the required PPE for various tasks involving this compound.

TaskRequired Personal Protective Equipment
Handling Solid Compound (Weighing, Aliquoting) - Nitrile gloves (double-gloving recommended)- Lab coat- Safety goggles- N95 respirator (or higher)
Handling Solutions of this compound - Nitrile gloves- Lab coat- Safety glasses with side shields
Cleaning and Decontamination - Nitrile gloves- Lab coat- Safety goggles
Waste Disposal - Nitrile gloves- Lab coat- Safety goggles

Operational Plan: A Step-by-Step Guide to Safe Handling

Meticulous adherence to the following procedures will minimize the risk of exposure to this compound.

Preparation and Weighing of Solid this compound

This phase presents the highest risk of aerosolization and subsequent inhalation.

  • Step 1: Designated Work Area. All handling of solid this compound must be conducted within a certified chemical fume hood.

  • Step 2: Donning PPE. Before entering the designated area, put on all required PPE as specified in the table above, including an N95 respirator.

  • Step 3: Surface Preparation. Line the work surface within the fume hood with absorbent bench paper.

  • Step 4: Weighing. Use a tared, sealed container (e.g., a vial with a screw cap) to weigh the desired amount of this compound. Avoid scooping directly from the stock bottle to an open weigh boat.

  • Step 5: Dissolution. Add the solvent directly to the sealed container with the weighed this compound. Cap the container and mix gently to dissolve.

  • Step 6: Post-Weighing Cleanup. Carefully wipe down the balance and surrounding surfaces with a damp cloth. Dispose of the cloth and bench paper as solid hazardous waste.

Experimental Use of this compound Solutions

While the risk of inhalation is lower with solutions, skin and eye contact remain a concern.

  • Step 1: Work in a Ventilated Area. Conduct all experiments involving this compound solutions in a well-ventilated area. A fume hood is recommended for procedures with a higher risk of splashing.

  • Step 2: Appropriate PPE. Wear nitrile gloves, a lab coat, and safety glasses with side shields.

  • Step 3: Careful Handling. Use appropriate tools (e.g., micropipettes) to handle solutions and avoid direct contact.

Disposal Plan: Managing this compound Waste

Proper disposal is crucial to prevent environmental contamination and accidental exposure.

  • Solid Waste: All solid waste contaminated with this compound (e.g., used gloves, bench paper, pipette tips, empty containers) must be collected in a designated, sealed hazardous waste container.

  • Liquid Waste: All solutions containing this compound must be collected in a designated, sealed hazardous waste container. Do not pour this compound solutions down the drain.

  • Decontamination of Glassware and Equipment:

    • Step 1: Initial Rinse. Rinse contaminated glassware and equipment with a suitable solvent (e.g., ethanol or methanol) to remove the majority of the this compound. Collect this rinse as hazardous liquid waste.

    • Step 3: Final Cleaning. After the inactivation step, wash the glassware with soap and water as usual.

Emergency Procedures

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they experience breathing difficulties or respiratory irritation, seek immediate medical attention.

  • Spill:

    • Small Spill (Solid): Gently cover the spill with damp paper towels to avoid raising dust. Carefully wipe up the material, placing the used paper towels in a sealed hazardous waste bag. Clean the area with a 1% sodium hypochlorite solution.

    • Small Spill (Liquid): Absorb the spill with an inert material (e.g., vermiculite or sand). Collect the absorbed material in a sealed hazardous waste container. Clean the area with a 1% sodium hypochlorite solution.

    • Large Spill: Evacuate the area and contact your institution's environmental health and safety department immediately.

Harzianopyridone_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal & Decontamination prep_start Start: Obtain this compound don_ppe Don Full PPE (N95 Respirator) prep_start->don_ppe Safety First fume_hood Work in Fume Hood don_ppe->fume_hood weigh Weigh Solid in Sealed Container fume_hood->weigh dissolve Dissolve in Solvent weigh->dissolve use_solution Use this compound Solution dissolve->use_solution Proceed to Experiment collect_waste Collect Solid & Liquid Hazardous Waste use_solution->collect_waste After Experiment decontaminate Decontaminate Glassware (Solvent Rinse -> Bleach) use_solution->decontaminate Clean Up dispose Dispose of Waste via EHS Protocol collect_waste->dispose decontaminate->dispose

Caption: Workflow for the safe handling of this compound.

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.